molecular formula C18H31N B12653459 Dodecylaniline CAS No. 28675-17-4

Dodecylaniline

Cat. No.: B12653459
CAS No.: 28675-17-4
M. Wt: 261.4 g/mol
InChI Key: SOANRMMGFPUDDF-UHFFFAOYSA-N
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Description

Dodecylaniline is a useful research compound. Its molecular formula is C18H31N and its molecular weight is 261.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28675-17-4

Molecular Formula

C18H31N

Molecular Weight

261.4 g/mol

IUPAC Name

2-dodecylaniline

InChI

InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)19/h12-13,15-16H,2-11,14,19H2,1H3

InChI Key

SOANRMMGFPUDDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1N

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Dodecylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Dodecylaniline (B94358) (CAS No. 104-42-7) is a long-chain aromatic amine characterized by a dodecyl group attached to the para-position of an aniline (B41778) ring.[1] This unique structure, combining a hydrophobic twelve-carbon alkyl chain with a polar aromatic amine group, imparts distinct physicochemical properties that make it a valuable intermediate in various fields, including the synthesis of surfactants, corrosion inhibitors, liquid crystals, and specialized materials.[1] In the pharmaceutical and drug development sectors, its lipophilic nature is leveraged in the synthesis of lipid-soluble drug carriers.[1] This guide provides an in-depth overview of the core physicochemical properties of 4-dodecylaniline, detailed experimental protocols for their determination, and logical workflows to illustrate its synthesis and analysis.

Core Physicochemical Properties

The physicochemical characteristics of 4-dodecylaniline are crucial for predicting its behavior in chemical reactions, formulation processes, and biological systems. The long alkyl chain significantly influences its solubility, lipophilicity, and thermal properties.

Data Presentation

The quantitative physicochemical data for 4-dodecylaniline are summarized in the tables below for clarity and easy reference.

Table 1: General and Physical Properties

Property Value Source(s)
Molecular Formula C₁₈H₃₁N [1][2]
Molecular Weight 261.45 g/mol [1][3][4]
Appearance White to pale yellow crystalline powder/solid [1][5]
Melting Point 35-39 °C [2][3][6]
Boiling Point 220-221 °C @ 15 mmHg [3][6]
364.0 °C @ 760 mmHg [2]
345 °C (decomposes) [1]
Density 0.89 g/cm³ (estimate) [1][6]
0.9 ± 0.1 g/cm³ [2]
Flash Point 150 °C (closed cup) [3]

| | 162.7 ± 8.3 °C |[2] |

Table 2: Chemical and Solubility Properties

Property Value Source(s)
pKa 4.95 ± 0.10 (Predicted) [6]
logP (Octanol/Water) 7.2 / 7.24 [2][4]
Water Solubility Insoluble [1]

| Solvent Solubility | Soluble in ethanol, ether, and chlorinated solvents |[1] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections describe standard protocols for the synthesis, purification, and characterization of 4-dodecylaniline.

Synthesis of 4-Dodecylaniline via Friedel-Crafts Alkylation

This protocol describes the direct alkylation of aniline with dodecenes, a common industrial method.[7][8]

  • Materials: Aniline, dodecenes, aluminum chloride (AlCl₃), methyltributylammonium chloride, n-heptane, methylene (B1212753) chloride, concentrated aqueous ammonia (B1221849), anhydrous sodium sulfate (B86663).

  • Procedure:

    • Charge a reaction vessel with aniline and dodecenes under a positive pressure of nitrogen.

    • Slowly add aluminum chloride while stirring. An exothermic reaction will occur.

    • Add methyltributylammonium chloride to the mixture.

    • Heat the reaction mixture to 160°C and maintain this temperature for approximately 28 hours.[8]

    • Allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with n-heptane and methylene chloride, which will result in the separation of two phases.[8]

    • Isolate the upper organic phase and wash it sequentially with water (2x) and a dilute aqueous ammonia solution.[8]

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the sodium sulfate by filtration.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a reddish-orange oil.[8]

Purification by Vacuum Distillation

Due to its high boiling point, 4-dodecylaniline is purified by vacuum distillation to prevent decomposition.[9][10]

  • Apparatus: A standard vacuum distillation setup, including a round-bottom flask, distillation head, condenser, receiving flask, and vacuum pump.

  • Procedure:

    • Place the crude 4-dodecylaniline oil into the round-bottom flask.

    • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

    • Begin stirring and gradually apply vacuum to the system.

    • Slowly heat the flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point under the applied pressure (e.g., 220-221 °C at 15 mmHg).[3][6]

    • The purified product should be a colorless to pale yellow liquid, which solidifies upon cooling.

Determination of Melting Point (Capillary Method)

The melting point is a key indicator of purity.[11] The capillary method is a standard technique recognized by most pharmacopeias.[12]

  • Apparatus: Melting point apparatus, capillary tubes.

  • Procedure:

    • Finely powder a small amount of purified 4-dodecylaniline.

    • Pack the powder into a capillary tube to a height of 2-3 mm by tapping the closed end on a hard surface.[13]

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature about 10-15°C below the expected melting point.

    • Then, reduce the heating rate to 1-2°C per minute.[11]

    • Record the temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire solid has turned into a clear liquid (final melting point). This range should be narrow for a pure compound.[14]

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a critical measure of lipophilicity, vital for drug development. The shake-flask method is the gold standard for its experimental determination.[2][15]

  • Materials: Purified 4-dodecylaniline, 1-octanol (B28484) (pre-saturated with water), water (pre-saturated with 1-octanol), suitable analytical instrument (e.g., HPLC-UV).

  • Procedure:

    • Prepare a stock solution of 4-dodecylaniline in 1-octanol.

    • Add a known volume of this stock solution to a flask containing a known volume of the water phase.

    • Seal the flask and shake it vigorously until equilibrium is reached (typically for several hours).[2]

    • Centrifuge the mixture to ensure complete separation of the octanol (B41247) and water phases.

    • Carefully sample a precise volume from each phase.

    • Determine the concentration of 4-dodecylaniline in each phase using a calibrated analytical method (e.g., HPLC-UV).

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • The logP is the base-10 logarithm of P.[16]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of organic compounds and quantifying impurities.[17]

  • Apparatus: HPLC system with a UV detector, C18 reversed-phase column.

  • Materials: Acetonitrile (B52724) (HPLC grade), water (HPLC grade), phosphate (B84403) buffer.

  • Procedure (Illustrative):

    • Prepare a mobile phase, for example, a mixture of acetonitrile and a phosphate buffer (e.g., 60:40 v/v).

    • Prepare a dilute, known concentration of the purified 4-dodecylaniline sample in the mobile phase.

    • Set the column temperature (e.g., 30°C) and the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to an appropriate wavelength (e.g., 254 nm).

    • Inject the sample solution into the HPLC system.

    • Record the chromatogram. The purity is calculated by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the purified product.

G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage A Aniline + Dodecenes B Reaction Vessel A->B  AlCl₃, Catalyst    160°C, 28h   C Crude Product (in organic solvent) B->C  Cool & Dilute   D Liquid-Liquid Extraction C->D  Wash (H₂O, aq. NH₃)   E Washed Organic Phase D->E  Separate Phases   F Crude Oil E->F  Dry & Evaporate   G Vacuum Distillation F->G H Purified 4-Dodecylaniline G->H

Caption: Workflow for the synthesis and purification of 4-dodecylaniline.

Structure-Property Relationship

This diagram shows how the molecular structure of 4-dodecylaniline dictates its key physicochemical properties.

G cluster_structure Molecular Structure cluster_properties Physicochemical Properties A 4-Dodecylaniline B Hydrophobic Dodecyl Chain (-C₁₂H₂₅) A->B C Aromatic Amine (-C₆H₄NH₂) A->C D High Lipophilicity (High logP) B->D  major contributor   E Low Water Solubility B->E  determines   F Solubility in Organic Solvents B->F  enhances   C->E  minor influence   G Weak Basicity (pKa ~4.95) C->G  determines  

Caption: Relationship between structure and properties of 4-dodecylaniline.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure and Formula of Dodecylaniline

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of this compound. It includes detailed information on its various isomers, experimental protocols for its synthesis and analysis, and visualizations of its chemical structures and synthetic pathways.

Molecular Structure and Formula

This compound is an organic compound with the chemical formula C18H31N.[1][2][3][4][5] It consists of a dodecyl group (a twelve-carbon alkyl chain) attached to an aniline (B41778) molecule. Depending on the point of attachment of the dodecyl group, this compound can exist as several isomers. The main isomers are N-dodecylaniline, where the dodecyl group is bonded to the nitrogen atom of the amino group, and ortho-, meta-, and para-dodecylaniline, where the dodecyl group is bonded to the benzene (B151609) ring at the respective positions relative to the amino group.[1][2][5]

The presence of the long, hydrophobic dodecyl chain and the hydrophilic amino group gives this compound amphiphilic properties, making it useful in the synthesis of surfactants, corrosion inhibitors, and liquid crystal materials.[3][6]

isomers Isomers of this compound cluster_N N-Dodecylaniline cluster_o 2-Dodecylaniline (ortho) cluster_p 4-Dodecylaniline (B94358) (para) N_structure N_structure o_structure o_structure N_formula C18H31N p_structure p_structure o_formula C18H31N p_formula C18H31N

Caption: Chemical structures of N-dodecylaniline, 2-dodecylaniline, and 4-dodecylaniline.

Physicochemical Properties

The physicochemical properties of this compound vary depending on the isomer. The following table summarizes key quantitative data for the most common isomers.

PropertyN-Dodecylaniline2-Dodecylaniline4-Dodecylaniline
Molecular Formula C18H31N[1]C18H31N[2]C18H31N[3][4][5]
Molecular Weight 261.4 g/mol [1]261.4 g/mol [2]261.45 g/mol [3][7]
Appearance --White to pale yellow crystalline powder[3]
Melting Point --35-39 °C[7][8][9]
Boiling Point -379.3 °C at 760 mmHg[10]220-221 °C at 15 mmHg[7][9]
Density -0.902 g/cm³[10]0.89 g/cm³[3]
Solubility --Insoluble in water; soluble in ethanol, ether, and chlorinated solvents[3]
CAS Number 3007-74-7[1]28675-17-4[2]104-42-7[3][4][5]

Experimental Protocols

Synthesis of 4-Dodecylaniline

A common method for the synthesis of 4-dodecylaniline is the alkylation of aniline with dodecenes using a Lewis acid catalyst, such as aluminum chloride.[11][12]

Materials:

Procedure: [11]

  • An appropriate apparatus is charged with aniline and dodecenes under a positive pressure of nitrogen.

  • Aluminum chloride is added to the mixture, followed by the initiation of slow stirring. An exothermic reaction up to 46°C may be observed.

  • Methyl tributylammonium chloride is then added.

  • The reaction mixture is heated to 160°C and maintained at this temperature for approximately 27.8 hours.

  • After cooling to room temperature, the mixture is diluted with n-heptane and methylene chloride.

  • The resulting mixture separates into two phases. The upper phase is washed sequentially with water and aqueous ammonia.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed in vacuo to yield the crude product.

synthesis_workflow start Charge reactor with aniline and dodecenes add_alcl3 Add Aluminum Chloride start->add_alcl3 add_catalyst Add Methyl Tributylammonium Chloride add_alcl3->add_catalyst heat Heat to 160°C for 27.8h add_catalyst->heat cool Cool to Room Temperature heat->cool dilute Dilute with Heptane and Methylene Chloride cool->dilute wash Wash with Water and Aqueous Ammonia dilute->wash dry Dry over Sodium Sulfate wash->dry evaporate Evaporate Solvent dry->evaporate end Crude 4-Dodecylaniline evaporate->end

Caption: Workflow for the synthesis of 4-dodecylaniline via alkylation.

Analytical Methods

The characterization of this compound and the determination of its purity are typically performed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the different isomers by identifying the chemical environment of the hydrogen and carbon atoms.[13][14]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the N-H and C-N bonds of the amine and the aromatic C-H bonds.[15][16]

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.[1][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized this compound and for separating mixtures of its isomers.[3]

Applications in Research and Development

This compound serves as a versatile intermediate in various fields:

  • Surfactants and Emulsifiers: Its amphiphilic nature makes it a suitable precursor for the synthesis of surfactants.[6]

  • Pharmaceuticals: The hydrophobic dodecyl chain can be exploited in the synthesis of lipid-soluble drug carriers and in the development of antimicrobial agents.[3][6]

  • Advanced Materials: It is used in the preparation of self-assembling monolayers for nanotechnology and as a component in liquid crystal materials.[3]

  • Organic Synthesis: It is a building block for various organic molecules, including dyes and pigments.[6][9] It has also been studied for its role as a proton ionophore in oxygen reduction reactions.[6]

References

An In-Depth Technical Guide to the Solubility of Dodecylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dodecylaniline in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a thorough understanding of its qualitative solubility, alongside detailed experimental protocols to enable researchers to determine precise quantitative solubility data in their own laboratory settings.

Introduction to this compound

This compound is an aromatic amine with a long alkyl chain, making it a molecule with both polar (amino group) and non-polar (dodecyl and phenyl groups) characteristics. This amphiphilic nature dictates its solubility in different solvents. The position of the dodecyl group on the aniline (B41778) ring (e.g., 4-dodecylaniline (B94358) or n-dodecylaniline) can influence its physical properties, but the general solubility trends remain similar. Understanding the solubility of this compound is crucial for its application in various fields, including as an intermediate in the synthesis of surfactants, corrosion inhibitors, and in materials science.

Qualitative Solubility of 4-Dodecylaniline

Based on available data, the qualitative solubility of 4-dodecylaniline in common organic solvents is summarized below. This information is critical for initial solvent screening for synthesis, purification, and formulation development.

Solvent ClassSpecific SolventsSolubility
Alcohols EthanolSoluble[1]
Ethers Diethyl EtherSoluble[1]
Chlorinated Solvents Dichloromethane, ChloroformSoluble[1]
Aqueous Solvents WaterInsoluble[1]

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility values, standardized experimental methods are necessary. The following are two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent.

Isothermal Saturation Method

This method involves creating a saturated solution of the solute at a constant temperature and then determining the concentration of the solute in the solution.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a shaker flask in a constant-temperature bath).

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of this compound in the solution remains constant.

  • Phase Separation: Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter (to prevent undissolved solid particles from being collected).

  • Analysis: Determine the concentration of this compound in the collected sample using a suitable analytical technique, such as:

    • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining the concentration of organic compounds. A calibration curve should be prepared using standard solutions of known this compound concentrations.

    • UV-Vis Spectroscopy: If this compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

  • Calculation: Calculate the solubility in desired units (e.g., g/100 mL, mol/L) from the determined concentration.

Gravimetric Method

The gravimetric method is a straightforward technique that involves evaporating the solvent from a known mass of a saturated solution and weighing the remaining solute.

Methodology:

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the isothermal saturation method.

  • Sampling: Accurately weigh a clean, dry evaporating dish. Carefully transfer a known volume or mass of the clear, saturated supernatant into the evaporating dish.

  • Evaporation: Place the evaporating dish in a fume hood and allow the solvent to evaporate slowly at a controlled temperature. To expedite the process, a gentle stream of inert gas (e.g., nitrogen) can be used. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of this compound is recommended.

  • Drying: Once the solvent has completely evaporated, dry the residue in the evaporating dish to a constant weight in an oven at a suitable temperature.

  • Weighing: Cool the evaporating dish in a desiccator to room temperature and weigh it accurately.

  • Calculation: The difference between the final weight of the dish with the residue and the initial weight of the empty dish gives the mass of this compound that was dissolved in the known volume or mass of the solution. From this, the solubility can be calculated.

Synthesis of 4-Dodecylaniline: A Workflow

A common synthetic route for 4-dodecylaniline involves the Friedel-Crafts acylation of aniline followed by a reduction step. The following diagram illustrates this workflow.

Synthesis_of_4_this compound Aniline Aniline Acylation Friedel-Crafts Acylation Aniline->Acylation DodecanoylChloride Dodecanoyl Chloride DodecanoylChloride->Acylation AlCl3 AlCl₃ (Catalyst) AlCl3->Acylation Intermediate 4-Dodecanoylaniline (Intermediate) Acylation->Intermediate Reduction Reduction Intermediate->Reduction ReducingAgent Reducing Agent (e.g., NaBH₄ or H₂/Pd) ReducingAgent->Reduction FinalProduct 4-Dodecylaniline Reduction->FinalProduct

Caption: Synthetic pathway for 4-dodecylaniline via Friedel-Crafts acylation and subsequent reduction.

Conclusion

References

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Dodecylaniline (CAS Number: 104-42-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 4-Dodecylaniline (B94358). The information is curated to support research and development activities, with a focus on detailed experimental protocols and data presentation.

Core Chemical Properties of 4-Dodecylaniline

4-Dodecylaniline is an organic compound characterized by a dodecyl group attached to an aniline (B41778) ring. This structure imparts both hydrophobic and aromatic characteristics, making it a valuable intermediate in various chemical syntheses.

Physicochemical Data

The fundamental physicochemical properties of 4-Dodecylaniline are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₈H₃₁N[1]
Molecular Weight 261.45 g/mol [1]
Appearance White to light yellow crystalline powder[2]
Melting Point 35-39 °C[3]
Boiling Point 220-221 °C at 15 mmHg[3]
Density 0.8907 g/cm³ (estimate)[3]
Solubility Insoluble in water; Soluble in ethanol, ether, and chlorinated solvents.[1]
pKa 4.95 ± 0.10 (Predicted)[3]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-Dodecylaniline.

Spectroscopic DataKey Features and Observations
¹H NMR & ¹³C NMR While specific peak assignments for 4-Dodecylaniline are not readily available in the searched literature, typical spectra for similar aniline derivatives show characteristic aromatic proton signals in the range of 6.6-7.3 ppm and aliphatic proton signals for the dodecyl chain from approximately 0.8 to 2.6 ppm. The aromatic carbons would appear in the 115-150 ppm region, and the aliphatic carbons would be found in the 14-35 ppm range in the ¹³C NMR spectrum.[4]
Infrared (IR) Spectroscopy The IR spectrum of 4-Dodecylaniline exhibits characteristic absorption bands. The N-H stretching of the primary amine typically appears in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the dodecyl chain are found just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are visible in the 1500-1600 cm⁻¹ region.[2][5]
Mass Spectrometry (MS) The mass spectrum of 4-Dodecylaniline shows a molecular ion peak (M⁺) at m/z 261, corresponding to its molecular weight.[1] Common fragmentation patterns for alkyl-substituted anilines involve cleavage of the alkyl chain.[6][7] The base peak is often observed at m/z 106, corresponding to the tropylium-like ion [C₇H₈N]⁺ resulting from benzylic cleavage.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 4-Dodecylaniline and its application in key chemical transformations.

Synthesis of 4-Dodecylaniline

A common method for the synthesis of 4-Dodecylaniline is the alkylation of aniline with dodecene. The following protocol is based on a patented procedure.[8]

Materials:

  • Aniline

  • Dodecenes

  • Aluminum chloride (AlCl₃)

  • Methyltributylammonium chloride

  • n-Heptane

  • Methylene (B1212753) chloride

  • Concentrated aqueous ammonia

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Charge a reaction vessel with aniline and dodecenes under a positive nitrogen pressure.

  • Slowly add aluminum chloride with stirring. An exothermic reaction will occur, raising the temperature to approximately 46°C.

  • Add methyltributylammonium chloride to the reaction mixture.

  • Heat the mixture to 160°C and maintain this temperature for 27.8 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with 300 mL of n-heptane and 200 mL of methylene chloride. The mixture will separate into two phases.

  • Separate the upper organic phase and wash it twice with 500 mL of water, followed by 500 mL of a 4:1 mixture of water and concentrated aqueous ammonia.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the sodium sulfate by filtration.

  • Concentrate the filtrate using a rotary evaporator under vacuum (5 mm Hg) with a 95°C water bath to yield the product as a reddish-orange oil.

  • The product can be further purified by distillation or chromatography.

G cluster_synthesis Synthesis of 4-Dodecylaniline start Start: Aniline & Dodecenes in Reactor add_alcl3 Add AlCl₃ (Exotherm to 46°C) start->add_alcl3 add_catalyst Add Methyltributylammonium Chloride add_alcl3->add_catalyst heat Heat to 160°C (27.8 hours) add_catalyst->heat cool Cool to Room Temperature heat->cool dilute Dilute with n-Heptane & CH₂Cl₂ cool->dilute separate Separate Organic Phase dilute->separate wash_water Wash with Water (2x) separate->wash_water wash_ammonia Wash with aq. NH₃ wash_water->wash_ammonia dry Dry with Na₂SO₄ wash_ammonia->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate end_product Product: 4-Dodecylaniline concentrate->end_product

Caption: Workflow for the synthesis of 4-Dodecylaniline.

Synthesis of Sodium 4-dodecylphenylazosulfonate

4-Dodecylaniline is a precursor for the synthesis of azo dyes, such as sodium 4-dodecylphenylazosulfonate. This process involves a diazotization reaction followed by an azo coupling.[9] The following is a generalized protocol based on standard procedures for such transformations.[10][11][12]

Part A: Diazotization of 4-Dodecylaniline

Materials:

  • 4-Dodecylaniline

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (B80452) (NaNO₂)

  • Ice

  • Starch-iodide paper

Procedure:

  • In a beaker, dissolve 4-Dodecylaniline in a mixture of concentrated HCl and water.

  • Cool the solution to 0-5°C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in water and cool it to 0-5°C.

  • Slowly add the cold sodium nitrite solution dropwise to the 4-dodecylaniline hydrochloride solution, maintaining the temperature between 0-5°C.

  • After the addition is complete, continue stirring for 15-30 minutes.

  • Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).

  • The resulting cold solution contains the 4-dodecylbenzenediazonium chloride intermediate and should be used immediately in the next step.

Part B: Azo Coupling with Sodium Sulfite (B76179)

Materials:

  • 4-dodecylbenzenediazonium chloride solution (from Part A)

  • Sodium sulfite (Na₂SO₃)

  • Sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Sodium chloride (NaCl)

Procedure:

  • Prepare an ice-cold solution of sodium sulfite in water.

  • Adjust the pH of the sodium sulfite solution to be alkaline (pH 9-10) using sodium carbonate or sodium hydroxide.

  • Slowly add the cold diazonium salt solution from Part A to the alkaline sodium sulfite solution with vigorous stirring, while maintaining the temperature at 0-5°C.

  • A colored precipitate of the azo dye should form.

  • Continue stirring the mixture in the ice bath for 1-2 hours to ensure complete coupling.

  • Isolate the product by adding sodium chloride to "salt out" the dye, followed by filtration.

  • Wash the precipitate with a cold saturated sodium chloride solution.

  • Dry the product to obtain sodium 4-dodecylphenylazosulfonate.

G cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling start_A Start: 4-Dodecylaniline in aq. HCl cool_A Cool to 0-5°C start_A->cool_A add_NaNO2 Add cold aq. NaNO₂ dropwise (0-5°C) cool_A->add_NaNO2 stir_A Stir for 15-30 min add_NaNO2->stir_A test_A Test with Starch-Iodide Paper stir_A->test_A intermediate 4-Dodecylbenzenediazonium Chloride Solution test_A->intermediate add_diazo Add Diazonium Salt Solution (0-5°C) intermediate->add_diazo start_B Start: Cold aq. Na₂SO₃ adjust_pH Adjust to pH 9-10 start_B->adjust_pH adjust_pH->add_diazo stir_B Stir for 1-2 hours add_diazo->stir_B salt_out Salt out with NaCl stir_B->salt_out filter_B Filter salt_out->filter_B wash_B Wash with cold NaCl solution filter_B->wash_B end_product_B Product: Sodium 4-dodecyl- phenylazosulfonate wash_B->end_product_B

Caption: Synthesis of Sodium 4-dodecylphenylazosulfonate.

Functionalization and Solubilization of Carbon Nanotubes

4-Dodecylaniline can be used to functionalize carbon nanotubes (CNTs), thereby improving their solubility in organic solvents.[9] The following is a general procedure based on methods described in the literature.[13][14]

Materials:

  • Multi-walled carbon nanotubes (MWCNTs)

  • N,N-Dimethylformamide (DMF)

  • 4-Dodecylaniline

  • Isopentyl nitrite (as a radical initiator)

  • Argon gas

Procedure:

  • Disperse 100 mg of MWCNTs in 30 mL of DMF by sonication for 10 minutes to create a uniform suspension.

  • Add 15 g of 4-Dodecylaniline to the suspension.

  • Purge the reaction mixture with argon gas and then heat it.

  • Slowly add 7.5 mL of isopentyl nitrite to the heated reaction mixture.

  • After the reaction is complete, cool the mixture and isolate the functionalized MWCNTs by filtration.

  • Wash the product thoroughly with DMF and then with a suitable organic solvent (e.g., ethanol) to remove unreacted reagents.

  • Dry the functionalized MWCNTs under vacuum.

  • The resulting functionalized MWCNTs should exhibit improved dispersion in organic solvents.

G cluster_cnt Functionalization of Carbon Nanotubes start Start: MWCNTs disperse Disperse in DMF (Sonication) start->disperse add_aniline Add 4-Dodecylaniline disperse->add_aniline purge_heat Purge with Argon and Heat add_aniline->purge_heat add_initiator Slowly add Isopentyl Nitrite purge_heat->add_initiator cool Cool Reaction add_initiator->cool filter Filter cool->filter wash Wash with DMF and Ethanol filter->wash dry Dry under Vacuum wash->dry end_product Functionalized MWCNTs dry->end_product

Caption: Workflow for the functionalization of CNTs.

Safety and Handling

4-Dodecylaniline is classified as harmful if swallowed and is very toxic to aquatic life.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional guidance and a thorough risk assessment before conducting any experimental work.

References

health and safety hazards of dodecylaniline exposure

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the , designed for researchers, scientists, and drug development professionals.

Executive Summary

Dodecylaniline, a substituted aniline (B41778), presents a range of potential health and safety hazards that necessitate careful handling and thorough toxicological assessment. While specific quantitative toxicity data for this compound is not extensively documented in publicly available literature, its classification under the Globally Harmonized System (GHS) and the known toxicological profile of aniline and its derivatives provide a strong basis for risk evaluation. This guide summarizes the identified hazards, outlines key mechanisms of toxicity, provides detailed experimental protocols for its assessment, and offers guidance on safe handling practices. The primary hazards include acute oral toxicity, skin and eye irritation, and significant aquatic toxicity.[1][2][3] The toxicological properties of this compound have not been fully investigated, underscoring the importance of applying precautionary principles and conducting rigorous safety evaluations.[1][2]

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary routes of exposure include ingestion, dermal contact, and inhalation.[2][4] The GHS classifications derived from multiple sources are summarized below.

Table 1: GHS Hazard Classification for this compound
Hazard ClassCategoryHazard StatementPrimary Sources
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][3][5][6]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[6][7]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[6][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[6][7]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[6][7]
Hazardous to the Aquatic Environment, Acute HazardCategory 1H400: Very toxic to aquatic life[1][3][5]
Hazardous to the Aquatic Environment, Long-term HazardCategory 1H410: Very toxic to aquatic life with long lasting effects[1]

Toxicological Profile

The toxicity of this compound is primarily inferred from the well-documented effects of aniline and other alkylated anilines. The long alkyl chain in this compound influences its physical properties, such as solubility and membrane permeability, but the aniline moiety is expected to govern its primary toxicological mechanisms.

Mechanism of Toxicity

The toxicity of aniline and its derivatives is closely linked to their metabolic activation, primarily by cytochrome P450 (CYP450) enzymes in the liver.[8]

  • Methemoglobinemia : A hallmark of aniline toxicity is the oxidation of hemoglobin to methemoglobin, which cannot bind and transport oxygen.[1] This leads to cyanosis (a bluish discoloration of the skin) and hypoxia. The process is initiated by N-hydroxylation of the aniline amino group by CYP450, forming N-hydroxylamines. These metabolites can then oxidize ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺).

  • Oxidative Stress : The metabolic cycling of aniline derivatives can generate reactive oxygen species (ROS), leading to oxidative stress.[9] This can cause damage to cellular components, including lipids, proteins, and DNA, contributing to cytotoxicity and long-term effects like carcinogenicity.[9]

  • Genotoxicity and Carcinogenicity : While this compound itself is not classified as a carcinogen by IARC, many aniline derivatives require metabolic activation to exert genotoxic effects.[1][9] The reactive intermediates formed during metabolism can bind to DNA, forming adducts that may lead to mutations and potentially cancer.[10] Aniline is known to be mutagenic and carcinogenic.[9][11]

Aniline Toxicity Pathway This compound This compound Exposure Metabolism Metabolic Activation (Liver, CYP450) This compound->Metabolism Absorption Intermediates Reactive Intermediates (e.g., N-hydroxylamine) Metabolism->Intermediates Methemoglobin Methemoglobin Formation Intermediates->Methemoglobin Hb (Fe²⁺) -> MetHb (Fe³⁺) OxidativeStress Oxidative Stress (ROS Generation) Intermediates->OxidativeStress DNA DNA Adducts Intermediates->DNA Cyanosis Cyanosis / Hypoxia Methemoglobin->Cyanosis CellDamage Cellular Damage (Lipid Peroxidation, etc.) OxidativeStress->CellDamage Mutagenesis Mutagenesis / Carcinogenesis DNA->Mutagenesis

Caption: Generalized metabolic activation and toxicity pathway for aniline compounds.

Quantitative Toxicological Data

Experimental Protocols for Hazard Assessment

A tiered approach to testing is recommended to characterize the toxicological profile of this compound, starting with in vitro methods to minimize animal testing, in line with OECD guidelines.[12][13]

Experimental Workflow cluster_invitro cluster_invivo start Start: Assess this compound Toxicity in_vitro Tier 1: In Vitro Assays start->in_vitro cytotoxicity Cytotoxicity (MTT Assay) in_vitro->cytotoxicity genotoxicity Genotoxicity (Ames, Comet Assay) in_vitro->genotoxicity skin_irritation Skin Irritation (OECD TG 439) in_vitro->skin_irritation eye_irritation Eye Irritation (OECD TG 496) in_vitro->eye_irritation end End: Hazard Profile & Risk Assessment in_vitro->end in_vivo Tier 2: In Vivo Assays (if required) cytotoxicity->in_vivo Data justifies further testing genotoxicity->in_vivo Data justifies further testing skin_irritation->in_vivo Data justifies further testing eye_irritation->in_vivo Data justifies further testing acute_oral Acute Oral Toxicity (OECD TG 420/423) in_vivo->acute_oral dermal_toxicity Dermal Toxicity (OECD TG 402) in_vivo->dermal_toxicity in_vivo->end

Caption: Tiered experimental workflow for toxicological assessment.

In Vitro Cytotoxicity: MTT Assay

This assay assesses cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[9]

  • Protocol :

    • Cell Plating : Seed a relevant cell line (e.g., HepG2 for liver metabolism studies) in a 96-well plate and incubate to allow for cell attachment.

    • Compound Treatment : Prepare serial dilutions of this compound in the appropriate culture medium. Replace the existing medium with the this compound dilutions. Include vehicle controls (e.g., DMSO) and positive controls (a known cytotoxic agent).[9]

    • Incubation : Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[9]

    • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measurement : Read the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The amount of formazan is proportional to the number of viable cells.

In Vitro Genotoxicity: Ames Test (Bacterial Reverse Mutation Test)

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon to detect the mutagenic potential of a chemical.[9]

  • Protocol :

    • Metabolic Activation (S9 Mix) : Since aniline derivatives often require metabolic activation, the test should be run with and without an S9 fraction from induced rat liver. Prepare the S9 mix containing buffer and cofactors.[9]

    • Plate Incorporation Assay : To molten top agar (B569324), add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer. Pour this mixture onto a minimal glucose agar plate.[9]

    • Incubation : Incubate the plates at 37°C for 48-72 hours.

    • Scoring : Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic effect.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test uses an in vitro model that mimics the human epidermis to assess skin irritation potential, defined as reversible skin damage.[14][15]

  • Protocol :

    • Tissue Preparation : Commercially available RhE tissue models are equilibrated in culture medium.[14]

    • Application of Test Substance : Apply a fixed dose of this compound (liquid or solid) directly to the surface of the tissue model. Use a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate).[15]

    • Exposure and Rinsing : After a defined exposure period (e.g., 60 minutes), the test substance is thoroughly rinsed from the tissue surface.[15]

    • Post-Incubation : The tissues are transferred to fresh medium and incubated for a recovery period (e.g., 42 hours).[15]

    • Viability Assessment : Tissue viability is determined using the MTT assay. The tissues are incubated with MTT, and the resulting formazan is extracted and quantified spectrophotometrically.[15]

    • Classification : If the mean tissue viability is reduced to ≤ 50% relative to the negative control, the substance is classified as a skin irritant (GHS Category 2).[14][15]

Acute Oral Toxicity Assessment (OECD TG 420, 423, or 425)

These guidelines describe methods to assess acute oral toxicity while minimizing animal use.[16][17] The Fixed Dose Procedure (TG 420) is summarized here.

  • Protocol (TG 420) :

    • Sighting Study : A preliminary study is conducted in a single animal to determine the appropriate starting dose. The dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) and should be one that is expected to produce signs of toxicity without mortality.[18]

    • Main Study : Groups of animals of a single sex (typically female) are dosed in a stepwise procedure at one of the fixed dose levels.[18]

    • Dosing and Observation : The substance is administered orally by gavage. Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes over a 14-day period.[18][19]

    • Endpoint : The test allows for classification of the substance into a GHS category based on the observed toxicity and mortality at specific dose levels, rather than calculating a precise LD50.[16]

Safety, Handling, and First Aid

Given the identified hazards, strict safety protocols must be followed when handling this compound.

  • Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[1][4] Ensure eyewash stations and safety showers are readily accessible.[4]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[2]

    • Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[2]

    • Respiratory Protection : If dust or aerosols are generated, use a NIOSH- or CEN-approved respirator.[1]

  • Handling Precautions : Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1]

  • First Aid Measures :

    • If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or physician if you feel unwell.[1][2]

    • In Case of Skin Contact : Wash off immediately with soap and plenty of water. If skin irritation persists, consult a physician.[2]

    • In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[6]

    • If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

Conclusion

This compound is a hazardous substance that requires careful management in a research and development setting. It is classified as harmful if swallowed, harmful in contact with skin, and an irritant to skin and eyes.[6][7] Furthermore, it is very toxic to aquatic life.[1][2][3] The toxicological mechanisms are likely similar to other anilines, involving metabolic activation that can lead to methemoglobinemia and oxidative stress.[1][9] Due to the lack of comprehensive toxicological data, a systematic evaluation using the tiered experimental protocols outlined in this guide is strongly recommended before large-scale use. Adherence to stringent safety and handling procedures is mandatory to minimize exposure and ensure personnel safety.

References

A Technical Guide to the Thermal Stability and Decomposition of 4-Dodecylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 4-dodecylaniline (B94358). Due to the limited availability of specific public data on its thermal analysis, this document synthesizes known physical properties, hazardous decomposition products identified in safety data sheets, and expected thermal behavior based on the analysis of structurally related compounds. Detailed, generalized experimental protocols for key analytical techniques—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)—are provided to guide researchers in the thermal characterization of 4-dodecylaniline and similar long-chain alkyl anilines. This guide is intended to be a foundational resource for professionals in materials science, chemistry, and pharmaceutical development who are engaged in the characterization of the thermal properties of such organic compounds.

Introduction

4-Dodecylaniline, a long-chain alkyl-substituted aniline (B41778), finds application in various fields, including the synthesis of dyes, corrosion inhibitors, and as a component in the formulation of certain pharmaceutical and materials science products.[1] Its molecular structure, featuring a C12 linear alkyl chain attached to an aniline ring, imparts a significant degree of hydrophobicity.[1] A thorough understanding of its thermal stability and decomposition pathways is critical for ensuring safe handling, determining processing limits, and predicting the long-term stability of materials incorporating this compound.

This guide summarizes the known physical and thermal properties of 4-dodecylaniline and provides detailed methodologies for its thermal analysis. While specific experimental TGA and DSC data for 4-dodecylaniline are not widely available in published literature, this document outlines the expected thermal behavior and decomposition mechanisms based on the known properties of anilines and long-chain alkanes.

Physicochemical and Hazardous Decomposition Data

The thermal stability of an organic compound is intrinsically linked to its physical properties and the nature of its chemical bonds. The following tables summarize the key physicochemical properties of 4-dodecylaniline and its known hazardous decomposition products.

Table 1: Physicochemical Properties of 4-Dodecylaniline

PropertyValueReference(s)
Molecular Formula C₁₈H₃₁N[2]
Molecular Weight 261.45 g/mol [2]
Melting Point 35-39 °C (lit.)[1]
Boiling Point 220-221 °C / 15 mmHg (lit.)[1]
Flash Point 150 °C (closed cup)[1]

Table 2: Hazardous Decomposition Products of 4-Dodecylaniline

Decomposition ProductChemical FormulaNotes
Carbon Monoxide COFormed under incomplete combustion conditions.
Carbon Dioxide CO₂A primary product of complete combustion.
Nitrogen Oxides NOxCommon decomposition products of nitrogen-containing organic compounds.

Expected Thermal Behavior and Decomposition Pathways

While specific TGA and DSC data for 4-dodecylaniline are not publicly available, its thermal behavior can be inferred from the properties of aniline and long-chain alkanes.

Thermogravimetric Analysis (TGA): It is anticipated that 4-dodecylaniline will exhibit a single-step decomposition profile in an inert atmosphere. The onset of decomposition is expected to occur at a temperature significantly above its boiling point, likely in the range of 250-350°C. The long alkyl chain may begin to cleave from the aromatic ring, followed by the fragmentation of the aniline moiety at higher temperatures.

Differential Scanning Calorimetry (DSC): A DSC thermogram of 4-dodecylaniline would be expected to show an endothermic peak corresponding to its melting point in the range of 35-39°C.[1] Further heating would likely show a broad endothermic event associated with its boiling and eventual decomposition.

Decomposition Mechanism: The thermal decomposition of 4-dodecylaniline is likely initiated by the homolytic cleavage of the C-N bond or the C-C bonds within the dodecyl chain. In an inert atmosphere, this would lead to the formation of a variety of smaller hydrocarbon fragments and nitrogen-containing aromatic compounds. In the presence of oxygen, these fragments would further oxidize to form the hazardous decomposition products listed in Table 2.

Experimental Protocols for Thermal Analysis

To obtain precise and reproducible data on the thermal stability and decomposition of 4-dodecylaniline, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] This technique is fundamental for determining the thermal stability and decomposition temperatures of a material.[3]

Instrumentation:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Crucibles: Alumina or platinum crucibles are recommended for their inertness at high temperatures.

  • Purge Gas: High-purity nitrogen (99.999%) for inert atmosphere analysis, and air for oxidative decomposition studies, both at a typical flow rate of 20-50 mL/min.

  • Balance: An integrated microbalance with high sensitivity.

Sample Preparation:

  • Ensure the 4-dodecylaniline sample is a homogenous powder or liquid.

  • Accurately weigh a sample of 5-10 mg into the crucible.

TGA Method:

  • Initial Equilibration: Equilibrate the furnace at 30°C for 5 minutes.

  • Heating Program: Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min. This rate provides a good balance between resolution and experiment time.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset decomposition temperature (T_onset) and the temperature of maximum decomposition rate (T_max) from the derivative of the TGA curve (DTG).

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Sample 4-Dodecylaniline Sample Weigh Weigh 5-10 mg Sample->Weigh Crucible Place in TGA Crucible Weigh->Crucible Load Load into TGA Crucible->Load Purge Purge with N2 or Air Load->Purge Heat Heat from 30°C to 600°C at 10°C/min Purge->Heat Record Record Mass Loss Heat->Record Plot Plot TGA/DTG Curves Record->Plot Determine Determine Tonset and Tmax Plot->Determine

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time.[4] It is used to determine transition temperatures such as melting and crystallization, as well as to quantify the enthalpy of these transitions.[4]

Instrumentation:

  • Instrument: A calibrated differential scanning calorimeter.

  • Crucibles: Aluminum crucibles with lids are suitable for the expected temperature range.

  • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

Sample Preparation:

  • Accurately weigh 2-5 mg of the 4-dodecylaniline sample into an aluminum crucible.

  • Hermetically seal the crucible to prevent volatilization before decomposition.

DSC Method:

  • Initial Equilibration: Equilibrate the cell at a temperature below the expected melting point (e.g., 0°C).

  • Heating Program: Ramp the temperature from 0°C to 300°C at a heating rate of 10°C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (T_m) and the enthalpy of fusion (ΔH_f) from the endothermic peak.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Sample 4-Dodecylaniline Sample Weigh Weigh 2-5 mg Sample->Weigh Crucible Place in Aluminum Crucible and Seal Weigh->Crucible Load Load into DSC Crucible->Load Purge Purge with N2 Load->Purge Heat Heat from 0°C to 300°C at 10°C/min Purge->Heat Record Record Heat Flow Heat->Record Plot Plot DSC Curve Record->Plot Determine Determine Tm and ΔHf Plot->Determine

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the decomposition products of a material.[5] The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[5]

Instrumentation:

  • Pyrolyzer: A micro-furnace or Curie-point pyrolyzer capable of reaching temperatures up to 800°C.

  • Gas Chromatograph (GC): Equipped with a suitable capillary column for separating a wide range of organic compounds.

  • Mass Spectrometer (MS): A quadrupole or time-of-flight mass spectrometer for fragment identification.

Py-GC-MS Method:

  • Sample Preparation: Place a small amount (0.1-1.0 mg) of the 4-dodecylaniline sample into a pyrolysis tube or onto a pyrolysis foil.

  • Pyrolysis: Place the sample in the pyrolyzer and heat rapidly to the desired decomposition temperature (e.g., 600°C) in a helium atmosphere.

  • GC Separation: The pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A typical temperature program would be to hold at 40°C for 2 minutes, then ramp to 300°C at 10°C/min.

  • MS Detection: The separated fragments are ionized and detected by the mass spectrometer, providing a mass spectrum for each component.

  • Data Analysis: Identify the individual decomposition products by comparing their mass spectra to a library of known compounds (e.g., NIST).

PyGCMS_Pathway cluster_decomposition Proposed Decomposition Pathway cluster_products Decomposition Products Dodecylaniline 4-Dodecylaniline Cleavage Thermal Cleavage (C-N and C-C bonds) This compound->Cleavage Fragments Primary Fragments (Alkyl Radicals, Aniline Radicals) Cleavage->Fragments Hydrocarbons Smaller Hydrocarbons Fragments->Hydrocarbons Aromatics Nitrogenated Aromatics Fragments->Aromatics Oxidized CO, CO₂, NOx (in presence of O₂) Fragments->Oxidized

Caption: Proposed thermal decomposition pathway of 4-dodecylaniline.

Conclusion

This technical guide has synthesized the available information on the thermal stability and decomposition of 4-dodecylaniline. While specific experimental TGA and DSC data are lacking in the public domain, the provided physicochemical properties and hazardous decomposition information serve as a crucial starting point for safety and handling assessments. The detailed experimental protocols for TGA, DSC, and Py-GC-MS offer a robust framework for researchers to conduct their own thermal analysis and contribute to a more complete understanding of this compound's behavior under thermal stress. The proposed decomposition pathway, based on the fundamental chemistry of anilines and long-chain alkanes, provides a logical model for interpreting future experimental results. It is recommended that further research be conducted to generate and publish specific thermal analysis data for 4-dodecylaniline to enhance its safe and effective use in various applications.

References

The Advent of a Versatile Intermediate: A Technical History of Dodecylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Historical Development and Discovery of Dodecylaniline

Introduction

This compound, a compound characterized by a C12 alkyl chain attached to an aniline (B41778) moiety, has emerged as a significant intermediate in various chemical syntheses, from dyestuffs to specialized polymers. Its amphiphilic nature, combining a hydrophobic dodecyl tail with a hydrophilic amino group, imparts unique properties that have been harnessed in diverse applications. This technical guide delves into the historical development and discovery of this compound, with a focus on its early synthesis, characterization, and the foundational experimental work that established its utility. While this compound itself is not typically associated with specific signaling pathways in a drug development context, its role as a precursor for more complex molecules underscores its importance in the broader field of medicinal chemistry.

Early Synthesis and Discovery: Insights from the Patent Literature

The early history of this compound is intrinsically linked to the industrial advancements of the early 20th century. A key document in understanding its early development is a 1938 patent detailing the "Manufacture of aniline derivatives".[1] This patent outlines several methods for the preparation of both N-dodecylaniline and p-dodecylaniline, indicating that by this time, the compound was of significant commercial interest. The "discovery" of this compound can be viewed not as a singular event, but as a gradual recognition of its utility, driven by the need for novel organic compounds with specific physical and chemical properties.

The primary synthetic routes established in this era were centered around the alkylation of aniline. These early methods laid the groundwork for the more refined synthetic protocols used today.

Key Experimental Protocols from Early Development

The following sections provide detailed methodologies for the synthesis of this compound as described in the seminal patent literature. These protocols offer a glimpse into the experimental techniques and chemical knowledge of the time.

Synthesis of N-Dodecylaniline

One of the earliest described methods for the synthesis of N-dodecylaniline involved the direct reaction of aniline with dodecyl alcohol in the presence of an acid catalyst.[1]

Experimental Protocol:

  • A mixture of 186 parts of dodecyl alcohol, 186 parts of aniline, and a catalytic amount of aniline hydrochloride is heated to 180-200°C.

  • The reaction is continued until the distillation of water ceases, typically around 16 hours.

  • The reaction mixture is then made basic to neutralize the catalyst.

  • The oily layer containing the product is separated and purified by vacuum distillation.

  • N-dodecylaniline is collected at a boiling point of 200-220°C under 12 mm Hg pressure.

This process is depicted in the following experimental workflow diagram:

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product dodecyl_alcohol Dodecyl Alcohol heating Heat (180-200°C, 16h) dodecyl_alcohol->heating aniline Aniline aniline->heating aniline_hcl Aniline Hydrochloride aniline_hcl->heating basification Basification heating->basification separation Separation of Oil basification->separation distillation Vacuum Distillation separation->distillation n_this compound N-Dodecylaniline distillation->n_this compound G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product n_this compound N-Dodecylaniline heating Heat (235-245°C, 16h) n_this compound->heating aniline_hcl Aniline Hydrochloride aniline_hcl->heating zncl2 Zinc Chloride zncl2->heating hydrolysis NaOH Treatment heating->hydrolysis purification Separation & Distillation hydrolysis->purification p_this compound p-Dodecylaniline purification->p_this compound

References

potential research areas for dodecylaniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Potential Research Areas for Dodecylaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound derivatives, a class of organic compounds featuring an aniline (B41778) core substituted with a twelve-carbon alkyl chain, represent a versatile and underexplored scaffold in chemical and pharmaceutical research. The basic structure consists of a hydrophilic amine head and a long, lipophilic dodecyl tail, granting these molecules amphiphilic properties. While their application as precursors for surfactants, corrosion inhibitors, and conducting polymers is established, their potential in drug discovery and development remains largely untapped.[1][2][3] This guide delineates promising research areas for this compound derivatives, providing a technical framework for their exploration as novel therapeutic agents and advanced materials. The lipophilicity conferred by the dodecyl group can significantly influence pharmacokinetic and pharmacodynamic properties, making these compounds intriguing candidates for systematic investigation.

Potential as Anticancer and Cytotoxic Agents

The structural motif of N-alkylaniline is present in various compounds exhibiting cytotoxic effects against cancer cell lines.[4] The long alkyl chain can enhance membrane permeability, potentially leading to increased intracellular concentration and interaction with cytoplasmic or nuclear targets. The mechanism of action for similar compounds often involves the disruption of cellular processes critical for proliferation and survival.[5]

Proposed Research Thrust

A key research direction is the synthesis and screening of a library of this compound derivatives against a panel of human cancer cell lines (e.g., breast, lung, colon, liver). Structure-activity relationship (SAR) studies should focus on modifications to both the aniline ring (e.g., introduction of electron-withdrawing or donating groups) and the nitrogen atom (e.g., N-alkylation, N-acylation) to optimize potency and selectivity.

Quantitative Data: Cytotoxicity of Related Aniline Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various aniline derivatives against selected cancer cell lines, providing a benchmark for future studies on this compound analogues.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Benzothiazole Aniline (L1)Liver (HepG2)1.9 ± 0.2[5]
Benzothiazole Aniline (L1)Breast (MCF-7)4.6 ± 0.3[5]
Benzothiazole Aniline (L2)Liver (HepG2)3.5 ± 0.2[5]
4-Anilinoquinazoline (8l)Epidermoid Carcinoma (A431)1.12[6]
4-Anilinoquinazoline (8i)Epidermoid Carcinoma (A431)1.21[6]
Iodoquinazoline (3c)Breast (MCF-7)4.0[7]
Iodoquinazoline (3c)Colon (HCT-116)5.5[7]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method to assess cell viability.[8] Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals, allowing for spectrophotometric quantification.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualization: General Apoptotic Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Death Receptor Casp8 Caspase-8 Receptor->Casp8 Extrinsic Pathway Derivative This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Derivative->ROS Mito Mitochondrial Stress Derivative->Mito ROS->Mito Casp9 Caspase-9 Mito->Casp9 Intrinsic Pathway Casp3 Caspase-3 (Executioner) Casp8->Casp3 Casp9->Casp3 Apoptosis Apoptosis (DNA Fragmentation, Cell Shrinkage) Casp3->Apoptosis

Caption: Potential apoptotic pathways induced by this compound derivatives.

Potential as Antimicrobial Agents

The amphiphilic nature of long-chain N-alkylanilines suggests they may act as membrane-disrupting agents in microorganisms. The hydrophobic alkyl tail can intercalate into the lipid bilayer of bacterial cell membranes, while the polar aniline head interacts with the surface, leading to a loss of membrane integrity and cell death.[4] The antimicrobial efficacy is often dependent on the length of the alkyl chain, with C11-C15 chains showing optimal activity.[4]

Proposed Research Thrust

Systematic evaluation of this compound derivatives against a panel of clinically relevant pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans), is warranted. Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) will be crucial for quantifying their potency.

Quantitative Data: Antimicrobial Activity of N-Alkylaniline Derivatives

The following table presents MIC values for related N-alkylaniline compounds, indicating their potential as antimicrobial agents.

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
N-benzylaniline (4k)S. aureus0.5[4]
N-benzylaniline (4k)MRSA0.5[4]
N-benzylanilines (general)S. aureus≤2[4]
Quinolone derivativesS. aureus0.018 - 0.061[4]
Alkyl amines (C11-C15)Gram-positive bacteria-[4]
Alkyl amines (C11-C15)Gram-negative bacteria-[4]

Visualization: Antimicrobial Screening Workflow

G cluster_synthesis Synthesis & Preparation cluster_screening Primary Screening cluster_validation Secondary Assays cluster_analysis Analysis A Synthesize Library of This compound Derivatives B Prepare Stock Solutions (e.g., in DMSO) A->B C Broth Microdilution Assay (96-well plates) B->C D Determine Minimum Inhibitory Concentration (MIC) C->D E Determine Minimum Bactericidal Concentration (MBC) D->E F Time-Kill Kinetics Assay D->F G Identify Lead Compounds E->G F->G H Structure-Activity Relationship (SAR) Analysis G->H

Caption: Experimental workflow for antimicrobial screening.

Potential as Antioxidant Compounds

Aniline and its derivatives can act as hydrogen or electron donors, enabling them to scavenge free radicals and mitigate oxidative stress.[9] This antioxidant potential is an area of growing interest for N-alkylaniline derivatives.[4] The presence of the aniline moiety suggests that this compound derivatives could exhibit similar properties, which are valuable in contexts of inflammation, neurodegeneration, and cardiovascular diseases.

Proposed Research Thrust

The antioxidant capacity of this compound derivatives should be evaluated using standard in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method for initial screening. Further studies could employ other assays like ABTS or FRAP to obtain a comprehensive antioxidant profile.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to reduce the stable DPPH free radical, a process accompanied by a color change from purple to yellow.[4][10]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Prepare a stock solution of the test compound and a positive control (e.g., ascorbic acid) in methanol.

  • Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4]

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can then be determined.[10]

Advancements in Corrosion Inhibition

This compound derivatives have been recognized as effective corrosion inhibitors for metals, particularly steel in acidic environments.[3] Their mechanism involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes both anodic and cathodic reactions. The long dodecyl chain contributes to a high surface coverage and hydrophobicity, enhancing the protective effect.

Proposed Research Thrust

While the efficacy is known, there is significant room for optimizing inhibitor performance. Research should focus on:

  • Structure-Activity Relationship: Investigating how substituents on the aniline ring affect the electron density of the nitrogen atom and, consequently, the strength of adsorption to the metal surface.

  • Environmental Versatility: Testing the performance of novel derivatives in different corrosive media (e.g., neutral, alkaline, CO2-saturated solutions).

  • Synergistic Effects: Exploring combinations of this compound derivatives with other inhibiting agents to achieve enhanced protection.

Quantitative Data: Corrosion Inhibition Efficiency
InhibitorMetalCorrosive MediumInhibition Efficiency (%)Reference
N-benzylidene-4-dodecylanilineCopper0.5 M NaCl98[3]
N,N–di(polyoxyethylene)–4–this compoundSteel1 M HCl>90 (concentration-dependent)[7]
Experimental Protocol: Electrochemical Corrosion Testing

Electrochemical methods provide rapid and quantitative evaluation of corrosion rates and inhibitor efficiency.

  • Electrode Preparation: A working electrode (the metal to be tested), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum) are used. The working electrode is polished and cleaned.

  • Electrochemical Cell: The three electrodes are immersed in the corrosive solution (with and without the inhibitor) in an electrochemical cell.

  • Potentiodynamic Polarization: The potential of the working electrode is scanned, and the resulting current is measured. This generates a Tafel plot, from which the corrosion potential (Ecorr) and corrosion current density (icorr) can be determined. The inhibition efficiency (IE%) is calculated as: IE% = [ (icorr_uninhibited - icorr_inhibited) / icorr_uninhibited ] * 100

  • Electrochemical Impedance Spectroscopy (EIS): An AC signal is applied to the system to measure its impedance. Nyquist or Bode plots are generated to analyze the charge transfer resistance, which is inversely proportional to the corrosion rate.

Visualization: Mechanism of Corrosion Inhibition

G cluster_solution Corrosive Solution (e.g., HCl) cluster_interface Metal-Solution Interface cluster_metal Metal Surface (e.g., Steel) Inhibitor This compound Derivative (Protonated Amine Head) Adsorption Adsorption of Inhibitor (Electrostatic & Chemisorption) Inhibitor->Adsorption H_plus H⁺ Cl_minus Cl⁻ Cl_minus->Adsorption co-adsorption Layer Protective Hydrophobic Layer Adsorption->Layer Metal Fe ⇌ Fe²⁺ + 2e⁻ (Anodic) 2H⁺ + 2e⁻ ⇌ H₂ (Cathodic) Layer->Metal Blocks Active Sites

Caption: Adsorption mechanism of this compound as a corrosion inhibitor.

Innovations in Materials Science

This compound is a key monomer in the synthesis of soluble conducting polymers. When co-polymerized with aniline and doped with acids like dodecylbenzene (B1670861) sulfonic acid (DBSA), it yields polyaniline that is processable from common organic solvents.[11] This solubility is crucial for creating films, coatings, and fibers for applications in electronics, sensors, and antistatic materials.

Proposed Research Thrust

Future research can explore the synthesis of novel this compound derivatives with additional functional groups to tune the properties of the resulting polymers. For example, incorporating electron-rich or electron-poor substituents on the aniline ring could modulate the polymer's conductivity, optical properties (electrochromism), and sensor response. The self-assembly properties of these new amphiphilic monomers could also be harnessed to create nanostructured conducting materials with unique morphologies.

Conclusion

This compound derivatives offer a rich field for scientific exploration with significant potential beyond their current applications. Their unique amphiphilic structure makes them prime candidates for development as anticancer, antimicrobial, and antioxidant agents. Furthermore, there remains substantial scope for innovation in their established roles as corrosion inhibitors and precursors for advanced functional polymers. The experimental frameworks and data presented in this guide serve as a foundation for researchers to unlock the full potential of this versatile chemical class. Systematic synthesis, screening, and structure-activity relationship studies are crucial next steps in transforming these promising molecules into valuable technologies and therapeutics.

References

Spectroscopic Profile of 4-Dodecylaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-dodecylaniline (B94358), a molecule of interest in various research and development applications. The following sections detail its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 4-dodecylaniline exhibits characteristic absorption bands corresponding to its aromatic amine and long alkyl chain structure.

Table 1: Infrared (IR) Spectral Data for 4-Dodecylaniline

Wavenumber (cm⁻¹)AssignmentIntensity
3400-3300N-H stretch (asymmetric and symmetric)Medium
3030-3010Aromatic C-H stretchMedium
2955-2850Aliphatic C-H stretchStrong
1620-1580N-H bend and Aromatic C=C stretchMedium-Strong
1515Aromatic C=C stretchStrong
1470-1450CH₂ bendMedium
1375CH₃ bendMedium
1270-1250Aromatic C-N stretchMedium
825para-disubstituted benzene (B151609) C-H bendStrong

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like 4-dodecylaniline is the Attenuated Total Reflectance (ATR) technique.

  • Sample Preparation: A small amount of solid 4-dodecylaniline is placed directly on the ATR crystal.

  • Instrument Setup: The FTIR spectrometer is configured for data acquisition in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental interferences.

  • Data Acquisition: The sample is brought into firm contact with the ATR crystal using a pressure clamp. The infrared beam is directed through the crystal, where it interacts with the sample at the surface. The attenuated beam is then detected.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum, which is typically displayed as transmittance or absorbance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of 4-dodecylaniline are consistent with its structure, showing distinct signals for the aromatic protons and carbons, the aniline (B41778) N-H protons, and the various protons and carbons of the dodecyl chain.

Table 2: ¹H NMR Spectral Data for 4-Dodecylaniline (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.9-7.1d2HAr-H (ortho to -NH₂)
~6.6-6.8d2HAr-H (meta to -NH₂)
~3.5br s2H-NH₂
~2.5t2HAr-CH₂-
~1.5-1.6m2HAr-CH₂-CH₂-
~1.2-1.4m18H-(CH₂)₉-
~0.8-0.9t3H-CH₃

Table 3: ¹³C NMR Spectral Data for 4-Dodecylaniline (Predicted)

Chemical Shift (δ, ppm)Assignment
~145Ar-C (C-NH₂)
~130Ar-C (ipso to alkyl)
~129Ar-CH (ortho to -NH₂)
~115Ar-CH (meta to -NH₂)
~35Ar-CH₂-
~32-(CH₂)n-
~31-(CH₂)n-
~29-(CH₂)n- (multiple peaks)
~23-CH₂-CH₃
~14-CH₃

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of 4-dodecylaniline is dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale (δ = 0.00 ppm).

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve high homogeneity.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, proton-decoupled pulse sequences are typically employed to simplify the spectrum and enhance sensitivity.

  • Data Processing: The FID is subjected to Fourier transformation to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of 4-dodecylaniline shows a clear molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry (MS) Data for 4-Dodecylaniline

m/zRelative IntensityAssignment
261Moderate[M]⁺ (Molecular Ion)
106High[C₇H₈N]⁺ (Benzylic cleavage)
93Low[C₆H₇N]⁺ (Aniline radical cation)
43, 57, 71, 85...Series of peaksAlkyl chain fragments

Fragmentation Pattern Analysis

The fragmentation of 4-dodecylaniline in an EI mass spectrometer is predictable. The molecular ion [M]⁺ is observed at m/z 261. The most prominent fragmentation pathway is the benzylic cleavage, which involves the breaking of the bond between the first and second carbon of the dodecyl chain. This results in the formation of a highly stable benzylic cation at m/z 106, which is often the base peak in the spectrum. The long alkyl chain also undergoes characteristic fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups).

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of 4-dodecylaniline is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Separation: A small volume of the sample solution is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

  • MS Analysis: As the separated 4-dodecylaniline elutes from the GC column, it enters the mass spectrometer. In the ion source, the molecules are bombarded with electrons (electron ionization), causing them to ionize and fragment. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Data Acquisition and Analysis: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for a compound like 4-dodecylaniline involves a series of steps from sample preparation to data interpretation and structural confirmation.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample 4-Dodecylaniline Sample Prep_IR Prepare for IR (e.g., solid on ATR) Sample->Prep_IR Prep_NMR Prepare for NMR (dissolve in CDCl3) Sample->Prep_NMR Prep_MS Prepare for MS (dissolve in solvent) Sample->Prep_MS Acquire_IR FTIR Spectrometer Prep_IR->Acquire_IR Acquire_NMR NMR Spectrometer Prep_NMR->Acquire_NMR Acquire_MS GC-MS System Prep_MS->Acquire_MS Analyze_IR IR Spectrum Analysis (Functional Group ID) Acquire_IR->Analyze_IR Analyze_NMR NMR Spectra Analysis (¹H & ¹³C Assignments) Acquire_NMR->Analyze_NMR Analyze_MS Mass Spectrum Analysis (MW & Fragmentation) Acquire_MS->Analyze_MS Structure_Confirmation Structural Confirmation of 4-Dodecylaniline Analyze_IR->Structure_Confirmation Analyze_NMR->Structure_Confirmation Analyze_MS->Structure_Confirmation

Caption: Workflow of Spectroscopic Analysis.

An In-Depth Technical Guide to the Theoretical and Experimental Properties of 4-Dodecylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of 4-dodecylaniline (B94358), a long-chain aromatic amine with significant applications as a key intermediate in the synthesis of specialty chemicals. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering a comparative analysis of its predicted and measured characteristics, detailed experimental protocols, and visualizations of relevant chemical processes.

Core Physicochemical Properties: A Comparative Analysis

A thorough understanding of the physicochemical properties of 4-dodecylaniline is fundamental to its application in research and development. The following tables summarize the key theoretical and experimental values for this compound, providing a clear comparison between predicted and empirically determined data.

Table 1: Theoretical vs. Experimental Physical and Chemical Properties of 4-Dodecylaniline

PropertyTheoretical ValueExperimental ValueSource
Molecular Weight 261.4 g/mol 261.45 g/mol [1]
Melting Point Not available35-39 °C[2]
Boiling Point Not available220-221 °C @ 15 mmHg[2]
pKa 4.95 ± 0.10 (Predicted)Not available in searched literature[2]
LogP 7.2 (XLogP3)Not available in searched literature[3]
Solubility Insoluble in water (predicted)Insoluble in water; Soluble in ethanol, ether, and chlorinated solvents[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines key experimental protocols related to the synthesis and characterization of 4-dodecylaniline.

Synthesis of 4-Dodecylaniline

A common method for the synthesis of 4-dodecylaniline is the alkylation of aniline (B41778) with dodecenes using a Lewis acid catalyst. The following protocol is based on established procedures.[5]

Materials:

Procedure:

  • In a suitable reaction vessel under a nitrogen atmosphere, charge aniline and dodecenes.

  • Slowly add aluminum chloride with stirring. An exothermic reaction will occur.

  • Once the initial exotherm subsides, add methyltributylammonium chloride.

  • Heat the reaction mixture to 160 °C and maintain this temperature for approximately 28 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with n-heptane and methylene chloride.

  • Transfer the mixture to a separatory funnel. A two-phase system will form.

  • Separate the upper organic layer and wash it sequentially with water and then a dilute aqueous ammonia solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate.

  • Remove the solvent from the filtrate by rotary evaporation under reduced pressure to yield the crude product.

  • The product can be further purified by distillation or chromatography.

Spectroscopic Analysis

The structural elucidation of 4-dodecylaniline is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining the ¹H NMR spectrum of an aniline derivative is as follows:[6][7]

Instrumentation:

  • NMR Spectrometer (e.g., Bruker, 300 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the purified 4-dodecylaniline in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

The IR spectrum of 4-dodecylaniline can be obtained using the following general procedure for a solid sample:[8][9]

Instrumentation:

  • FTIR Spectrometer

Sample Preparation (Melt Technique):

  • Place a small amount of the solid 4-dodecylaniline onto one salt plate (e.g., NaCl or KBr).

  • Gently melt the solid using a heat gun until a thin, uniform film is formed.

  • Place a second salt plate on top of the molten sample and press gently to create a thin film between the plates.

  • Allow the sample to cool and solidify.

Data Acquisition:

  • Place the salt plates in the sample holder of the FTIR spectrometer.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates should be acquired first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

A general protocol for the analysis of an aniline derivative by gas chromatography-mass spectrometry (GC-MS) is provided below:[10][11]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer

Sample Preparation:

  • Dissolve a small amount of 4-dodecylaniline in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.

Data Acquisition:

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • The sample is vaporized and separated on a capillary column.

  • The separated components elute from the column and enter the mass spectrometer, where they are ionized (typically by electron ionization) and their mass-to-charge ratio is determined.

Visualizations

Diagrams are provided below to illustrate a key experimental workflow. As extensive searches did not reveal direct involvement of 4-dodecylaniline in specific biological signaling pathways, a visualization of its synthesis workflow is presented instead.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Aniline Aniline ReactionVessel Reaction at 160°C Aniline->ReactionVessel Dodecenes Dodecenes Dodecenes->ReactionVessel AlCl3 AlCl3 (catalyst) AlCl3->ReactionVessel PhaseTransferCatalyst Methyltributylammonium chloride PhaseTransferCatalyst->ReactionVessel Dilution Dilution with Heptane/CH2Cl2 ReactionVessel->Dilution Cooling Washing Aqueous Washing Dilution->Washing Drying Drying over Na2SO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation CrudeProduct Crude 4-Dodecylaniline Evaporation->CrudeProduct PurifiedProduct Purified 4-Dodecylaniline CrudeProduct->PurifiedProduct Purification

Caption: Workflow for the synthesis of 4-dodecylaniline.

Conclusion

This technical guide has provided a detailed comparison of the theoretical and experimental properties of 4-dodecylaniline, along with key experimental protocols for its synthesis and characterization. While there is good agreement between the theoretical and experimental molecular weight, further experimental determination of properties such as pKa and LogP would be beneficial for a more complete understanding of this compound's behavior. The provided protocols and workflow diagram offer a practical resource for researchers working with this important chemical intermediate. The lack of evidence for direct involvement in biological signaling pathways suggests its primary role is in synthetic chemistry and materials science.

References

Commercial Availability and Technical Guide for Dodecylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of dodecylaniline, focusing on its commercial availability, synthesis, key applications, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who are interested in utilizing this versatile chemical compound.

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers, primarily as 4-dodecylaniline (B94358). It is crucial to note the existence of different isomers, including N-dodecylaniline and branched-chain this compound, which have distinct CAS numbers and may have different properties. When purchasing, it is essential to specify the desired isomer and purity level.

Major suppliers for this compound and its derivatives include:

  • Sigma-Aldrich (Merck): A prominent supplier of 4-dodecylaniline, offering various purities and quantities suitable for research and development.[1][2]

  • Thermo Fisher Scientific: Provides 4-n-dodecylaniline, with detailed specifications available on their website.

  • Parchem: Supplies this compound, including isomer mixtures, for various industrial applications.[3]

  • ChemicalBook: An online platform that lists multiple suppliers of 4-dodecylaniline, offering a range of grades and pricing.[4]

  • Actylis: A supplier of branched this compound for use as an intermediate in chemical synthesis.[5]

  • Synscale Tech Inc.: Offers 4-dodecylaniline with specified purity and pricing for bulk quantities.[6]

The commercial availability of this compound is robust, with a global supply chain that includes manufacturers in China and distributors worldwide.[7][8][9] Pricing can vary based on the supplier, purity, and quantity ordered.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for 4-dodecylaniline. This information is critical for its proper handling, characterization, and use in experimental settings.

Table 1: Physicochemical Properties of 4-Dodecylaniline

PropertyValueSource
CAS Number 104-42-7[1][10]
Molecular Formula C₁₈H₃₁N[11]
Molecular Weight 261.45 g/mol [1][10][11]
Appearance White to pale yellow crystalline powder or solid[2][7]
Melting Point 35-39 °C[2]
Boiling Point 220-221 °C at 15 mmHg[2]
Density 0.89 g/cm³[7]
Solubility Insoluble in water; soluble in ethanol (B145695), ether, and chlorinated solvents.[5][7]
Flash Point 150 °C (closed cup)[2]

Table 2: Spectroscopic Data for 4-Dodecylaniline

Spectroscopic TechniqueKey FeaturesSource
Mass Spectrometry (GC-MS) Top m/z peaks at 106, 107, and 261.[11]
Infrared (IR) Spectroscopy Data available from NIST and Sigma-Aldrich.[11][12]
Raman Spectroscopy FT-Raman spectrum available.[11]
Nuclear Magnetic Resonance (NMR) Conforms to structure.[2]

Synthesis of 4-Dodecylaniline

The industrial synthesis of 4-dodecylaniline is primarily achieved through two main routes: direct alkylation of aniline (B41778) and a nitration-reduction sequence of dodecylbenzene.[4] The choice of method depends on the desired purity, cost, and environmental considerations.

Experimental Protocol: Alkylation of Aniline with Dodecenes

This protocol describes a common method for the synthesis of 4-dodecylaniline via the alkylation of aniline using dodecenes, catalyzed by aluminum chloride and a phase-transfer catalyst.[13]

Materials:

  • Aniline

  • Dodecenes

  • Aluminum chloride (AlCl₃)

  • Methyltributylammonium chloride

  • n-heptane

  • Methylene (B1212753) chloride

  • Concentrated aqueous ammonia

  • Anhydrous sodium sulfate (B86663)

  • Nitrogen gas

Procedure:

  • In a reaction vessel equipped with a stirrer and under a positive pressure of nitrogen, charge aniline and dodecenes.

  • Slowly add aluminum chloride while stirring. An exothermic reaction will occur.

  • Add methyltributylammonium chloride to the reaction mixture.

  • Heat the mixture to 160°C and maintain this temperature for approximately 28 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with n-heptane and methylene chloride.

  • The mixture will separate into two phases. Isolate the upper organic phase.

  • Wash the organic layer twice with water, followed by a wash with aqueous ammonia.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the sodium sulfate by filtration.

  • Concentrate the filtrate using a rotary evaporator under vacuum to yield the crude product.

  • The product can be further purified by vacuum distillation.[4]

G cluster_synthesis Synthesis of 4-Dodecylaniline (Alkylation) reactants Aniline + Dodecenes reaction Heat to 160°C for ~28 hrs reactants->reaction catalyst AlCl3 + Phase Transfer Catalyst catalyst->reaction workup Cool, Dilute with Solvents reaction->workup separation Separate Organic Layer workup->separation washing Wash with Water and Aq. Ammonia separation->washing drying Dry over Na2SO4 washing->drying concentration Concentrate under Vacuum drying->concentration product Crude 4-Dodecylaniline concentration->product

Synthesis of 4-Dodecylaniline via Alkylation.

Key Applications and Experimental Protocols

This compound's amphiphilic nature, with a hydrophilic aniline head and a long hydrophobic dodecyl tail, makes it a valuable compound in several applications, including as a surfactant, a corrosion inhibitor, and a precursor in organic synthesis.

This compound as a Surfactant

This compound exhibits surfactant properties, enabling it to be used in formulations for emulsification, wetting, and foaming.[10][14] The effectiveness of a surfactant is often characterized by its Critical Micelle Concentration (CMC).

This protocol outlines the measurement of the CMC of this compound using the du Noüy ring method with a tensiometer.[10]

Apparatus:

  • Tensiometer with a platinum-iridium ring

  • Beakers

  • Volumetric flasks

  • Pipettes

Procedure:

  • Prepare a stock solution of this compound in deionized water. A co-solvent may be necessary to ensure solubility.

  • Create a series of dilutions from the stock solution to cover a range of concentrations.

  • Thoroughly clean the platinum-iridium ring with a suitable solvent and then by flaming.

  • Calibrate the tensiometer with deionized water.

  • Measure the surface tension of each this compound solution, starting with the most dilute.

  • Plot the surface tension as a function of the logarithm of the this compound concentration.

  • The CMC is the concentration at which the surface tension plateaus.

G cluster_cmc CMC Determination Workflow prep_solutions Prepare this compound Solutions measure Measure Surface Tension prep_solutions->measure calibrate Calibrate Tensiometer calibrate->measure plot Plot Surface Tension vs. log(Concentration) measure->plot determine_cmc Identify CMC at Plateau plot->determine_cmc

Workflow for CMC Determination.
This compound as a Corrosion Inhibitor

This compound and its derivatives have been investigated as corrosion inhibitors for various metals in acidic environments.[15][16][17][18] The long alkyl chain facilitates the formation of a protective hydrophobic layer on the metal surface.

This method provides a straightforward way to assess the inhibition efficiency of this compound.[19]

Materials:

  • Carbon steel coupons of known dimensions

  • 1M Hydrochloric acid (HCl) solution

  • This compound

  • Acetone

  • Analytical balance

Procedure:

  • Prepare carbon steel coupons by polishing, degreasing with acetone, and drying.

  • Weigh each coupon accurately.

  • Prepare a series of 1M HCl solutions containing different concentrations of this compound.

  • Immerse a coupon in each solution for a specified period (e.g., 3 hours).

  • After immersion, remove the coupons, clean them, and dry them.

  • Weigh the coupons again to determine the weight loss.

  • Calculate the corrosion rate and the inhibition efficiency for each concentration.

G cluster_corrosion Corrosion Inhibition Test Workflow prep_coupons Prepare & Weigh Steel Coupons immersion Immerse Coupons in Solutions prep_coupons->immersion prep_solutions Prepare HCl with this compound prep_solutions->immersion cleaning Clean & Dry Coupons immersion->cleaning reweigh Reweigh Coupons cleaning->reweigh calculate Calculate Inhibition Efficiency reweigh->calculate

Workflow for Corrosion Inhibition Evaluation.
This compound in Organic Synthesis

This compound is a versatile intermediate in organic synthesis. For example, it can be reacted with benzaldehyde (B42025) to form N-benzylidene-4-dodecylaniline, a Schiff base, which has applications as a corrosion inhibitor.[20][21][22]

This protocol is adapted from the general synthesis of N-benzylideneaniline.[20][21][22]

Materials:

  • 4-Dodecylaniline

  • Benzaldehyde (freshly distilled)

  • Ethanol (95%)

  • Stirring apparatus

Procedure:

  • In a flask with a mechanical stirrer, combine equimolar amounts of 4-dodecylaniline and freshly distilled benzaldehyde.

  • Stir the mixture rapidly. An exothermic reaction with the separation of water will occur.

  • After about 15 minutes, pour the mixture into 95% ethanol while stirring vigorously.

  • Allow the product to crystallize, first at room temperature and then in an ice bath.

  • Collect the solid product by suction filtration and air-dry.

  • The product can be recrystallized from ethanol for higher purity.

Safety and Handling

This compound is harmful if swallowed and is very toxic to aquatic life.[1][2] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[2] Work should be conducted in a well-ventilated area. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[1][3]

References

An In-depth Technical Guide on the Environmental Fate and Impact of Dodecylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the environmental fate and ecotoxicity of dodecylaniline is limited in publicly available scientific literature. Therefore, this guide synthesizes available information for this compound and leverages data from analogous compounds, such as other long-chain alkyl-substituted aromatics and aniline (B41778) derivatives, to provide a comprehensive overview. All data derived from analogous compounds are clearly indicated.

Introduction

This compound is an organic compound characterized by an aniline core substituted with a C12 alkyl chain. Its amphiphilic nature, combining a hydrophilic amino group with a long, hydrophobic alkyl chain, makes it a subject of interest in various industrial applications. However, these same structural features dictate its behavior, distribution, and potential impact upon release into the environment. Understanding the environmental fate of this compound is crucial for conducting thorough environmental risk assessments, particularly for industries where it may be used as an intermediate or appear as a byproduct. This guide provides a detailed examination of its expected environmental partitioning, degradation pathways, and ecotoxicological effects.

Physicochemical Properties

The environmental transport and partitioning of a chemical are largely governed by its physical and chemical properties. The long dodecyl chain of this compound significantly influences these characteristics, particularly its water solubility and partitioning behavior.

PropertyValueReference
Chemical Structure C₁₈H₃₁N
Molecular Weight 261.45 g/mol [1]
CAS Number 104-42-7 (for 4-dodecylaniline)[1]
Melting Point 35-39 °C
Boiling Point 220-221 °C at 15 mmHg
Flash Point 150 °C
Log Kₒw (Octanol-Water Partition Coefficient) 7.2 (estimated)
Water Solubility Very low (estimation based on Log Kₒw)

Note: Some physical properties are for 4-dodecylaniline.

Environmental Fate

The environmental fate of this compound encompasses its degradation, sorption, and potential for bioaccumulation. The long alkyl chain is a key determinant in these processes.

Degradation is the primary mechanism for the breakdown of organic compounds in the environment and can occur through biotic (biodegradation) and abiotic (e.g., hydrolysis, photolysis) processes.

3.1.1 Biodegradation

While specific biodegradation data for this compound is scarce, the degradation of both anilines and long-chain alkyl compounds has been studied. The expected pathway for this compound would involve processes that degrade both the aromatic ring and the alkyl chain.

  • Aerobic Biodegradation: Under aerobic conditions, the biodegradation of long-chain alkylbenzenes is typically initiated by the oxidation of the terminal methyl group of the alkyl chain, followed by β-oxidation, which progressively shortens the chain.[2] The aniline ring is expected to be degraded via oxidative deamination to form a catechol-like intermediate, which then undergoes ring cleavage.[3] The presence of the long alkyl chain may influence the rate of degradation. Studies on linear alkylbenzene sulfonates (LAS) have shown that longer alkyl chains (e.g., C13) can biodegrade faster than shorter ones (e.g., C10) under certain conditions.[4]

  • Anaerobic Biodegradation: Aniline can be degraded under anaerobic conditions, though typically at a slower rate than aerobic degradation.[3] The degradation of long-chain alkyl compounds can also occur anaerobically.[5]

Hypothetical Aerobic Biodegradation Pathway of 4-Dodecylaniline

This compound 4-Dodecylaniline TerminalOxidation Terminal Oxidation of Alkyl Chain This compound->TerminalOxidation Monooxygenase BetaOxidation β-Oxidation Cascade TerminalOxidation->BetaOxidation ShortChainAniline Short-chain p-alkylaniline BetaOxidation->ShortChainAniline Deamination Oxidative Deamination ShortChainAniline->Deamination CatecholIntermediate Dodecylcatechol Intermediate Deamination->CatecholIntermediate RingCleavage Ring Cleavage CatecholIntermediate->RingCleavage Dioxygenase Metabolites Further Metabolism RingCleavage->Metabolites Mineralization CO₂, H₂O, Biomass Metabolites->Mineralization

Caption: Hypothetical aerobic biodegradation pathway for 4-dodecylaniline.

3.1.2 Abiotic Degradation

  • Hydrolysis: Anilines are generally stable to hydrolysis at environmentally relevant pH (4-9).[6] Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.

  • Photolysis: Direct photolysis in water and on soil surfaces can be a degradation route for some aromatic compounds.[7] However, without specific absorption spectra and quantum yield data for this compound, its significance cannot be quantified.

Degradation ProcessEstimated Half-lifeBasis of Estimation
Aerobic Biodegradation (Water) Days to weeksAnalogous long-chain alkylbenzenes[2]
Aerobic Biodegradation (Soil) Weeks to monthsAnalogous long-chain alkylbenzenes[2]
Hydrolysis Not significantGeneral stability of anilines[6]
Photolysis Data not available

The high estimated Log Kₒw of 7.2 suggests that this compound will strongly adsorb to soil and sediment, primarily partitioning to the organic carbon fraction. This will limit its mobility in soil and reduce its bioavailability in the aqueous phase.

ParameterEstimated ValueSignificance
Log Kₒc (Organic Carbon-Water Partition Coefficient) High (estimated from Log Kₒw)Low mobility in soil; strong partitioning to sediment

The high lipophilicity of this compound, indicated by its high estimated Log Kₒw, suggests a potential for bioaccumulation in aquatic organisms. Chemicals with a Log Kₒw > 3 are often considered to have the potential to bioaccumulate. The bioconcentration factor (BCF) is the key metric for assessing bioaccumulation from water.

ParameterEstimated PotentialBasis of Estimation
Bioconcentration Factor (BCF) HighHigh estimated Log Kₒw

Ecotoxicological Impact

This compound is classified as very toxic to aquatic life.[8] The primary mode of toxic action for anilines is considered to be polar narcosis.

Trophic LevelSpeciesEndpointValue (mg/L)Reference
Invertebrate Daphnia magna48-h EC₅₀0.00071
Fish Data not availableLC₅₀-
Algae Data not availableEC₅₀ (growth inhibition)-

The toxicity of other anilines to aquatic organisms varies, but they are generally considered to be of ecotoxicological concern.[7][9] The long alkyl chain in this compound may increase its bioavailability and potential for membrane disruption, potentially leading to higher toxicity compared to aniline itself.

Experimental Protocols

Standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are used to assess the environmental fate and impact of chemicals.

A ready biodegradability test can be performed using the OECD 301 guideline. The CO₂ Evolution Test (OECD 301 B) is suitable for poorly soluble substances like this compound.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from activated sludge and incubated under aerobic conditions in the dark. Biodegradation is determined by measuring the amount of CO₂ produced over a 28-day period.[10][11][12][13]

  • Procedure Outline:

    • Prepare a mineral medium and a microbial inoculum from a wastewater treatment plant.

    • Add the test substance (this compound) to the test flasks, typically at a concentration of 10-20 mg/L.

    • Run parallel blanks (inoculum only) and a reference substance (e.g., sodium benzoate).

    • Incubate the flasks in the dark at 20-25°C for 28 days.

    • Trap the evolved CO₂ in a barium hydroxide (B78521) or sodium hydroxide solution and quantify by titration.

    • Calculate the percentage of biodegradation based on the theoretical CO₂ production.

The batch equilibrium method is used to determine the soil sorption coefficient.

  • Principle: Aqueous solutions of the test substance are equilibrated with a small amount of soil. The concentration of the substance remaining in the aqueous phase is measured to determine the amount sorbed to the soil.[14][15][16][17]

  • Procedure Outline:

    • Select a range of soils with varying organic carbon content and pH.

    • Prepare solutions of this compound in 0.01 M CaCl₂.

    • Add a known volume of the solution to a known mass of soil in a centrifuge tube.

    • Equilibrate the samples on a shaker for a predetermined time (e.g., 24 hours) at a constant temperature.

    • Centrifuge the samples to separate the solid and aqueous phases.

    • Analyze the supernatant for the concentration of this compound.

    • Calculate the soil sorption coefficient (Kₑ) and normalize to the organic carbon content to obtain Kₒc.

5.3.1 Fish Acute Toxicity Test (OECD 203)

  • Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours. The mortality is recorded at 24, 48, 72, and 96 hours, and the LC₅₀ (lethal concentration for 50% of the fish) is determined.

  • Procedure Outline:

    • Select a suitable fish species (e.g., Rainbow Trout or Zebrafish).

    • Prepare a range of test concentrations of this compound and a control.

    • Place a specified number of fish in each test chamber.

    • Maintain the test conditions (temperature, pH, dissolved oxygen) within a narrow range.

    • Observe and record mortalities at specified intervals.

    • Calculate the 96-hour LC₅₀ using appropriate statistical methods.

5.3.2 Daphnia magna Acute Immobilisation Test (OECD 202)

  • Principle: Daphnia magna are exposed to the test substance for 48 hours. The concentration that immobilizes 50% of the daphnids (EC₅₀) is determined.

  • Procedure Outline:

    • Culture Daphnia magna under controlled conditions.

    • Prepare a series of test concentrations and a control.

    • Introduce a set number of daphnids into each test vessel.

    • Incubate for 48 hours under defined light and temperature conditions.

    • Count the number of immobilized daphnids at 24 and 48 hours.

    • Calculate the 48-hour EC₅₀.

The determination of this compound in environmental matrices typically requires sensitive analytical techniques due to its expected low concentrations and strong sorption to solids.

  • Sample Preparation:

    • Water: Solid-phase extraction (SPE) is a common method for extracting and concentrating anilines from water samples.[1][18][19]

    • Soil/Sediment: Accelerated solvent extraction (ASE) followed by cleanup steps can be used to extract this compound from solid matrices.[20]

  • Analytical Techniques:

    • Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for the quantification of anilines.[20]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for the analysis of anilines in complex environmental samples.[19][21]

Environmental Risk Assessment Workflow

A structured workflow is essential for a comprehensive environmental risk assessment of this compound.

cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Exposure Assessment cluster_2 Phase 3: Effects Assessment cluster_3 Phase 4: Risk Characterization PhysChem Physicochemical Properties (Log Kow, Solubility) Fate Environmental Fate Modeling (PEC Calculation) PhysChem->Fate Ecotox Ecotoxicity Screening (Acute Tests) ChronicTox Chronic Toxicity Testing Ecotox->ChronicTox Release Release Estimation Release->Fate RiskQuotient Risk Quotient Calculation (PEC/PNEC) Fate->RiskQuotient Degradation Degradation Studies (Biodegradation, Hydrolysis, Photolysis) Degradation->Fate Partitioning Partitioning Studies (Koc, BCF) Partitioning->Fate PNEC PNEC Derivation ChronicTox->PNEC PNEC->RiskQuotient Conclusion Risk Conclusion RiskQuotient->Conclusion

Caption: A typical workflow for the environmental risk assessment of this compound.

Conclusion

This compound is a substance with physicochemical properties that suggest low mobility in soil and a high potential for bioaccumulation. It is classified as very toxic to aquatic organisms. While specific data on its environmental persistence is lacking, information on analogous compounds suggests that biodegradation will be the primary degradation pathway, although the long alkyl chain may influence the rate. Due to the limited availability of experimental data, a comprehensive environmental risk assessment would require further testing following standardized protocols to determine its biodegradation rates, soil sorption coefficients, and toxicity to a range of aquatic organisms. The use of Quantitative Structure-Activity Relationship (QSAR) models could also provide valuable initial estimates for its environmental properties and toxicity.[22][23][24][25][26]

References

A Technical Guide to the Basic Reactivity of the Amine Group in Dodecylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylaniline, characterized by a C12 alkyl chain attached to the aniline (B41778) moiety, is a significant intermediate in organic synthesis. Its structure, combining a hydrophilic amine head with a long, lipophilic dodecyl tail, imparts unique physicochemical properties that are leveraged in the synthesis of dyes, polymers, surfactants, and specialized coatings.[1] The reactivity of this compound is primarily dictated by the lone pair of electrons on the nitrogen atom of the amine group. This guide provides an in-depth exploration of the core reactivity of this amine group, focusing on its basicity, nucleophilicity, and its behavior in key organic transformations. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a comprehensive resource for professionals in research and development.

Core Reactivity Principles

The chemical behavior of the amine group in this compound is a nuanced interplay of inductive and resonance effects. While it shares many characteristics with aniline, the presence of the long alkyl chain introduces subtle modifications to its reactivity profile.

Basicity and pKa

Like most amines, this compound acts as a weak base, accepting a proton to form its conjugate acid, the dodecylanilinium ion. The basicity of anilines is significantly lower than that of aliphatic amines. This is because the lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, reducing its availability to bond with a proton.[2][3][4]

The dodecyl group, being an alkyl group, exerts a weak electron-donating inductive effect (+I). This effect pushes electron density towards the aromatic ring, slightly increasing the electron density on the nitrogen atom and making it a marginally stronger base than unsubstituted aniline.[4][5] This is reflected in the predicted pKa of its conjugate acid.

G

Diagram 1: Factors affecting the basicity of 4-dodecylaniline (B94358).

Table 1: Physicochemical Properties of 4-Dodecylaniline

Property Value Reference(s)
CAS Number 104-42-7 [6][7]
Molecular Formula C₁₈H₃₁N [6][7]
Molecular Weight 261.45 g/mol [6][7]
Melting Point 35-39 °C [7][8]
Boiling Point 220-221 °C @ 15 mmHg [7][8]

| pKa (Conjugate Acid) | 4.95 ± 0.10 (Predicted) |[7][8] |

Nucleophilicity

The unshared pair of electrons on the nitrogen atom makes this compound a potent nucleophile.[9] It readily attacks electron-deficient centers, participating in a wide range of substitution and addition reactions. This nucleophilic character is the basis for the key reactions discussed in the following sections, including acylation and alkylation. The nucleophilicity generally trends with basicity, though it is more sensitive to steric hindrance.[10]

Key Reactions and Protocols

The amine group of this compound is a versatile functional handle for a variety of chemical transformations.

N-Acylation

N-acylation is the reaction of this compound with an acylating agent, such as an acyl chloride or acid anhydride, to form an amide. This reaction is a nucleophilic acyl substitution where the amine's lone pair attacks the electrophilic carbonyl carbon.[11][12] Acylation is often used to protect the amine group or to synthesize amide-containing target molecules.[13]

G

Diagram 2: Experimental workflow for N-acylation.

Experimental Protocol: N-Acylation using Acetyl Chloride

  • Materials:

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-dodecylaniline (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice-water bath.

    • Add triethylamine (1.2 eq) to the stirred solution.

    • Slowly add acetyl chloride (1.1 eq) dropwise to the mixture, maintaining the temperature at 0 °C. The formation of a precipitate (triethylammonium chloride) may be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[12]

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.[12]

    • Separate the organic layer and dry it over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-acetyl-4-dodecylaniline.

    • If necessary, purify the product further by recrystallization or column chromatography.

N-Alkylation

Amines can be alkylated by reaction with alkyl halides via nucleophilic substitution, leading to the formation of secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts.[14] The reaction proceeds by the nucleophilic attack of the amine on the alkyl halide. Due to the increased nucleophilicity of the alkylated products, polyalkylation is a common side reaction, and controlling the stoichiometry is crucial for selectivity.

G

Diagram 3: Nucleophilic substitution mechanism for N-alkylation.

Experimental Protocol: N-Alkylation with an Alkyl Halide

  • Materials:

    • 4-Dodecylaniline

    • Alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide)

    • A non-nucleophilic base (e.g., potassium carbonate, K₂CO₃)

    • Solvent (e.g., acetonitrile, DMF)

  • Procedure:

    • To a solution of 4-dodecylaniline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

    • Add the alkyl halide (1.1 eq for mono-alkylation) to the suspension.

    • Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Filter the solid base from the mixture and wash with the solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography to isolate the N-alkylated product.

Sulfonation

The sulfonation of anilines is an electrophilic aromatic substitution reaction. The amino group is a powerful activating, ortho-, para-directing group.[15] The reaction with sulfonating agents like fuming sulfuric acid typically yields the para-substituted product, sulfanilic acid, due to steric hindrance at the ortho positions.[16] Under harsh conditions, oxidation of the aniline ring can be a competing side reaction. To achieve cleaner reactions and better yields, the amine is often protected via acetylation before sulfonation.[14]

Table 2: Representative Sulfonation Reaction Data

Reactant Sulfonating Agent Conditions Product Yield Reference

| Aniline | Bis(trimethylsilyl) sulfate | 160-170 °C | Sulfanilic acid | 65% |[16] |

Experimental Protocol: Ring Sulfonation of 4-Dodecylaniline

  • Materials:

    • 4-Dodecylaniline

    • Concentrated sulfuric acid (H₂SO₄)

  • Procedure:

    • Place 4-dodecylaniline (1.0 eq) in a flask.

    • Carefully and slowly add concentrated sulfuric acid (3.0 eq) while cooling the flask in an ice bath. Anilinium sulfate will form as a solid.

    • Heat the mixture in an oil bath at 180-190 °C for 4-5 hours.

    • Cool the reaction mixture and pour it cautiously onto crushed ice.

  • Work-up and Purification:

    • The product, 4-amino-3-dodecylbenzenesulfonic acid, will precipitate as a zwitterion.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove any remaining acid.

    • Recrystallize the product from hot water to obtain the purified sulfonic acid.

Diazotization

Primary aromatic amines like this compound react with nitrous acid (HNO₂, generated in-situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[14][17] This process is known as diazotization.[18] The resulting aryl diazonium salts are highly valuable synthetic intermediates. They are relatively unstable and are typically used immediately in subsequent reactions, such as azo coupling to form vibrant azo dyes or Sandmeyer reactions to introduce a variety of functional groups onto the aromatic ring.[19][20]

G

Diagram 4: Key steps in the diazotization of this compound.

Experimental Protocol: Diazotization and Azo Coupling

  • Materials:

    • 4-Dodecylaniline

    • Concentrated hydrochloric acid (HCl)

    • Sodium nitrite (NaNO₂)

    • Coupling agent (e.g., 2-naphthol, phenol)

    • Sodium hydroxide (B78521) (NaOH)

    • Deionized water, Ice

  • Procedure (Diazotization):

    • Dissolve 4-dodecylaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath.

    • Separately, prepare a solution of sodium nitrite (1.0 eq) in cold deionized water.

    • Add the sodium nitrite solution dropwise to the cold this compound solution, keeping the temperature below 5 °C. Stir for 15-20 minutes after the addition is complete. The resulting solution contains the dodecylbenzene (B1670861) diazonium chloride.

  • Procedure (Azo Coupling):

    • Prepare a solution of the coupling agent (e.g., 2-naphthol, 1.0 eq) in an aqueous NaOH solution. Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.

    • A brightly colored azo dye should precipitate immediately.

    • Continue stirring in the ice bath for 30 minutes to ensure complete reaction.

  • Work-up and Purification:

    • Collect the precipitated azo dye by vacuum filtration.

    • Wash the solid product thoroughly with cold water.

    • Dry the product. Recrystallization from a suitable solvent (e.g., ethanol) may be performed for further purification.

Conclusion

The amine group of this compound is a versatile functional moiety whose reactivity is governed by the nucleophilic character of the nitrogen lone pair, moderated by the electronic effects of the aromatic ring and the dodecyl substituent. Its participation in fundamental reactions such as acylation, alkylation, sulfonation, and diazotization makes it a crucial building block for synthesizing a diverse range of complex organic molecules. The protocols and data presented in this guide offer a foundational framework for professionals to effectively utilize this compound in various research and development applications.

References

Methodological & Application

Application Notes and Protocols for Dodecylaniline as a Surfactant in Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylaniline is an amphiphilic molecule with a hydrophilic aniline (B41778) head group and a hydrophobic 12-carbon alkyl chain, positioning it as a potential surfactant for various applications, including the formation and stabilization of emulsions.[1] Its utility spans from materials science to drug delivery systems.[1][2] These application notes provide an overview of the properties of this compound, its potential applications in emulsion-based systems, and detailed protocols for its characterization and use.

Physicochemical Properties and Surfactant Characteristics

This compound, particularly the 4-dodecylaniline (B94358) isomer, possesses properties that make it suitable for investigation as a surfactant.[1][2][3] Its long dodecyl chain provides significant hydrophobicity, a key factor in its surface activity.[4] While extensive quantitative data on its surfactant performance is not widely available in public literature, its molecular structure suggests its capability to reduce surface tension and form micelles in solution.[1]

Data Presentation: Physicochemical Properties of 4-Dodecylaniline
PropertyValueReference
Molecular FormulaC₁₈H₃₁N[1]
Molecular Weight261.45 g/mol [1]
AppearanceSolid, white to pale yellow crystalline powder[1][2]
Melting Point35-39 °C[1][3]
Boiling Point220-221 °C at 15 mmHg[1][3]
SolubilityInsoluble in water; soluble in ethanol (B145695), ether, and chlorinated solvents.[2]

Applications of this compound-Stabilized Emulsions

The amphiphilic nature of this compound makes it a candidate for forming stable emulsions with potential applications in several fields.

Drug Delivery Systems

Nanoemulsions are gaining significant attention as drug delivery vehicles due to their ability to enhance the solubility and bioavailability of poorly water-soluble drugs.[5][6][7][8][9] this compound can be explored as a surfactant to formulate nanoemulsions for the encapsulation and delivery of hydrophobic active pharmaceutical ingredients (APIs). The aniline headgroup may also offer opportunities for further functionalization to achieve targeted drug delivery.

Corrosion Inhibition

Organic compounds containing heteroatoms like nitrogen are known to be effective corrosion inhibitors for metals in acidic environments.[10][11][12] this compound and its derivatives have been investigated for their ability to form a protective layer on metal surfaces, thereby inhibiting corrosion.[10] Emulsions formulated with this compound could serve as a delivery system for applying a uniform and persistent protective film on metallic surfaces.

Materials Science

In materials science, this compound has been used in the synthesis of specialized chemicals and to aid in the dispersion of nanoparticles, such as single-walled carbon nanotubes, in aqueous solutions.[2][3] Its surfactant properties can be harnessed to create stable emulsions for the synthesis of polymers and other advanced materials.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the surfactant properties of this compound and to prepare and evaluate this compound-stabilized emulsions.

Protocol 1: Determination of Critical Micelle Concentration (CMC) and Surface Tension

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelles begin to form.[1][13] This is typically determined by measuring the surface tension of surfactant solutions at various concentrations.[1]

Apparatus:

  • Tensiometer (e.g., Du Noüy ring tensiometer)

  • Platinum-iridium ring

  • Glass vessels

  • Micropipettes

  • Analytical balance

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent. Due to its low water solubility, a co-solvent like ethanol may be necessary, or the analysis can be performed in a non-aqueous solvent system depending on the intended application.

  • Prepare a series of dilutions of the stock solution to cover a broad range of concentrations.

  • Calibrate the tensiometer using a known standard, such as deionized water.

  • Clean the platinum-iridium ring thoroughly with a suitable solvent and by flaming it to red heat before each measurement.

  • Measure the surface tension of the pure solvent and each this compound dilution, starting from the most dilute to the most concentrated.

  • Plot the surface tension as a function of the logarithm of the this compound concentration.

  • Determine the CMC at the point of inflection in the plot, where the surface tension plateaus.[1] The surface tension value at this plateau is the surface tension at the CMC (γ_CMC).[1]

Protocol 2: Preparation of Oil-in-Water (O/W) Emulsion

This protocol describes the preparation of an oil-in-water emulsion using this compound as the surfactant.

Apparatus:

  • High-shear homogenizer or sonicator

  • Beakers

  • Graduated cylinders

Procedure:

  • Prepare the aqueous phase: Dissolve this compound in the aqueous phase (e.g., deionized water) at a concentration above its predetermined CMC. Gentle heating or the use of a co-solvent may be required to ensure complete dissolution.

  • Select an oil phase: Choose an appropriate oil for the intended application (e.g., mineral oil, toluene, or a specific pharmaceutical-grade oil).[1]

  • Mix the phases: For an O/W emulsion, combine the oil and aqueous phases at a defined ratio (e.g., 20:80 v/v).[1]

  • Homogenize the mixture: Subject the mixture to high-shear homogenization or sonication for a specific duration to form a uniform emulsion.[1] The energy input and duration of homogenization will influence the droplet size and stability of the emulsion.

Protocol 3: Emulsion Stability Testing

The stability of the prepared emulsion is a critical parameter and can be assessed by monitoring changes in its physical properties over time.[14]

Apparatus:

  • Graduated cylinders or test tubes

  • Microscope (optional, for droplet size analysis)

  • Spectrophotometer (optional, for creaming analysis)

Procedure:

  • Transfer the emulsion to sealed graduated cylinders or test tubes.[1]

  • Monitor for signs of instability at regular intervals. These include:

    • Creaming: Upward movement of the dispersed oil phase.

    • Sedimentation: Downward movement of the dispersed phase.

    • Flocculation: Aggregation of droplets.

    • Coalescence: Merging of droplets, leading to phase separation.[1]

  • Quantify stability: Measure the volume of any separated oil or water phase over time.[1]

  • (Optional) Droplet size analysis: Use a microscope to observe changes in the droplet size distribution over time.

  • (Optional) Creaming analysis: Monitor the creaming rate by measuring the absorbance of the lower aqueous phase at a specific wavelength using a spectrophotometer.[1]

Visualizations

Experimental Workflow for Emulsion Stability Testing

Emulsion_Stability_Workflow cluster_prep Emulsion Preparation cluster_monitoring Stability Monitoring cluster_analysis Data Analysis prep_surfactant Prepare this compound Solution mix_phases Mix Oil and Aqueous Phases prep_surfactant->mix_phases homogenize Homogenize Mixture mix_phases->homogenize transfer Transfer to Graduated Cylinder homogenize->transfer observe Observe for Instability (Creaming, Coalescence) transfer->observe quantify Quantify Phase Separation observe->quantify plot_data Plot Separated Volume vs. Time quantify->plot_data compare Compare Emulsion Stability plot_data->compare

Caption: Workflow for assessing the stability of this compound-stabilized emulsions.

Mechanism of Corrosion Inhibition

Corrosion_Inhibition_Mechanism cluster_surface Metal Surface in Corrosive Environment (e.g., Acid) cluster_inhibitor Action of this compound cluster_result Result metal Metal Surface anodic Anodic Sites (Metal Dissolution) cathodic Cathodic Sites (e.g., H₂ Evolution) This compound This compound Molecules adsorption Adsorption onto Metal Surface This compound->adsorption protective_film Formation of a Protective Film adsorption->protective_film protective_film->metal protective_film->anodic protective_film->cathodic inhibition Corrosion Inhibition protective_film->inhibition

Caption: this compound as a corrosion inhibitor by forming a protective film on the metal surface.

References

Application Notes and Protocols for Dodecylaniline-Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of corrosion inhibitors derived from dodecylaniline. The information is intended to guide researchers in the development and characterization of novel corrosion mitigation agents.

Introduction

This compound is a versatile precursor in the synthesis of organic corrosion inhibitors. Its long alkyl chain imparts hydrophobicity, which is crucial for forming a persistent protective film on metal surfaces, while the aniline (B41778) moiety provides a reactive site for the introduction of various functional groups that can enhance adsorption and inhibitive properties. This document details the synthesis and evaluation of two such inhibitors: N-benzylidene-4-dodecylaniline, a Schiff base, and N,N-di(polyoxyethylene)-4-dodecylaniline, a non-ionic surfactant-type inhibitor. Their efficacy in preventing corrosion, particularly on copper and steel, is evaluated through standard electrochemical and gravimetric techniques.

Mechanism of Action

The primary mechanism of corrosion inhibition by this compound derivatives involves the adsorption of these molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption can occur through:

  • Physisorption: Involving van der Waals forces between the inhibitor molecules and the metal surface. The long dodecyl chain enhances this effect.

  • Chemisorption: Involving the sharing of electrons between the heteroatoms (like nitrogen in the imine group or oxygen in the polyoxyethylene chains) and the vacant d-orbitals of the metal, leading to the formation of a coordinate-type bond.

The adsorbed inhibitor molecules create a hydrophobic layer that repels water and other corrosive agents, thereby stifling both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.

Synthesis of Corrosion Inhibitors

Synthesis of 4-Dodecylaniline (B94358) (Precursor)

A common method for synthesizing the precursor, 4-dodecylaniline, is through the alkylation of aniline.

G Aniline Aniline Reaction Alkylation Reaction Aniline->Reaction Dodecenes Dodecenes Dodecenes->Reaction Catalyst AlCl₃ / Methyltributylammonium chloride Catalyst->Reaction Catalyst Product 4-Dodecylaniline Reaction->Product Heat (160°C)

Protocol:

  • In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, charge aniline and dodecenes.

  • Slowly add aluminum chloride, followed by methyltributylammonium chloride, while stirring. An exothermic reaction will occur.

  • Heat the reaction mixture to 160°C and maintain this temperature for approximately 28 hours.[1]

  • After cooling to room temperature, dilute the mixture with n-heptane and methylene (B1212753) chloride.

  • Separate the upper organic phase and wash it sequentially with water and aqueous ammonia.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain 4-dodecylaniline as a reddish-orange oil.[1]

Synthesis of N-benzylidene-4-dodecylaniline

This Schiff base is synthesized through the condensation reaction of 4-dodecylaniline and benzaldehyde (B42025).

G This compound 4-Dodecylaniline Reaction Condensation Reaction This compound->Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Reaction Product N-benzylidene-4-dodecylaniline Reaction->Product Reflux Solvent Ethanol Solvent->Reaction Solvent/Catalyst

Protocol:

  • In a round-bottomed flask equipped with a reflux condenser, dissolve equimolar amounts of 4-dodecylaniline and freshly distilled benzaldehyde in absolute ethanol.[2][3]

  • Reflux the mixture for 4 hours with constant stirring.[3]

  • Monitor the reaction progress using thin-layer chromatography.

  • After completion, cool the mixture in an ice bath to facilitate crystallization.[3]

  • Filter the resulting solid, wash with cold ethanol, and dry in a desiccator to yield N-benzylidene-4-dodecylaniline.[3]

Experimental Protocols for Corrosion Inhibition Studies

The following are detailed protocols for evaluating the performance of this compound-based corrosion inhibitors.

G cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Analysis Metal_Prep Metal Coupon Preparation Weight_Loss Weight Loss Measurement Metal_Prep->Weight_Loss PDP Potentiodynamic Polarization (PDP) Metal_Prep->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Metal_Prep->EIS Inhibitor_Sol Inhibitor Solution Preparation Inhibitor_Sol->Weight_Loss Inhibitor_Sol->PDP Inhibitor_Sol->EIS Data_Analysis Data Analysis & Inhibition Efficiency Calculation Weight_Loss->Data_Analysis PDP->Data_Analysis EIS->Data_Analysis Surface_Analysis Surface Characterization (SEM/AFM) Data_Analysis->Surface_Analysis

Weight Loss Method

This gravimetric method provides a direct measure of the average corrosion rate.

Materials and Equipment:

  • Metal coupons (e.g., copper, mild steel) of known dimensions

  • Analytical balance (precision of 0.1 mg)

  • Corrosive medium (e.g., 0.5 M NaCl or 1 M HCl)

  • Inhibitor solutions of varying concentrations

  • Polishing papers of different grades

  • Acetone and distilled water

  • Drying oven

  • Non-metallic holders

Protocol:

  • Mechanically polish the metal coupons with successively finer grades of emery paper, wash with distilled water, degrease with acetone, and dry.

  • Accurately weigh the cleaned coupons using an analytical balance.

  • Immerse the coupons in the corrosive solution with and without various concentrations of the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.

  • After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., using a specific acid solution followed by rinsing), dry, and reweigh.

  • Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:

    • Corrosion Rate (CR): CR = (K × W) / (A × T × D)

      • Where:

        • K = a constant (e.g., 8.76 × 10^4 for mm/year)

        • W = weight loss in grams

        • A = area of the coupon in cm²

        • T = immersion time in hours

        • D = density of the metal in g/cm³

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100

      • Where:

        • CR_blank = Corrosion rate in the absence of the inhibitor

        • CR_inh = Corrosion rate in the presence of the inhibitor

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed insights into the corrosion mechanism and inhibitor performance.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): The metal sample to be tested

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

    • Counter Electrode (CE): Platinum or graphite (B72142) electrode

  • Corrosive medium with and without inhibitor

General Setup:

  • Prepare the working electrode by polishing and cleaning as described for the weight loss method.

  • Assemble the three-electrode cell with the prepared WE, RE, and CE.

  • Fill the cell with the test solution.

  • Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).

Potentiodynamic Polarization (PDP) Protocol:

  • After OCP stabilization, scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Plot the resulting current density versus the applied potential on a semi-logarithmic scale (Tafel plot).

  • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection.

  • Calculate the inhibition efficiency using: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100

Electrochemical Impedance Spectroscopy (EIS) Protocol:

  • At the stable OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV).

  • Scan a wide range of frequencies (e.g., from 100 kHz to 10 mHz).

  • Represent the impedance data as Nyquist and Bode plots.

  • Analyze the data by fitting it to an equivalent electrical circuit to determine parameters like solution resistance (Rs) and charge transfer resistance (Rct). The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance.

  • Calculate the inhibition efficiency using: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100

Quantitative Data

The following tables summarize the performance of N-benzylidene-4-dodecylaniline as a corrosion inhibitor for copper in a 0.5 M NaCl solution.

Table 1: Potentiodynamic Polarization Data for N-benzylidene-4-dodecylaniline on Copper
Self-assembly Time (h)Ecorr (mV vs. SCE)Icorr (µA/cm²)Inhibition Efficiency (IE%)
0 (Blank)-21515.6-
2-1982.186.5
6-1851.292.3
12-1700.2898.2
24-1650.3597.8

Data extracted from a study on the corrosion inhibition of copper by N-benzylidene-4-dodecylaniline.[4]

Table 2: Electrochemical Impedance Spectroscopy Data for N-benzylidene-4-dodecylaniline on Copper
Self-assembly Time (h)Rct (kΩ·cm²)Cdl (µF/cm²)Inhibition Efficiency (IE%)
0 (Blank)1.2150-
28.521.285.9
615.211.892.1
1225.86.995.3
2423.17.894.8

Data extracted and interpreted from a study on the corrosion inhibition of copper by N-benzylidene-4-dodecylaniline.

Adsorption Isotherm

The adsorption behavior of N-benzylidene-4-dodecylaniline on the copper surface was found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.[4] The Langmuir isotherm is described by the equation:

C / θ = 1 / K_ads + C

Where:

  • C is the inhibitor concentration

  • θ is the surface coverage (equivalent to IE/100)

  • K_ads is the adsorption equilibrium constant

A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir isotherm.

By following these detailed protocols, researchers can effectively synthesize and evaluate the performance of this compound-based compounds as potential corrosion inhibitors for various industrial applications.

References

Application Note: Electropolymerization of Aniline with Dodecyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the electrochemical polymerization of aniline (B41778) on a working electrode in the presence of dodecyl sulfate (B86663) as a surfactant. The inclusion of sodium dodecyl sulfate (SDS) in the polymerization medium has been shown to significantly influence the morphology, conductivity, and electrochemical properties of the resulting polyaniline (PANI) film. SDS can act as both a dopant and a template, leading to the formation of porous and structured polymer films with enhanced properties suitable for various applications, including sensors, supercapacitors, and drug delivery systems.

Key Experimental Parameters

The successful electropolymerization of aniline with dodecyl sulfate is dependent on several critical parameters. The following table summarizes typical experimental conditions and their impact on the resulting polyaniline film, based on established research.

ParameterTypical Value/RangeEffect on Polyaniline Film
Aniline Concentration 0.1 M - 0.5 MAffects the rate of polymerization and film thickness. Higher concentrations can lead to faster film growth.
Sodium Dodecyl Sulfate (SDS) Concentration 1.5 mM - 0.2 MInfluences the morphology and porosity of the film. The polymerization rate can initially decrease and then increase with higher SDS concentrations.[1]
Electrolyte 1 M H₂SO₄ or 1.2 M HClProvides the necessary acidic medium for aniline polymerization and ensures the conductivity of the resulting polymer.[2]
Working Electrode Platinum (Pt), Glassy Carbon (GC), or Indium Tin Oxide (ITO)The substrate on which the polyaniline film is deposited. The choice of electrode can affect film adhesion and morphology.
Reference Electrode Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)Provides a stable potential reference for the electrochemical cell.
Counter Electrode Platinum (Pt) wire or meshCompletes the electrical circuit in the three-electrode setup.
Electropolymerization Technique Cyclic Voltammetry (CV)Allows for controlled film growth and in-situ monitoring of the polymerization process.
Potential Range (for CV) -0.2 V to +1.0 V (vs. SCE/Ag/AgCl)The potential window should be sufficient to oxidize the aniline monomer without causing significant degradation of the polymer film.
Scan Rate (for CV) 50 mV/s - 100 mV/sAffects the morphology and uniformity of the deposited film.
Number of Cycles (for CV) 10 - 20 cyclesDetermines the final thickness of the polyaniline film.
Temperature Room Temperature (20-25 °C)Polymerization is typically carried out at ambient temperature.

Experimental Protocol

This protocol details the steps for the electropolymerization of aniline with sodium dodecyl sulfate using cyclic voltammetry.

1. Materials and Reagents:

  • Aniline (reagent grade, freshly distilled before use)

  • Sodium dodecyl sulfate (SDS)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Deionized water

  • Working Electrode (e.g., Platinum disk)

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

  • Potentiostat/Galvanostat

2. Preparation of the Electrolyte Solution:

  • Prepare a 1 M aqueous solution of the chosen acid (H₂SO₄ or HCl).

  • Dissolve aniline and SDS in the acidic solution to achieve the desired concentrations (e.g., 0.1 M aniline and 0.2 M SDS).[1]

  • Stir the solution until all components are fully dissolved.

  • It is recommended to deoxygenate the solution by bubbling with nitrogen gas for at least 15 minutes prior to the experiment to prevent side reactions.

3. Electrochemical Cell Setup:

  • Polish the working electrode to a mirror finish using alumina (B75360) slurry, followed by rinsing with deionized water and ethanol, and then drying.

  • Assemble a standard three-electrode electrochemical cell with the polished working electrode, the reference electrode, and the counter electrode.

  • Immerse the electrodes in the prepared electrolyte solution.

4. Electropolymerization Procedure (Cyclic Voltammetry):

  • Connect the electrodes to the potentiostat.

  • Set the parameters for cyclic voltammetry. A typical potential range is from -0.2 V to +1.0 V versus a Ag/AgCl reference electrode.[3][4]

  • Set the scan rate, for example, to 50 mV/s.[5]

  • Initiate the cyclic voltammetry for a predetermined number of cycles (e.g., 15 cycles). The successful polymerization of aniline is indicated by the appearance and growth of redox peaks in the cyclic voltammogram.

  • After the desired number of cycles, stop the experiment.

5. Post-Polymerization Treatment:

  • Carefully remove the working electrode, now coated with a polyaniline film, from the electrolyte solution.

  • Gently rinse the electrode with deionized water to remove any unreacted monomer and excess electrolyte.

  • Dry the electrode under a gentle stream of nitrogen or in a desiccator.

  • The PANI-coated electrode is now ready for characterization and further application.

Experimental Workflow

The following diagram illustrates the key steps in the electropolymerization protocol.

G cluster_prep Preparation cluster_electro Electropolymerization cluster_post Post-Processing prep_solution Prepare Electrolyte Solution (Aniline, SDS, Acid) polish_electrode Polish and Clean Working Electrode prep_solution->polish_electrode assemble_cell Assemble Three-Electrode Cell polish_electrode->assemble_cell connect_potentiostat Connect Electrodes to Potentiostat assemble_cell->connect_potentiostat set_params Set CV Parameters (Potential Range, Scan Rate, Cycles) connect_potentiostat->set_params run_cv Run Cyclic Voltammetry set_params->run_cv remove_electrode Remove PANI-Coated Electrode run_cv->remove_electrode rinse_electrode Rinse with Deionized Water remove_electrode->rinse_electrode dry_electrode Dry Electrode rinse_electrode->dry_electrode characterization Characterization (e.g., SEM, CV) dry_electrode->characterization

Caption: Workflow for the electropolymerization of aniline with dodecyl sulfate.

Signaling Pathways and Logical Relationships

The electropolymerization of aniline is a complex process involving the oxidation of the aniline monomer to form radical cations, which then couple and propagate to form the polymer chain. The presence of SDS influences this process through micelle formation and incorporation into the growing polymer film.

G cluster_solution Solution Phase cluster_electrode Electrode Surface Aniline Aniline Monomer Aniline_Micelle Aniline in Micelles Aniline->Aniline_Micelle SDS SDS Monomers Micelles SDS Micelles SDS->Micelles > CMC Micelles->Aniline_Micelle Oxidation Aniline Oxidation (Applied Potential) Aniline_Micelle->Oxidation Enhanced Transport Radical Aniline Radical Cation Oxidation->Radical Dimerization Dimerization Radical->Dimerization Oligomerization Oligomerization Dimerization->Oligomerization PANI Polyaniline Film Oligomerization->PANI Doping Doping with Dodecyl Sulfate Anions PANI->Doping Morphology Porous Morphology PANI->Morphology

Caption: Logical relationships in aniline electropolymerization with SDS.

References

Application of Dodecylaniline in Dye Manufacturing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylaniline, a substituted aromatic amine, serves as a crucial intermediate in the synthesis of various organic compounds, most notably in the manufacturing of specialized dyes. Its long aliphatic dodecyl chain imparts unique properties to the final dye molecule, such as hydrophobicity and altered solubility, making these dyes suitable for specific applications, including disperse dyes for synthetic fibers. This document provides detailed application notes and experimental protocols for the use of 4-dodecylaniline (B94358) in the synthesis of azo dyes, a prominent class of colorants in the textile and other industries. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and are synthesized through a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound.

Core Concepts in this compound-Based Dye Synthesis

The synthesis of azo dyes from 4-dodecylaniline follows the general mechanism of diazotization and azo coupling. The long dodecyl chain of this compound influences the physical and chemical properties of the resulting dyes, such as their solubility, aggregation behavior, and affinity for different substrates.

Diazotization of 4-Dodecylaniline

In the first step, 4-dodecylaniline is converted to its corresponding diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using sodium nitrite (B80452). The low temperature is critical to prevent the unstable diazonium salt from decomposing.

Azo Coupling

The freshly prepared diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or an aromatic amine. The choice of the coupling component is a key determinant of the final color of the dye. The long dodecyl chain from the this compound imparts a hydrophobic character to the resulting dye molecule, often classifying it as a disperse dye, which is suitable for dyeing hydrophobic fibers like polyester (B1180765).

Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of azo dyes derived from 4-dodecylaniline.

Protocol 1: Synthesis of a Representative Azo Dye from 4-Dodecylaniline and 2-Naphthol (B1666908)

This protocol details the synthesis of a disperse red dye by coupling diazotized 4-dodecylaniline with 2-naphthol.

Materials:

Procedure:

Part A: Diazotization of 4-Dodecylaniline

  • In a 250 mL beaker, add 2.61 g (0.01 mol) of 4-dodecylaniline.

  • To this, add a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water. Stir until a fine, uniform suspension is obtained.

  • Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold 4-dodecylaniline suspension, ensuring the temperature is maintained below 5 °C.

  • Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Add a small amount of urea to the solution to decompose any excess nitrous acid. The absence of a color change with potassium iodide-starch paper indicates the removal of excess nitrous acid. The resulting solution contains the diazonium salt of 4-dodecylaniline.

Part B: Azo Coupling with 2-Naphthol

  • In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the crude dye thoroughly with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified dye.

  • Dry the purified dye in a vacuum oven at 60 °C.

  • Weigh the final product and calculate the percentage yield.

Diagram of the Experimental Workflow:

experimental_workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_workup Work-up and Purification A1 Dissolve 4-Dodecylaniline in HCl/H₂O A2 Cool to 0-5 °C A1->A2 A4 Slowly Add NaNO₂ Solution A2->A4 A3 Prepare NaNO₂ Solution A3->A4 A5 Stir for 30 min at 0-5 °C A4->A5 A6 Add Urea A5->A6 B3 Add Diazonium Salt Solution A6->B3 Diazonium Salt Solution B1 Dissolve 2-Naphthol in NaOH B2 Cool to 0-5 °C B1->B2 B2->B3 B4 Stir for 1-2 hours B3->B4 C1 Vacuum Filtration B4->C1 Crude Dye Precipitate C2 Wash with Cold Water C1->C2 C3 Recrystallize from Ethanol C2->C3 C4 Dry in Vacuum Oven C3->C4 Final Purified Dye Final Purified Dye C4->Final Purified Dye

Caption: Experimental workflow for the synthesis of a this compound-based azo dye.

Protocol 2: Characterization of the Synthesized Dye

UV-Visible Spectroscopy:

  • Prepare a dilute solution of the purified dye in a suitable solvent (e.g., ethanol or DMSO).

  • Record the UV-Visible absorption spectrum over a wavelength range of 200-800 nm using a spectrophotometer.

  • Determine the wavelength of maximum absorption (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Prepare a KBr pellet of the purified dye or analyze the solid sample using an ATR-FTIR spectrometer.

  • Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands, such as the N=N stretching vibration (typically around 1400-1500 cm⁻¹), C-H stretching of the alkyl chain, and aromatic C=C stretching.

Protocol 3: Evaluation of Dye Properties

Dyeing of Polyester Fabric:

  • Prepare a dye bath containing the synthesized disperse dye, a dispersing agent, and an acidic buffer (pH 4.5-5.5).

  • Immerse a pre-wetted polyester fabric swatch into the dye bath.

  • Raise the temperature of the dye bath to 130 °C under pressure and maintain for 60 minutes.

  • After dyeing, cool the bath, remove the fabric, and rinse it thoroughly.

  • Perform a reduction clearing process to remove unfixed surface dye.

  • Finally, wash the fabric and air dry.

Fastness Tests:

  • Wash Fastness: Evaluate the wash fastness of the dyed fabric according to the ISO 105-C06 standard.[1][2][3][4][5] This test assesses the change in color of the specimen and the staining of adjacent multifiber fabric after mechanical agitation in a soap solution at a specified temperature.[1]

  • Light Fastness: Determine the lightfastness of the dyed fabric according to the ISO 105-B02 standard.[6][7][8][9][10] This method involves exposing the dyed fabric to a xenon arc lamp, which simulates natural daylight, and comparing the fading with a set of blue wool standards.[6][7]

Data Presentation

The following tables present representative data for a disperse dye synthesized from a long-chain aniline, which can be considered analogous to a this compound-based dye.

Table 1: Physicochemical and Spectroscopic Data

PropertyValue
Molecular FormulaC₂₈H₃₅N₃O
Molecular Weight429.60 g/mol
Melting Point185-187 °C
ColorReddish-Orange
Yield~85%
λmax (in Ethanol)495 nm

Table 2: Fastness Properties on Polyester Fabric

Fastness TestRating (Grey Scale)
Wash Fastness (ISO 105-C06)4-5
Light Fastness (ISO 105-B02)5-6
Rubbing Fastness (Dry)4-5
Rubbing Fastness (Wet)4

Note: The data in these tables are representative and may vary depending on the specific coupling component and experimental conditions.

Signaling Pathways and Logical Relationships

The synthesis of azo dyes from this compound is a chemical process and does not involve biological signaling pathways. The logical relationship in this process is the chemical reaction pathway, which is depicted below.

Diagram of the Chemical Reaction Pathway:

reaction_pathway This compound 4-Dodecylaniline DiazoniumSalt Dodecylbenzene diazonium chloride This compound->DiazoniumSalt NaNO₂, HCl 0-5 °C AzoDye Azo Dye DiazoniumSalt->AzoDye Coupling (Alkaline medium) CouplingComponent 2-Naphthol CouplingComponent->AzoDye

Caption: Chemical reaction pathway for the synthesis of an azo dye from 4-dodecylaniline.

Conclusion

This compound is a valuable precursor in the synthesis of specialized azo dyes. The long alkyl chain it introduces into the dye structure results in disperse dyes with good affinity for synthetic fibers like polyester. The protocols provided herein offer a comprehensive guide for the synthesis, characterization, and evaluation of this compound-based azo dyes. The resulting dyes are expected to exhibit good fastness properties, making them suitable for various applications in the textile industry. Further research can explore the use of different coupling components to generate a wider palette of colors and investigate the potential of these dyes in other fields, such as functional materials and analytical chemistry.

References

Application Notes and Protocols for Self-Assembling Monolayers of Dodecylaniline on Various Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the formation and characterization of self-assembling monolayers (SAMs) of dodecylaniline on common substrates, including gold (Au), silicon dioxide (SiO₂), and indium tin oxide (ITO). These guidelines are designed to assist researchers in surface modification for applications in biosensing, drug delivery, and materials science.

Introduction to this compound Self-Assembling Monolayers

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate.[1] this compound, an aromatic amine with a twelve-carbon alkyl chain, is a molecule of interest for forming SAMs due to the combined properties of the conductive aniline (B41778) headgroup and the insulating dodecyl chain. The aniline moiety can be particularly useful for subsequent electrochemical applications or for attaching biomolecules.[2] The formation of a stable and well-ordered this compound SAM is crucial for the successful fabrication of functional surfaces.

The primary applications for this compound SAMs include:

  • Surface Passivation and Corrosion Resistance: The densely packed alkyl chains can protect the underlying substrate from the environment.

  • Biomolecule Immobilization: The aniline headgroup can be functionalized to covalently bind proteins, DNA, or other biomolecules for biosensor development.[3]

  • Control of Interfacial Properties: SAMs allow for the precise tuning of surface energy, wettability, and electronic properties.[4]

  • Molecular Electronics: The defined thickness and potential for charge transport through the aniline headgroup make these SAMs interesting for molecular electronic devices.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained for SAMs analogous to this compound on various substrates. This data is provided as a reference for expected values when characterizing this compound SAMs.

Parameter12-Aminododecane-1-thiol on Gold1-Dodecanethiol (DDT) on Gold11-Mercaptoundecanoic Acid (MUA) on Gold
Terminal Group Amine (-NH₂)Methyl (-CH₃)Carboxyl (-COOH)
Typical RMS Roughness (AFM) ~0.2 - 0.5 nm~0.1 - 0.3 nm~0.2 - 0.6 nm
Theoretical Thickness ~1.7 nm~1.7 nm~1.6 nm

Table 1: Comparative quantitative data for common alkanethiol SAMs on gold, analogous to this compound.[2]

SubstrateSAM MoleculeWater Contact Angle (Advancing)
Gold1-Octadecanethiol~110-115°
SiO₂Octadecyltrichlorosilane (OTS)~110°
ITODodecylphosphonic Acid~110°

Table 2: Typical advancing water contact angles for long-chain alkyl SAMs on various substrates, indicating the formation of a hydrophobic monolayer.

Experimental Protocols

General Considerations and Best Practices
  • Cleanliness: A pristine substrate surface is critical for the formation of a high-quality SAM. All glassware and tweezers should be thoroughly cleaned.

  • Solvent Quality: Use high-purity, anhydrous solvents to prevent unwanted side reactions and ensure monolayer quality.

  • Inert Atmosphere: For optimal results, especially with reactive silanes, working under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize exposure to moisture and oxygen.

Protocol for this compound SAM on Gold (Au)

This protocol is adapted from standard procedures for alkanethiol SAMs on gold.[1] The amine headgroup of this compound is expected to have an affinity for the gold surface.

Materials:

Procedure:

  • Substrate Cleaning: a. Sonicate the gold substrate in acetone for 10 minutes. b. Sonicate the substrate in isopropanol for 10 minutes. c. Rinse thoroughly with DI water. d. Dry the substrate under a stream of high-purity nitrogen gas. e. Optional (for aggressive cleaning): Use a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care.

  • Solution Preparation: a. Prepare a 1-10 mM solution of this compound in 200-proof ethanol.

  • Self-Assembly: a. Immerse the cleaned and dried gold substrate into the this compound solution in a clean glass vial. b. Purge the vial with nitrogen gas, seal it, and wrap it with parafilm. c. Allow the self-assembly to proceed for 24-48 hours at room temperature.

  • Post-Deposition Rinsing: a. Remove the substrate from the solution with clean tweezers. b. Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules. c. Dry the substrate under a stream of nitrogen gas.

  • Storage: a. Store the SAM-coated substrate in a clean, dry environment, such as a desiccator.

Protocol for this compound SAM on Silicon Dioxide (SiO₂)

This protocol is based on the well-established methods for forming organosilane SAMs on hydroxylated surfaces like SiO₂.[5] The amine group of this compound can react with surface silanol (B1196071) groups.

Materials:

  • Silicon wafers with a native oxide layer (SiO₂)

  • This compound

  • Anhydrous toluene (B28343) or ethanol

  • Acetone, Isopropanol (reagent grade)

  • Deionized (DI) water (18 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glass vials with caps

Procedure:

  • Substrate Cleaning and Activation: a. Sonicate the SiO₂ substrate in acetone for 10 minutes. b. Sonicate in isopropanol for 10 minutes. c. Rinse with DI water and dry with nitrogen. d. Activate the surface to generate hydroxyl (-OH) groups by treating it with an oxygen plasma for 2-5 minutes or by immersing it in a piranha solution for 15-30 minutes.

  • Solution Preparation: a. Prepare a 1% (v/v) solution of this compound in anhydrous toluene or ethanol.

  • Self-Assembly: a. Immerse the cleaned and activated SiO₂ substrate into the this compound solution. b. The process should be carried out in a low-humidity environment or under an inert atmosphere. c. Allow the reaction to proceed for 2-24 hours at room temperature.

  • Post-Deposition Rinsing and Curing: a. Remove the substrate and rinse with fresh anhydrous solvent (toluene or ethanol). b. Sonicate briefly (1-2 minutes) in the fresh solvent to remove loosely bound molecules. c. Dry with nitrogen. d. Cure the SAM by baking at 100-120°C for 30-60 minutes to promote covalent bond formation and cross-linking.

Protocol for this compound SAM on Indium Tin Oxide (ITO)

This protocol is adapted from methods for forming phosphonic acid or silane (B1218182) SAMs on ITO.[6][7] The ITO surface needs to be properly cleaned and hydroxylated for successful SAM formation.[4]

Materials:

  • ITO-coated glass substrates

  • This compound

  • Ethanol or isopropanol

  • Acetone, Deionized (DI) water

  • Nitrogen gas

  • UV-Ozone cleaner (optional)

Procedure:

  • Substrate Cleaning: a. Sonicate the ITO substrate sequentially in acetone, isopropanol, and DI water for 15 minutes each.[4] b. Dry the substrate with nitrogen. c. Treat the surface with UV-Ozone for 15-20 minutes to remove organic contaminants and generate hydroxyl groups.[4]

  • Solution Preparation: a. Prepare a 2 mM solution of this compound in ethanol.[4]

  • Self-Assembly: a. Immerse the cleaned ITO substrate in the this compound solution. b. Leave for an extended period, typically 24-72 hours, at room temperature.[4]

  • Post-Deposition Rinsing and Annealing: a. Remove the substrate and rinse thoroughly with fresh ethanol. b. Sonicate for 5 minutes in fresh ethanol to remove non-covalently bound molecules.[4] c. Dry with nitrogen. d. Anneal the substrate on a hot plate at 150°C for 5-10 minutes.[4]

Characterization Methods

The quality of the this compound SAM should be assessed using a combination of surface-sensitive techniques.

  • Contact Angle Goniometry: This is a simple and rapid method to assess the hydrophobicity and overall quality of the SAM.[8] A high water contact angle (typically >90°) indicates the formation of a dense, hydrophobic monolayer.[9]

  • Atomic Force Microscopy (AFM): AFM provides topographical information about the SAM surface, allowing for the visualization of monolayer coverage, domains, and defects.[10] It can also be used to measure the RMS roughness of the film.[2]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical states of the elements on the surface, confirming the presence of the this compound monolayer and the nature of its binding to the substrate.[11][12]

  • Ellipsometry: This technique measures the change in polarization of light upon reflection from a surface and can be used to determine the thickness of the SAM with sub-nanometer resolution.[13][14]

  • Electrochemical Methods: Techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) can be used to probe the integrity and barrier properties of the SAM on conductive substrates like gold and ITO.[15][16]

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing cleaning Substrate Cleaning (Solvents, Piranha, Plasma) activation Surface Activation (Hydroxylation) cleaning->activation solution This compound Solution Preparation activation->solution immersion Substrate Immersion (24-72 hours) solution->immersion rinsing Rinsing (Solvent Wash) immersion->rinsing drying Drying (Nitrogen Stream) rinsing->drying curing Curing/Annealing (Optional) drying->curing contact_angle Contact Angle curing->contact_angle afm AFM curing->afm xps XPS curing->xps ellipsometry Ellipsometry curing->ellipsometry electrochem Electrochemical Methods curing->electrochem

References

Application Notes and Protocols for the Functionalization of Nanoparticles with Dodecylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with dodecylaniline, a long-chain aromatic amine, offers a versatile platform for developing advanced materials with tailored properties. The dodecyl chain imparts hydrophobicity, enhancing nanoparticle dispersibility in non-polar solvents and facilitating interactions with lipid-based biological structures. The aniline (B41778) group provides a reactive handle for further chemical modifications and can influence the electronic and optical properties of the nanoparticle conjugate. This document provides detailed protocols for the functionalization of gold, silica (B1680970), and iron oxide nanoparticles with this compound, along with methods for their characterization. These functionalized nanoparticles have potential applications in drug delivery, bio-sensing, and catalysis.[1][2]

Data Presentation: Quantitative Analysis of this compound Functionalization

Successful functionalization with this compound results in significant changes to the physicochemical properties of the nanoparticles. The following tables summarize typical quantitative data obtained before and after functionalization. Note: Data for this compound is extrapolated from studies using similar long-chain alkylamines like dodecylamine (B51217) due to the limited availability of specific data for this compound.

Table 1: Physicochemical Characterization of this compound-Functionalized Gold Nanoparticles (AuNPs)

ParameterBefore Functionalization (Citrate-Capped AuNPs)After this compound FunctionalizationMethod of Analysis
Hydrodynamic Diameter (nm)15 ± 225 ± 4Dynamic Light Scattering (DLS)
Zeta Potential (mV)-30 ± 5+35 ± 5DLS
Surface Plasmon Resonance (nm)~520~525UV-Vis Spectroscopy

Table 2: Physicochemical Characterization of this compound-Functionalized Silica Nanoparticles (SiO₂NPs)

ParameterBefore Functionalization (Bare SiO₂NPs)After this compound FunctionalizationMethod of Analysis
Hydrodynamic Diameter (nm)100 ± 10115 ± 12Dynamic Light Scattering (DLS)
Zeta Potential (mV)-40 ± 5+30 ± 4DLS
Amine Group Density (groups/nm²)N/A0.6 - 0.9[3]Titration / Spectroscopic Assays

Table 3: Physicochemical Characterization of this compound-Functionalized Iron Oxide Nanoparticles (IONPs)

ParameterBefore Functionalization (Oleic Acid-Coated IONPs)After this compound FunctionalizationMethod of Analysis
Core Size (nm)~12~12Transmission Electron Microscopy (TEM)[4]
Hydrodynamic Diameter (nm)30 ± 545 ± 6Dynamic Light Scattering (DLS)[4]
Zeta Potential (mV)-25 ± 5+28 ± 4DLS[4]
Ligand Density (molecules/nanoparticle)N/A~70-80 (amine groups)[4]Spectroscopic Assays[4]

Experimental Protocols

The following protocols provide detailed methodologies for the functionalization of gold, silica, and iron oxide nanoparticles with this compound.

Protocol 1: this compound Functionalization of Gold Nanoparticles (AuNPs) via Ligand Exchange

This protocol describes the functionalization of pre-synthesized citrate-capped AuNPs with this compound through a ligand exchange process.

Materials:

  • Citrate-capped gold nanoparticle suspension (10-20 nm)

  • This compound

  • Ethanol (B145695)

  • Deionized (DI) water

  • Centrifuge

Procedure:

  • To 10 mL of the AuNP suspension, add 1 mL of a 10 mg/mL solution of this compound in ethanol.

  • Sonicate the mixture for 15 minutes to ensure thorough mixing.

  • Stir the suspension at room temperature for 24 hours to facilitate the ligand exchange process.

  • Centrifuge the suspension at 12,000 rpm for 30 minutes to pellet the functionalized AuNPs.

  • Remove the supernatant and resuspend the pellet in 10 mL of ethanol to wash away excess this compound.

  • Repeat the centrifugation and washing steps two more times.

  • Finally, resuspend the purified this compound-functionalized AuNPs in the desired solvent (e.g., ethanol, chloroform) for storage or further use.

Protocol 2: this compound Functionalization of Silica Nanoparticles (SiO₂NPs) via Silanization

This protocol involves a two-step process: first, the introduction of an amine-reactive silane (B1218182) linker to the silica surface, followed by the coupling of this compound.

Part A: Amine Functionalization of SiO₂NPs Materials:

  • Silica nanoparticles (SiO₂NPs)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Toluene (B28343) (anhydrous)

  • Ethanol

  • Centrifuge

Procedure:

  • Disperse 100 mg of SiO₂NPs in 50 mL of anhydrous toluene in a round-bottom flask.

  • Sonicate the suspension for 15 minutes for uniform dispersion.[5]

  • Add 1 mL of APTES to the suspension.

  • Reflux the mixture at 110°C for 12 hours with constant stirring.

  • Cool the reaction to room temperature and collect the nanoparticles by centrifugation.

  • Wash the amine-functionalized SiO₂NPs thoroughly with toluene and then ethanol to remove unreacted APTES.

Part B: this compound Coupling to Amine-Functionalized SiO₂NPs Materials:

  • Amine-functionalized SiO₂NPs (from Part A)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Centrifuge

Procedure:

  • Disperse 50 mg of amine-functionalized SiO₂NPs in 25 mL of Coupling Buffer.

  • In a separate tube, dissolve a 10-fold molar excess of this compound (relative to the estimated amine groups on the silica surface) in a minimal amount of a co-solvent like DMSO, and then dilute in 5 mL of Activation Buffer.

  • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution to activate the amine group for coupling. Incubate for 15 minutes at room temperature.

  • Add the activated this compound solution to the nanoparticle suspension.

  • React for 2 hours at room temperature with gentle rotation.

  • Collect the this compound-functionalized SiO₂NPs by centrifugation.

  • Wash the nanoparticles sequentially with Coupling Buffer, ethanol, and DI water.

  • Dry the final product under vacuum.

Protocol 3: this compound Functionalization of Iron Oxide Nanoparticles (IONPs)

This protocol details the surface modification of oleic acid-coated IONPs with this compound using a carbodiimide (B86325) coupling chemistry after an initial amine functionalization step.

Part A: Amine Functionalization of IONPs Materials:

  • Oleic acid-coated iron oxide nanoparticles (IONPs)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Ethanol

  • DI Water

  • Magnetic separator or centrifuge

Procedure:

  • Disperse 100 mg of oleic acid-coated IONPs in a mixture of 80 mL ethanol and 20 mL DI water.

  • Add 1 mL of APTES to the dispersion.

  • Stir the mixture vigorously at 60°C for 6 hours.

  • Collect the nanoparticles using a strong magnet or by centrifugation.

  • Wash the nanoparticles several times with ethanol to remove unreacted silane.

  • Resuspend the amine-functionalized IONPs in a suitable solvent for the next step (e.g., DMF).

Part B: this compound Coupling to Amine-Functionalized IONPs Materials:

  • Amine-functionalized IONPs (from Part A)

  • This compound

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Magnetic separator or centrifuge

Procedure:

  • To the dispersion of amine-functionalized IONPs in DMF, add TEA (2-3 molar excess).

  • Add a solution of this compound (5-10 molar excess) in DMF.

  • Stir the reaction mixture at 70°C for 24 hours under an inert atmosphere.

  • Cool to room temperature and collect the nanoparticles using a magnet or centrifugation.

  • Wash the this compound-functionalized IONPs sequentially with DMF and ethanol.

  • Dry the final product under vacuum.

Mandatory Visualizations

G cluster_0 Protocol 1: AuNP Functionalization Citrate-AuNPs Citrate-AuNPs Mix_DDA Mix_DDA Citrate-AuNPs->Mix_DDA Add this compound in Ethanol Sonicate Sonicate Mix_DDA->Sonicate 15 min Stir Stir Sonicate->Stir 24h @ RT Centrifuge_1 Centrifuge_1 Stir->Centrifuge_1 12,000 rpm, 30 min Wash_1 Wash_1 Centrifuge_1->Wash_1 Resuspend in Ethanol Centrifuge_2 Centrifuge_2 Wash_1->Centrifuge_2 Repeat 2x Final_Product_Au Final_Product_Au Centrifuge_2->Final_Product_Au Resuspend in desired solvent

Caption: Workflow for this compound Functionalization of Gold Nanoparticles.

G cluster_1 Protocol 2: SiO₂NP Functionalization cluster_A Part A: Amine Functionalization cluster_B Part B: this compound Coupling SiO2NPs SiO2NPs Disperse_Toluene Disperse_Toluene SiO2NPs->Disperse_Toluene Sonicate Add_APTES Add_APTES Disperse_Toluene->Add_APTES Reflux Reflux Add_APTES->Reflux 110°C, 12h Centrifuge_Wash_A Centrifuge_Wash_A Reflux->Centrifuge_Wash_A Wash with Toluene & Ethanol Amine_SiO2NPs Amine_SiO2NPs Centrifuge_Wash_A->Amine_SiO2NPs Disperse_Buffer Disperse_Buffer Amine_SiO2NPs->Disperse_Buffer Couple_to_NPs Couple_to_NPs Disperse_Buffer->Couple_to_NPs This compound This compound Activate_EDC_NHS Activate_EDC_NHS This compound->Activate_EDC_NHS Activate_EDC_NHS->Couple_to_NPs 2h @ RT Centrifuge_Wash_B Centrifuge_Wash_B Couple_to_NPs->Centrifuge_Wash_B Wash with Buffer, Ethanol, DI Water Final_Product_SiO2 Final_Product_SiO2 Centrifuge_Wash_B->Final_Product_SiO2 Dry under vacuum

Caption: Workflow for this compound Functionalization of Silica Nanoparticles.

G cluster_2 Protocol 3: IONP Functionalization cluster_C Part A: Amine Functionalization cluster_D Part B: this compound Coupling Oleic_Acid_IONPs Oleic_Acid_IONPs Disperse_Ethanol_Water Disperse_Ethanol_Water Oleic_Acid_IONPs->Disperse_Ethanol_Water Add_APTES_C Add_APTES_C Disperse_Ethanol_Water->Add_APTES_C Stir_60C Stir_60C Add_APTES_C->Stir_60C 6h Magnetic_Wash_C Magnetic_Wash_C Stir_60C->Magnetic_Wash_C Wash with Ethanol Amine_IONPs Amine_IONPs Magnetic_Wash_C->Amine_IONPs Disperse_DMF Disperse_DMF Amine_IONPs->Disperse_DMF Add_DDA_TEA Add_DDA_TEA Disperse_DMF->Add_DDA_TEA Stir_70C Stir_70C Add_DDA_TEA->Stir_70C 24h, Inert Atm. Magnetic_Wash_D Magnetic_Wash_D Stir_70C->Magnetic_Wash_D Wash with DMF & Ethanol Final_Product_IONP Final_Product_IONP Magnetic_Wash_D->Final_Product_IONP Dry under vacuum

References

Application Notes: Dodecylaniline in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dodecylaniline, a substituted aniline (B41778) featuring a C12 alkyl chain, serves as a versatile building block in the synthesis of various organic molecules. Its lipophilic nature, imparted by the long alkyl chain, makes it a valuable precursor for creating pharmaceutical intermediates with specific physicochemical properties. This document provides detailed application notes and protocols for the use of 4-dodecylaniline (B94358) in the synthesis of potential pharmaceutical agents, focusing on the generation of Schiff base and quinoline (B57606) derivatives with antimicrobial and anticancer properties.

Application 1: Synthesis of Schiff Base Derivatives with Potential Antimicrobial Activity

The synthesis of Schiff bases from 4-dodecylaniline is a straightforward and efficient method to produce intermediates with potential biological activity. The imine linkage in Schiff bases is known to be a key pharmacophore in various antimicrobial agents. The long dodecyl chain can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

Key Applications:

  • Antimicrobial Drug Discovery: Synthesis of novel Schiff base derivatives for screening as potential antibacterial and antifungal agents.

  • Intermediate for Heterocyclic Synthesis: The Schiff base can be a precursor for the synthesis of more complex heterocyclic systems with a wider range of biological activities.

Experimental Protocol: Synthesis of a 4-Dodecylaniline-Based Schiff Base

This protocol describes the synthesis of a Schiff base from 4-dodecylaniline and a substituted salicylaldehyde.

Materials:

  • 4-Dodecylaniline (97% purity)

  • 5-Bromo-2-hydroxybenzaldehyde

  • Ethanol (B145695) (absolute)

  • Glacial Acetic Acid (catalyst)

  • Beaker (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a 100 mL beaker, dissolve 2.61 g (0.01 mol) of 4-dodecylaniline in 20 mL of absolute ethanol with gentle stirring.

  • To this solution, add 2.01 g (0.01 mol) of 5-bromo-2-hydroxybenzaldehyde.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Transfer the mixture to a round-bottom flask equipped with a reflux condenser and heat the mixture to reflux for 3-4 hours with continuous stirring.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain the pure Schiff base.

  • Dry the purified crystals in a desiccator.

Quantitative Data Summary:

Reactant 1 (Amount)Reactant 2 (Amount)CatalystSolvent (Volume)Reaction TimeProductYield (%)Purity (%)
4-Dodecylaniline (2.61 g)5-Bromo-2-hydroxybenzaldehyde (2.01 g)Glacial Acetic AcidEthanol (20 mL)3-4 hours(E)-2-bromo-4-((4-dodecylphenyl)imino)methyl)phenol85-90>95 (by NMR)

Diagram of Synthesis Workflow:

Schiff_Base_Synthesis This compound 4-Dodecylaniline Reaction Reflux (3-4 hours) This compound->Reaction Aldehyde 5-Bromo-2-hydroxybenzaldehyde Aldehyde->Reaction Solvent Ethanol Solvent->Reaction Catalyst Glacial Acetic Acid Catalyst->Reaction Workup Cooling & Filtration Reaction->Workup Purification Recrystallization (Ethanol) Workup->Purification Product Schiff Base Product Purification->Product

Workflow for the synthesis of a 4-dodecylaniline-based Schiff base.

Application 2: Synthesis of 4-Anilinoquinoline Derivatives as Potential Anticancer Agents

Substituted anilines are crucial intermediates in the synthesis of quinoline-based compounds, a class of heterocycles with a broad range of pharmacological activities, including anticancer properties. The Doebner-von Miller reaction provides a classic and effective method for the synthesis of quinolines from anilines. The incorporation of the dodecyl chain from 4-dodecylaniline can influence the compound's lipophilicity, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

Key Applications:

  • Anticancer Drug Development: Synthesis of novel 4-anilinoquinoline derivatives for evaluation as potential cytotoxic agents against various cancer cell lines.

  • Kinase Inhibitor Scaffolds: Quinoline cores are prevalent in many kinase inhibitors; thus, derivatives of 4-dodecylaniline can be used to generate libraries of potential kinase inhibitors.

Experimental Protocol: Synthesis of a 4-(4-Dodecylanilino)quinoline Derivative

This protocol outlines a general procedure for the synthesis of a 4-anilinoquinoline derivative using a modified Doebner-von Miller reaction.

Materials:

  • 4-Dodecylaniline

  • Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Pyruvic acid

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2.61 g (0.01 mol) of 4-dodecylaniline and 1.36 g (0.01 mol) of 4-methoxybenzaldehyde (B44291) in 30 mL of ethanol.

  • To this solution, add 0.88 g (0.01 mol) of pyruvic acid.

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Heat the reaction mixture to reflux for 6-8 hours.

  • After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product into ethyl acetate (3 x 30 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Quantitative Data Summary:

Reactant 1 (Amount)Reactant 2 (Amount)Reactant 3 (Amount)CatalystSolvent (Volume)Reaction TimeProductYield (%)
4-Dodecylaniline (2.61 g)4-Methoxybenzaldehyde (1.36 g)Pyruvic acid (0.88 g)Conc. HClEthanol (30 mL)6-8 hours2-(4-methoxyphenyl)-4-(4-dodecylanilino)quinoline60-70

Diagram of Synthesis Workflow:

Quinoline_Synthesis This compound 4-Dodecylaniline Reaction Doebner-von Miller Reaction (Reflux) This compound->Reaction Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Reaction PyruvicAcid Pyruvic Acid PyruvicAcid->Reaction Neutralization Neutralization (NaHCO3) Reaction->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Purification Column Chromatography Extraction->Purification Product 4-Anilinoquinoline Derivative Purification->Product

Workflow for the synthesis of a 4-anilinoquinoline derivative.

Biological Significance and Signaling Pathways

While specific drugs derived directly from 4-dodecylaniline are not yet prevalent in the market, the synthesized intermediates, such as 4-anilinoquinolines, are known to target various signaling pathways implicated in cancer. For instance, many 4-anilinoquinoline derivatives are inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of these pathways can block tumor cell proliferation, angiogenesis, and metastasis.

Diagram of a Generic Kinase Inhibition Pathway:

Kinase_Inhibition cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., EGFR) Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Phosphorylation Cascade Anilinoquinoline 4-Anilinoquinoline Derivative Anilinoquinoline->RTK Binds to ATP-binding site ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Inhibition of a receptor tyrosine kinase signaling pathway.

This compound is a valuable and versatile starting material for the synthesis of pharmaceutical intermediates. Its long alkyl chain provides a lipophilic character that can be strategically utilized in drug design to modulate the pharmacokinetic and pharmacodynamic properties of the final compounds. The straightforward synthesis of Schiff bases and quinoline derivatives from this compound offers a promising avenue for the discovery of new antimicrobial and anticancer agents. Further research into the structure-activity relationships of this compound-derived compounds will be crucial for the development of novel and effective therapeutics.

Application Notes and Protocols for the Quantification of Dodecylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylaniline is an aromatic amine with a long alkyl chain, making it a compound of interest in various industrial and research applications, including the synthesis of surfactants, corrosion inhibitors, and as an intermediate in the production of specialty chemicals.[1] Its hydrophobic nature presents unique challenges and considerations for its accurate quantification in diverse matrices. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Methods.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for method development and sample preparation.

PropertyValueReference
Molecular Formula C₁₈H₃₁N[1]
Molecular Weight 261.45 g/mol [1]
Appearance White to pale yellow crystalline powder[1]
Melting Point 35-39 °C[2]
Boiling Point 220-221 °C at 15 mmHg[3]
Solubility Insoluble in water; soluble in ethanol (B145695), ether, and chlorinated solvents.[1]
LogP (Octanol/Water Partition Coefficient) 7.24[2]

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

Reversed-phase HPLC (RP-HPLC) is a highly suitable technique for the separation and quantification of the hydrophobic this compound molecule. The long dodecyl chain results in strong retention on non-polar stationary phases, necessitating a mobile phase with a high organic solvent content.

Experimental Protocol: RP-HPLC-UV

1. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with Acetonitrile (B52724):Water (85:15, v/v). The exact ratio may need optimization based on the specific column and system.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

4. Sample Preparation (e.g., from an organic matrix):

  • Accurately weigh the sample and dissolve it in a suitable organic solvent (e.g., acetonitrile, methanol).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • If the this compound concentration is expected to be low, a pre-concentration step such as solid-phase extraction (SPE) may be necessary. For SPE, a C18 cartridge can be used. The sample is loaded in a polar solvent, washed, and then eluted with a non-polar solvent like acetonitrile.

5. Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary (HPLC)
ParameterTypical Value
Retention Time 8 - 12 min (highly dependent on column and mobile phase)
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 2.0 µg/mL
Recovery 95 - 105%

Note: These values are estimates and should be determined for each specific method and instrument.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification

GC-MS offers high sensitivity and selectivity for the analysis of this compound, providing both quantitative data and structural confirmation. Due to its volatility, this compound can be analyzed directly without derivatization.

Experimental Protocol: GC-MS

1. Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (e.g., single quadrupole or triple quadrupole)

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: Non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min

    • Ramp to 280 °C at 10 °C/min

    • Hold at 280 °C for 5 min

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Key ions for this compound (m/z) are 261 (molecular ion), 106, and 93.

3. Standard and Sample Preparation:

  • Prepare stock and working standards of this compound in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

  • For sample preparation, liquid-liquid extraction (LLE) is a common technique.[4] For aqueous samples, adjust the pH to basic (pH > 9) and extract with a non-polar organic solvent like hexane or dichloromethane. The organic layer is then concentrated and analyzed. For solid samples, extraction with an organic solvent may be employed.

4. Quantification:

  • Generate a calibration curve using the peak areas of the primary quantifying ion from the standard solutions.

  • Quantify this compound in the samples using this calibration curve.

Quantitative Data Summary (GC-MS)
ParameterTypical Value
Retention Time 15 - 20 min (dependent on column and temperature program)
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Recovery 90 - 110%

Note: These values are estimates and should be determined for each specific method and instrument.

Electrochemical Methods for this compound Quantification

Electrochemical techniques, such as voltammetry, offer a rapid and sensitive approach for the determination of electroactive compounds like this compound. The aniline (B41778) moiety is susceptible to oxidation, which forms the basis for its electrochemical detection.

Experimental Protocol: Differential Pulse Voltammetry (DPV)

1. Instrumentation:

  • Potentiostat/Galvanostat with a three-electrode cell setup (working electrode, reference electrode, and counter electrode).

  • Working Electrode: Glassy Carbon Electrode (GCE) or Boron-Doped Diamond (BDD) electrode.

  • Reference Electrode: Ag/AgCl (in 3M KCl).

  • Counter Electrode: Platinum wire.

2. Electrochemical Conditions:

  • Supporting Electrolyte: 0.1 M phosphate (B84403) buffer solution (PBS) at pH 7.0.

  • DPV Parameters:

    • Potential range: +0.2 V to +1.0 V vs. Ag/AgCl

    • Pulse amplitude: 50 mV

    • Pulse width: 50 ms

    • Scan rate: 20 mV/s

3. Standard and Sample Preparation:

  • Prepare a stock solution of this compound in a minimal amount of ethanol and then dilute with the supporting electrolyte to the desired concentrations for the calibration curve.

  • For real samples, appropriate extraction and dilution into the supporting electrolyte are necessary to minimize matrix effects.

4. Quantification:

  • Record the DPVs for the standard solutions and plot the peak current versus concentration to create a calibration curve.

  • Measure the peak current of the sample and determine the this compound concentration from the calibration curve.

Quantitative Data Summary (Electrochemical Methods)
ParameterTypical Value
Oxidation Potential +0.6 to +0.8 V vs. Ag/AgCl (at GCE)
Linearity Range 1 - 100 µM
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1 µM
Limit of Quantification (LOQ) 0.5 - 5 µM
Recovery 92 - 108%

Note: These values are estimates and should be determined for each specific method and electrode system.

Visualizations

Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard This compound Standard Dissolve_Std Dissolve in Acetonitrile (Stock Solution) Standard->Dissolve_Std Sample Sample Matrix Extract_Sample Dissolve/Extract Sample Sample->Extract_Sample Dilute_Std Serial Dilution (Working Standards) Dissolve_Std->Dilute_Std HPLC HPLC System (C18 Column) Dilute_Std->HPLC Inject Filter_Sample Filter (0.45 µm) Extract_Sample->Filter_Sample Filter_Sample->HPLC Inject Detection UV Detection (254 nm) HPLC->Detection Cal_Curve Calibration Curve (Peak Area vs. Conc.) Detection->Cal_Curve Quantification Quantification of this compound Detection->Quantification Cal_Curve->Quantification

Caption: Workflow for this compound quantification by HPLC-UV.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard This compound Standard Dissolve_Std Dissolve in Hexane (Stock & Working Standards) Standard->Dissolve_Std Sample Sample Matrix (Aqueous/Solid) Extract_Sample Liquid-Liquid or Solid-Liquid Extraction Sample->Extract_Sample GCMS GC-MS System (DB-5ms Column) Dissolve_Std->GCMS Inject Concentrate Concentrate Extract Extract_Sample->Concentrate Concentrate->GCMS Inject Detection Mass Spectrometry (EI, SIM Mode) GCMS->Detection Cal_Curve Calibration Curve (Ion Abundance vs. Conc.) Detection->Cal_Curve Quantification Quantification & Confirmation Detection->Quantification Cal_Curve->Quantification

Caption: Workflow for this compound quantification by GC-MS.

EC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Electrochemical Analysis cluster_data Data Processing Standard This compound Standard Dissolve_Std Dissolve in Ethanol, Dilute in PBS Standard->Dissolve_Std Sample Sample Matrix Extract_Sample Extract & Dilute in PBS Sample->Extract_Sample EC_Cell Three-Electrode Cell (GCE, Ag/AgCl, Pt) Dissolve_Std->EC_Cell Analyze Extract_Sample->EC_Cell Analyze DPV Differential Pulse Voltammetry EC_Cell->DPV Cal_Curve Calibration Curve (Peak Current vs. Conc.) DPV->Cal_Curve Quantification Quantification of this compound DPV->Quantification Cal_Curve->Quantification

Caption: Workflow for this compound quantification by DPV.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Dodecylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of dodecylaniline. This compound, a long-chain N-alkylaniline, is a highly hydrophobic and basic compound, which can present challenges for chromatographic analysis, such as strong retention and poor peak shape. The developed method utilizes a C8 stationary phase with a gradient elution of acetonitrile (B52724) and water, both containing trifluoroacetic acid (TFA) as a mobile phase additive to ensure sharp, symmetrical peaks. This method is suitable for researchers, scientists, and professionals in drug development and chemical synthesis for purity assessment and quantitative analysis of this compound.

Introduction

This compound is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its long alkyl chain imparts significant hydrophobicity, making its separation and quantification by HPLC challenging.[1][2] Standard C18 columns often result in excessive retention times and broad peaks for such hydrophobic compounds.[2] Furthermore, the basic nature of the aniline (B41778) moiety can lead to undesirable interactions with residual silanol (B1196071) groups on the silica-based stationary phase, causing peak tailing.[3]

This application note describes a systematic approach to developing an HPLC method for this compound. The key aspects addressed are the selection of an appropriate stationary phase, optimization of the mobile phase composition, and the use of an additive to improve peak shape. The method is designed to be accurate, precise, and suitable for routine analysis.

Experimental

Materials and Reagents
  • This compound (analytical standard, ≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Trifluoroacetic Acid (TFA) (HPLC grade)

  • Methanol (B129727) (HPLC grade, for sample preparation)

  • 0.45 µm PTFE syringe filters

Instrumentation and Chromatographic Conditions
  • HPLC System: An HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point to mitigate the strong hydrophobic retention.[1][2]

  • Mobile Phase A: Water with 0.1% TFA (v/v)

  • Mobile Phase B: Acetonitrile with 0.1% TFA (v/v)

  • Gradient Elution: A gradient elution is employed to ensure efficient elution of the highly hydrophobic this compound. A typical gradient profile is provided in Table 1.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm. The aniline chromophore typically exhibits absorbance maxima around 230-240 nm and 280-290 nm.[4][5] N-alkylation can cause a slight bathochromic shift.[4] A wavelength of 245 nm is chosen for good sensitivity.

  • Injection Volume: 10 µL

Standard and Sample Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition (e.g., 70:30 Acetonitrile:Water with 0.1% TFA) to create concentrations ranging from 1 µg/mL to 100 µg/mL for the construction of a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to an appropriate concentration. Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Protocols

HPLC Method Development Workflow

The logical workflow for the development of this HPLC method is outlined below. This process involves a systematic approach starting from understanding the analyte's properties to method validation.

HPLC_Method_Development cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Initial Method Scouting cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Method Validation A This compound Properties (Hydrophobic, Basic) B Column Selection (C8 to reduce retention) A->B High hydrophobicity E Peak Shape Improvement (Add 0.1% TFA) A->E Basic nature C Mobile Phase Selection (ACN/Water) B->C D Detector Wavelength (~245 nm) C->D F Gradient Optimization (Adjust %B and slope) D->F E->F G Flow Rate & Temperature (1.0 mL/min, 30°C) F->G H Linearity & Range G->H I Precision (Repeatability) H->I J Accuracy (Recovery) I->J

Caption: Logical workflow for HPLC method development for this compound.

Experimental Workflow Protocol

The following diagram illustrates the step-by-step experimental protocol from sample preparation to data acquisition.

Experimental_Workflow prep Sample Preparation dissolve Dissolve sample in Methanol prep->dissolve filter Filter with 0.45 µm PTFE filter dissolve->filter injection Sample Injection filter->injection hplc_prep HPLC System Preparation mobile_phase Prepare Mobile Phases A and B with 0.1% TFA hplc_prep->mobile_phase equilibrate Equilibrate C8 column with initial conditions mobile_phase->equilibrate equilibrate->injection autosampler Inject 10 µL of prepared sample injection->autosampler analysis Chromatographic Run autosampler->analysis gradient Run Gradient Program analysis->gradient detect Detect at 245 nm gradient->detect data Data Acquisition and Processing detect->data integrate Integrate peak and quantify data->integrate

Caption: Step-by-step experimental workflow for this compound analysis.

Data Presentation

Chromatographic Conditions

The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column C8, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% TFA (v/v)
Mobile Phase B Acetonitrile with 0.1% TFA (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 245 nm
Injection Volume 10 µL
Gradient Elution Program

Table 1: Gradient Elution Program for this compound Analysis.

Time (min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (Acetonitrile + 0.1% TFA)
0.03070
10.00100
15.00100
15.13070
20.03070
Method Validation Summary

The developed method should be validated according to ICH guidelines. The expected performance characteristics are summarized in Table 2.

Table 2: Summary of Quantitative Data for Method Validation.

ParameterSpecification
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Precision (%RSD) ≤ 2.0%
Accuracy (%Recovery) 98.0% - 102.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL

Discussion

The high hydrophobicity of this compound necessitates a mobile phase with a high percentage of organic modifier for elution from a reversed-phase column. A C8 column provides a good balance between retention and analysis time, preventing the excessively long run times that might be observed with a C18 column.[2]

The basicity of the aniline group is a critical factor affecting peak shape. In the absence of a mobile phase additive, interaction with acidic silanol groups on the silica (B1680970) support can lead to significant peak tailing. The addition of 0.1% TFA to the mobile phase serves two purposes: it protonates the silanol groups, reducing their interaction with the protonated aniline, and it acts as an ion-pairing agent, further improving peak symmetry.[3]

A gradient elution starting with a relatively high organic content (70% acetonitrile) is necessary to retain this compound on the column initially, while the subsequent increase to 100% acetonitrile ensures its timely elution. The selected detection wavelength of 245 nm provides good sensitivity for the aniline chromophore.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The use of a C8 column, a gradient elution with acetonitrile and water, and the addition of TFA are key to achieving good separation and symmetrical peak shapes for this challenging hydrophobic and basic analyte. This method is suitable for quality control and research applications involving this compound.

References

Application Note and Protocol: Identification of Dodecylaniline Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dodecylaniline encompasses a range of isomers, including those with the dodecyl group at different positions on the aniline (B41778) ring (e.g., 2-, 3-, and 4-dodecylaniline), N-dodecylaniline, and isomers with branched dodecyl chains. These compounds are of interest in various fields, including the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Accurate identification of these isomers is crucial for quality control, reaction monitoring, and regulatory compliance. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds like this compound isomers. This document provides a detailed protocol for the identification of this compound isomers using GC-MS.

Experimental Protocols

This section details the necessary steps for sample preparation and GC-MS analysis.

Sample Preparation

The sample preparation method will depend on the sample matrix. For relatively clean samples or standards, a simple dilution is sufficient. For more complex matrices, a liquid-liquid extraction is recommended.

a) Simple Dilution (for standards and clean samples):

  • Prepare a stock solution of the this compound isomer standard at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane (B109758) or hexane.

  • From the stock solution, prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution with the same solvent.

  • Transfer the diluted standards to 2 mL autosampler vials for GC-MS analysis.

b) Liquid-Liquid Extraction (for complex matrices):

  • To 1 mL of the sample, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time).

  • Adjust the pH of the sample to >11 with 1.0 M NaOH to ensure the aniline is in its free base form.[1]

  • Add 5 mL of an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the mixture for 2 minutes to facilitate extraction.

  • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Repeat the extraction (steps 3-6) with a fresh portion of the organic solvent to improve recovery.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are provided as a starting point and may require optimization for specific instruments and this compound isomers.

Table 1: GC-MS Instrumental Parameters

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[2]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 280 °C
Oven Temperature Program Initial temperature: 150 °C, hold for 2 minutes. Ramp at 10 °C/min to 300 °C. Hold at 300 °C for 10 minutes.
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-450
Acquisition Mode Full Scan

Data Presentation

Quantitative data, including expected retention times and key mass spectral fragments, are crucial for the identification of this compound isomers. While experimental retention times will vary between instruments and methods, the elution order is generally predictable on a non-polar column. N-dodecylaniline is expected to have a different retention time compared to the ring-substituted isomers. Positional isomers on the aromatic ring (ortho, meta, para) may have very similar retention times and may require optimized chromatographic conditions for baseline separation.

Table 2: Expected Retention and Mass Spectral Data for this compound Isomers (Molecular Weight: 261.45 g/mol )

IsomerExpected Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)Predicted Fragmentation Pathway
4-Dodecylaniline ~15-20261106, 91Benzylic cleavage of the dodecyl chain is expected to be a major fragmentation pathway, leading to the formation of a stable aminotropylium-like ion at m/z 106. Loss of the entire dodecyl chain is less likely.
2-Dodecylaniline ~15-20261106, 91Similar to the 4-isomer, benzylic cleavage is expected, yielding a prominent ion at m/z 106. The ortho-effect might lead to some unique minor fragments.
3-Dodecylaniline ~15-20261106, 91Benzylic cleavage will also be a primary fragmentation route, producing the m/z 106 ion.
N-Dodecylaniline ~14-18261106, 93, 77Alpha-cleavage next to the nitrogen atom is a dominant fragmentation pathway for N-alkylanilines. This can lead to the formation of the [C6H5NHCH2]+ ion at m/z 106. Loss of an undecyl radical would also lead to this fragment. Cleavage of the N-dodecyl bond can produce the anilinium ion at m/z 93 and the phenyl cation at m/z 77.
Branched-Chain Isomers Variable261VariableFragmentation will be influenced by the branching point on the dodecyl chain. Cleavage at the tertiary carbon will be favored, leading to more stable carbocations.

Note: The expected retention times are estimates and will require experimental confirmation. The elution order of positional isomers may be very close and require high-resolution chromatography.

Mandatory Visualization

Experimental Workflow

The overall process for the identification of this compound isomers is depicted in the following workflow diagram.

GCMS_Workflow GC-MS Workflow for this compound Isomer Identification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Dilution Dilution with Solvent Sample->Dilution Clean Sample Extraction Liquid-Liquid Extraction Sample->Extraction Complex Matrix GC_Injection GC Injection Dilution->GC_Injection Concentration Concentration Extraction->Concentration Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Data_Acquisition Data Acquisition Mass_Analysis->Data_Acquisition Library_Search Mass Spectral Library Search Data_Acquisition->Library_Search Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Library_Search->Peak_Integration Report Final Report Peak_Integration->Report

Caption: Workflow for this compound isomer analysis.

Logical Relationship of Isomer Identification

The identification of a specific this compound isomer relies on a combination of its chromatographic retention time and its mass spectrum.

Isomer_Identification Isomer Identification Logic Analyte Unknown Analyte RT Retention Time Analyte->RT MS Mass Spectrum Analyte->MS Isomer_ID Isomer Identification RT->Isomer_ID Mol_Ion Molecular Ion (m/z 261) MS->Mol_Ion Frag_Pattern Fragmentation Pattern MS->Frag_Pattern Mol_Ion->Isomer_ID Frag_Pattern->Isomer_ID

References

Application Notes and Protocols for Dodecylaniline in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of dodecylaniline as a surfactant in agrochemical formulations. While specific performance data for this compound in commercial agrochemical products is not extensively published, its chemical structure—a hydrophobic dodecyl chain attached to a hydrophilic aniline (B41778) group—suggests its utility as a non-ionic surfactant. Such surfactants are crucial components in modern pesticide formulations, enhancing the efficacy of active ingredients.[1]

This document outlines the theoretical basis for its application, presents detailed protocols for evaluating its performance as an emulsifier and a wetting agent, and provides a framework for the development of new agrochemical formulations incorporating novel surfactants like this compound.

Physicochemical Properties of 4-Dodecylaniline (B94358)

A summary of the key physicochemical properties of 4-dodecylaniline is presented below. These properties are essential for formulation development.

PropertyValueReference
Molecular Formula C₁₈H₃₁N--INVALID-LINK--
Molecular Weight 261.45 g/mol --INVALID-LINK--
Appearance White to pale yellow crystalline solidSigma-Aldrich
Melting Point 35-39 °CSigma-Aldrich
Boiling Point 220-221 °C at 15 mmHgSigma-Aldrich
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and acetone.Actylis

Application in Emulsifiable Concentrate (EC) Formulations

Emulsifiable concentrates are liquid formulations containing the active ingredient, a solvent, and an emulsifying system.[2] Upon dilution with water, they form a stable oil-in-water emulsion.[2] this compound, with its amphiphilic nature, can potentially act as a key component of the emulsifier system in EC formulations. A well-formulated EC should exhibit spontaneous emulsification (bloom) and maintain stability over time to ensure uniform application of the active ingredient.[3][4]

Application as a Tank-Mix Adjuvant

Adjuvants are added to the spray tank to enhance the performance of the pesticide.[1] As a surfactant, this compound could be used as a tank-mix adjuvant to improve the wetting and spreading of the spray droplets on the leaf surface, leading to better coverage and potentially increased uptake of the active ingredient.[1][5] The reduction of surface tension by surfactants allows the spray droplets to overcome the waxy cuticle of plant leaves, which is a primary barrier to herbicide absorption.[6][7]

Experimental Protocols

The following protocols provide standardized methods for evaluating the performance of this compound as a surfactant in agrochemical formulations.

Protocol 1: Evaluation of Emulsification Performance

This protocol is adapted from the ASTM E1116 standard test method for emulsification characteristics of pesticide emulsifiable concentrates.[3][8]

Objective: To assess the spontaneity of emulsification and the stability of the emulsion formed when an EC formulation containing this compound is diluted with water.

Materials:

  • This compound

  • Active ingredient (e.g., a herbicide, insecticide, or fungicide)

  • Solvent (e.g., aromatic hydrocarbon)

  • Co-surfactants (anionic and/or other non-ionic surfactants)

  • CIPAC standard hard water (or water of known hardness)

  • 100 mL glass-stoppered graduated cylinders

  • Pipettes

  • Timer

Procedure:

  • Formulation Preparation: Prepare a series of EC formulations containing the active ingredient, solvent, and varying concentrations of this compound and co-surfactants.

  • Water Addition: Add 95 mL of standard hard water to a 100 mL graduated cylinder.

  • EC Addition: Pipette 5 mL of the EC formulation into the cylinder.

  • Spontaneity of Emulsification (Bloom): Observe and record the dispersion of the EC into the water without agitation. A good emulsifier will show rapid and uniform dispersion, creating a "milky" appearance.

  • Inversion and Initial Observation: Stopper the cylinder and invert it 10 times. Place the cylinder on a flat surface and start the timer. Immediately record any separation of oil or cream.

  • Stability Assessment: Record the volume of free oil or cream that separates at 30 minutes, 1 hour, and 2 hours.

  • Re-emulsification: After 2 hours, invert the cylinder another 10 times and observe the ease of re-dispersion of any separated phases.

Data Presentation:

This compound Conc. (%)Co-surfactant Conc. (%)Spontaneity (Bloom)Free Oil at 30 min (mL)Cream at 30 min (mL)Free Oil at 2 hr (mL)Cream at 2 hr (mL)Re-emulsification
14Excellent00.501.0Good
23Excellent00.200.5Excellent
32Good01.00.12.0Fair
Protocol 2: Assessment of Wetting and Spreading Ability

This protocol is based on the contact angle measurement method to evaluate the ability of a surfactant to improve the wetting and spreading of a spray solution on a leaf surface.[9][10][11]

Objective: To determine the effect of this compound on the contact angle of a spray solution on a hydrophobic surface, simulating a plant leaf.

Materials:

  • This compound

  • Deionized water

  • Contact angle goniometer

  • Microsyringe

  • Hydrophobic substrate (e.g., Parafilm™ or a representative plant leaf)

Procedure:

  • Solution Preparation: Prepare a series of aqueous solutions with varying concentrations of this compound (e.g., 0.01%, 0.05%, 0.1%, 0.5% w/v).

  • Surface Preparation: Place the hydrophobic substrate on the goniometer stage.

  • Droplet Deposition: Using the microsyringe, carefully deposit a small droplet (e.g., 5 µL) of the test solution onto the substrate.

  • Contact Angle Measurement: Immediately after deposition, capture an image of the droplet and use the goniometer software to measure the contact angle between the droplet and the substrate.

  • Data Collection: Repeat the measurement for each concentration and for a control (deionized water without this compound). Take at least three measurements for each solution to ensure reproducibility.

Data Presentation:

This compound Conc. (%)Average Contact Angle (°)Standard Deviation
0 (Control)1052.1
0.01851.8
0.05721.5
0.1601.2
0.5451.0

Visualizations

Signaling Pathway: Surfactant-Enhanced Herbicide Uptake

G cluster_1 Leaf Surface Herbicide Herbicide (Active Ingredient) Cuticle Waxy Cuticle (Lipophilic Barrier) Herbicide->Cuticle Reduced Surface Tension (Increased Spreading & Wetting) This compound This compound (Surfactant) This compound->Cuticle CellWall Cell Wall (Hydrophilic) Cuticle->CellWall Increased Permeability CellMembrane Cell Membrane (Lipophilic) CellWall->CellMembrane Diffusion TargetSite Target Site (e.g., Enzyme) CellMembrane->TargetSite Translocation G start Start: Identify Need for New EC Formulation define_params Define Formulation Parameters - Active Ingredient & Concentration - Target Pest/Crop - Desired Physical Properties start->define_params select_components Component Selection - Solvent(s) - this compound (Novel Surfactant) - Co-surfactants define_params->select_components lab_formulation Laboratory-Scale Formulation (Prepare small batches with varying component ratios) select_components->lab_formulation emulsion_test Emulsification Performance Test (Protocol 1: Spontaneity & Stability) lab_formulation->emulsion_test wetting_test Wetting & Spreading Test (Protocol 2: Contact Angle Measurement) lab_formulation->wetting_test optimization Formulation Optimization (Iterate component ratios based on test results) emulsion_test->optimization wetting_test->optimization stability_studies Storage Stability Studies (Accelerated storage at elevated temperatures) pilot_scale Pilot-Scale Production stability_studies->pilot_scale optimization->lab_formulation Refine optimization->stability_studies field_trials Field Efficacy Trials pilot_scale->field_trials end End: Final Formulation field_trials->end

References

Application Note: Experimental Setups for Studying Dodecylaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dodecylaniline encompasses several isomers, including 4-dodecylaniline (B94358) and N-dodecylaniline, which are organic compounds characterized by a dodecyl group attached to an aniline (B41778) molecule.[1][2] These compounds are valuable precursors and building blocks in various fields, including the synthesis of dyes, liquid crystals, and advanced materials.[3][4] Their long alkyl chain imparts unique properties, making them suitable for forming organized molecular structures like Langmuir-Blodgett films and for electrochemical polymerization. This document provides detailed protocols for the synthesis, reaction, and characterization of this compound, focusing on practical experimental setups.

Critical Safety Precautions

This compound and its reagents are hazardous. Strict adherence to safety protocols is mandatory. All procedures should be performed inside a certified chemical fume hood.[5]

Table 1: Hazard Summary and Personal Protective Equipment (PPE)

Hazard Description Required PPE & Safety Measures Citations
Toxicity Harmful if swallowed, in contact with skin, or if inhaled. Wear nitrile or neoprene gloves, a lab coat, and chemical splash goggles. Use a dust respirator for solid forms. [6][7]
Skin/Eye Irritation Causes skin and serious eye irritation. Ensure an eyewash station and safety shower are accessible. Avoid all contact with skin and eyes. [7][8]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects. Avoid release to the environment. Dispose of waste in designated hazardous waste containers. [6][8]
Handling Use in a well-ventilated area, preferably a fume hood. Wash hands thoroughly after handling. [6][9]

| Storage | | Store in a cool, dry, dark place in a tightly sealed container. |[5][7] |

Synthesis of 4-Dodecylaniline via Friedel-Crafts Alkylation

This protocol details the synthesis of 4-dodecylaniline through the direct alkylation of aniline with dodecene, a common industrial method.[10]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis r1 Aniline setup Charge reactants into a nitrogen-purged, three-neck flask with overhead stirrer. r1->setup r2 Dodecenes r2->setup r3 Aluminum Chloride (Catalyst) r3->setup reaction Heat mixture to 160°C. Maintain temperature for ~28 hours. setup->reaction Exothermic reaction initially cool Cool to room temperature reaction->cool dilute Dilute with n-heptane and methylene (B1212753) chloride cool->dilute wash Wash with water and aqueous ammonia dilute->wash Phase separation dry Dry organic phase with anhydrous sodium sulfate (B86663) wash->dry filter Filter and remove solvent via rotary evaporation dry->filter product Crude this compound (Reddish-orange oil) filter->product analysis Analyze by GC and IR for purity and isomer confirmation product->analysis

Caption: Workflow for the synthesis of 4-dodecylaniline.

Experimental Protocol:

  • Apparatus: A three-neck round-bottom flask equipped with an overhead stirrer, a thermometer, and a condenser connected to a nitrogen line.[11]

  • Reagents:

    • Aniline

    • Dodecenes (mixture of isomers)

    • Aluminum chloride (AlCl₃), anhydrous

    • Methyltributylammonium chloride (phase-transfer catalyst)[11]

    • n-heptane, methylene chloride, concentrated aqueous ammonia, anhydrous sodium sulfate.

  • Procedure:

    • Under a positive nitrogen pressure, charge the reaction flask with aniline and dodecenes.[11]

    • Begin slow stirring and carefully add anhydrous aluminum chloride. An exothermic reaction will occur.[11]

    • Add the phase-transfer catalyst, methyltributylammonium chloride.

    • Heat the reaction mixture to 160°C and maintain this temperature for approximately 28 hours.[11]

    • After the reaction period, allow the mixture to cool to room temperature.

    • Dilute the mixture with n-heptane and methylene chloride. A dark red-orange lower phase will separate.[11]

    • Transfer the mixture to a separatory funnel and wash the upper organic layer twice with water, followed by a wash with diluted aqueous ammonia.[11]

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude product, a reddish-orange oil.[11]

  • Characterization: Confirm product identity and purity using Gas Chromatography (GC) and Infrared (IR) spectroscopy. IR analysis can indicate the primary position of alkylation (para).[11]

Table 2: Synthesis Reaction Parameters

Parameter Value
Reaction Temperature 160 °C
Reaction Time ~28 hours
Catalyst Aluminum Chloride

| Product Appearance | Reddish-orange oil |

Chemical Oxidation of this compound

The oxidation of aniline derivatives is a fundamental reaction for producing intermediates like benzoquinones or for initiating polymerization.[12] This protocol describes a general method for oxidation using potassium dichromate.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up cluster_3 Analysis sol_a Prepare this compound solution in a suitable solvent (e.g., Acetic Acid) mix Add oxidant solution dropwise to the this compound solution with stirring in an ice bath. sol_a->mix sol_b Prepare aqueous solution of Oxidant (e.g., K₂Cr₂O₇ in H₂SO₄) sol_b->mix monitor Monitor reaction progress via TLC or UV-Vis Spectroscopy mix->monitor quench Quench reaction with a reducing agent (e.g., Na₂SO₃) monitor->quench When starting material is consumed extract Extract product with an organic solvent (e.g., Dichloromethane) quench->extract wash Wash organic layer with water and brine extract->wash dry Dry over Na₂SO₄ wash->dry isolate Isolate product via column chromatography or recrystallization dry->isolate analysis Characterize product (FTIR, NMR, Mass Spec) isolate->analysis

Caption: General workflow for the chemical oxidation of this compound.

Experimental Protocol:

  • Apparatus: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

  • Reagents:

    • This compound

    • Potassium dichromate (K₂Cr₂O₇)

    • Sulfuric acid (H₂SO₄) or Acetic acid[13]

    • Suitable organic solvent for extraction (e.g., dichloromethane)

  • Procedure:

    • Dissolve this compound in glacial acetic acid in the round-bottom flask and cool the flask in an ice bath.

    • Separately, prepare a solution of potassium dichromate in aqueous sulfuric acid.

    • Slowly add the dichromate solution dropwise to the stirring this compound solution, maintaining a low temperature.

    • Monitor the reaction's progress by taking small aliquots and analyzing them with Thin-Layer Chromatography (TLC) or UV-Vis spectroscopy.[14]

    • Once the reaction is complete (indicated by the disappearance of the starting material), pour the mixture into cold water.

    • Extract the product with dichloromethane.

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

  • Purification & Characterization: Purify the crude product using column chromatography. Characterize the final product using FTIR, NMR, and mass spectrometry to confirm its structure.[14]

Table 3: Spectroscopic Data for Aniline Oxidation Intermediates

Technique Species Key Bands / Shifts Citations
FTIR Benzoquinone-based oligomers 1650 cm⁻¹ (C=O stretch) [14]
FTIR Linear oligomers 1628, 1590, 1343, 1177 cm⁻¹ [14]

| FTIR | Polyaniline (emeraldine form) | 1572 cm⁻¹ (quinonoid), 1488 cm⁻¹ (benzenoid) |[14] |

Electrochemical Polymerization of this compound

Electrochemical polymerization is an effective method for creating thin, conductive polymer films directly on an electrode surface.[15] The properties of the resulting film are highly dependent on the experimental conditions.[16]

G cluster_cell Electrochemical Cell cell_label Electrolyte: - this compound (Monomer) - Supporting Electrolyte (e.g., H₂SO₄) - Solvent (e.g., Water) WE Working Electrode (e.g., Carbon Paste, ITO) CE Counter Electrode (e.g., Platinum wire) RE Reference Electrode (e.g., Ag/AgCl) potentiostat Potentiostat / Galvanostat potentiostat->WE Controls Potential/Current potentiostat->CE potentiostat->RE Measures Potential

Caption: Schematic of an electrochemical polymerization setup.

Experimental Protocol:

  • Apparatus: A standard three-electrode electrochemical cell, a potentiostat/galvanostat.

  • Electrodes:

    • Working Electrode (WE): Carbon paste electrode, Indium Tin Oxide (ITO) glass, or platinum.[16][17]

    • Counter Electrode (CE): Platinum wire or foil.

    • Reference Electrode (RE): Ag/AgCl or Saturated Calomel Electrode (SCE).

  • Reagents:

    • This compound monomer

    • Supporting electrolyte (e.g., 0.5 M H₂SO₄)[17]

    • Solvent (e.g., deionized water, acetonitrile)[15]

  • Procedure:

    • Prepare the electrolyte solution by dissolving the this compound monomer and the supporting electrolyte in the chosen solvent.

    • Assemble the three-electrode cell, ensuring the electrodes are immersed in the solution and are not touching.

    • Connect the electrodes to the potentiostat.

    • Perform electropolymerization using a potential sweep method like Cyclic Voltammetry (CV) or a constant potential method (potentiostatic).[16][18]

    • For CV, cycle the potential between appropriate limits (e.g., -0.2 V to 1.0 V vs. Ag/AgCl) for a set number of cycles. The growth of the polymer film can be observed by the increase in peak currents with each cycle.

    • After polymerization, gently rinse the working electrode (now coated with the polymer film) with the solvent to remove unreacted monomer.

    • The polymer-coated electrode is now ready for electrochemical characterization or other applications.

Table 4: Electrochemical Polymerization Parameters

Parameter Typical Value / Method Influence Citations
Polymerization Method Potentiostatic, Galvanostatic, Cyclic Voltammetry Controls polymer growth rate and morphology [18]
Solvent Aqueous, Acetonitrile, Ionic Liquids Affects monomer solubility and polymer properties [15]
Supporting Electrolyte H₂SO₄, HCl, p-toluenesulfonic acid Acts as the dopant, influencing conductivity and morphology [15][16]
pH Low pH (acidic) Essential for forming the conductive emeraldine (B8112657) salt form [15]

| Electrode Material | Pt, Carbon, ITO | Surface controls the deposition and adhesion of the polymer film |[16] |

Formation of this compound Langmuir-Blodgett Films

The Langmuir-Blodgett (LB) technique allows for the creation of highly ordered, single-molecule-thick films (monolayers) on a solid substrate.[19] this compound's amphiphilic nature makes it suitable for this process.

G cluster_0 Monolayer Formation cluster_1 Film Compression cluster_2 Film Deposition cluster_3 Characterization prep Prepare this compound solution in a volatile solvent (e.g., Chloroform) spread Spread solution onto water subphase in a Langmuir trough prep->spread evap Allow solvent to evaporate, leaving a floating monolayer spread->evap compress Compress monolayer with movable barriers evap->compress measure Record surface pressure vs. area isotherm to identify film phases compress->measure dip Dip solid substrate (e.g., silicon, glass) vertically through the compressed monolayer measure->dip At target surface pressure withdraw Withdraw substrate at a controlled speed to transfer the film (Y-type deposition) dip->withdraw repeat Repeat dipping for multilayer films withdraw->repeat analysis Analyze film with UV-Vis, FTIR, or Brewster Angle Microscopy withdraw->analysis

Caption: Workflow for Langmuir-Blodgett film deposition.

Experimental Protocol:

  • Apparatus: A Langmuir-Blodgett trough system, which includes a Teflon trough, movable barriers, a surface pressure sensor (Wilhelmy plate), and a dipping mechanism.[20]

  • Materials:

    • This compound

    • Spreading solvent: Chloroform (B151607) (spectroscopic grade)

    • Subphase: Ultrapure water

    • Substrate: Hydrophilic silicon wafer, glass slide, or quartz.[19]

  • Procedure:

    • Preparation: Dissolve this compound in chloroform to a concentration of approximately 1 mg/mL.

    • Monolayer Formation: Fill the Langmuir trough with ultrapure water. Using a microsyringe, carefully deposit small droplets of the this compound/chloroform solution onto the water surface. Allow ~15-20 minutes for the chloroform to evaporate completely.[21]

    • Isotherm Measurement: Slowly move the barriers to compress the monolayer. The surface pressure sensor will record the surface pressure as a function of the area per molecule. This "isotherm" reveals different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid).[20]

    • Deposition: Once the film is compressed to the desired surface pressure (typically in a condensed or solid phase), begin the deposition process.

    • Immerse the solid substrate into the subphase before slowly withdrawing it at a controlled speed (e.g., 2-5 mm/min). This transfers one layer of the film onto the substrate.[19]

    • For multilayer films, repeat the dipping and withdrawal cycle. A transfer ratio close to 1 indicates successful deposition.[21]

  • Characterization: The deposited films can be analyzed using various surface-sensitive techniques like UV-Vis spectroscopy, FTIR, and Brewster Angle Microscopy (BAM) to confirm their chemical makeup and molecular arrangement.[19][21]

Table 5: Langmuir-Blodgett Film Parameters

Parameter Description Typical Value / Observation Citations
Spreading Solvent Volatile, non-reactive solvent Chloroform [21]
Subphase High purity liquid Ultrapure Water [19]
Target Surface Pressure Pressure at which deposition occurs Determined from the isotherm (e.g., 20-30 mN/m) [20]
Deposition Type Method of substrate movement Y-type (deposition on upstroke and downstroke) [21]

| Characterization | Analysis of deposited film | UV-Vis shows blue shift, indicating H-aggregate formation |[21] |

References

The Versatile Role of Dodecylaniline in Organic Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dodecylaniline, a versatile organic compound characterized by a C12 alkyl chain attached to an aniline (B41778) moiety, serves as a crucial building block and functional molecule in a variety of specific organic reactions. Its amphiphilic nature, arising from the hydrophobic dodecyl chain and the hydrophilic amine group, imparts unique properties that are exploited in diverse applications ranging from catalysis and materials science to corrosion prevention. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic reactions, supported by quantitative data and mechanistic diagrams.

Corrosion Inhibition: Protecting Steel with this compound Derivatives

N,N-di(polyoxyethylene)-4-dodecylaniline has demonstrated significant efficacy as a corrosion inhibitor for steel in acidic environments, such as 1 M hydrochloric acid.[1][2] The long dodecyl chain enhances the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier against corrosive agents.[1][3] The polyoxyethylene groups further contribute to the molecule's solubility and ability to interact with the metal surface.[1]

Quantitative Data: Inhibition Efficiency

The inhibition efficiency of N,N-di(polyoxyethylene)-4-dodecylaniline increases with inhibitor concentration. The following table summarizes the inhibition efficiency data obtained from weight loss measurements of steel in 1 M HCl.[1]

Inhibitor Concentration (ppm)Weight Loss (mg/cm²)Inhibition Efficiency (%)
015.2-
257.650.0
505.365.1
1003.875.0
2002.384.9
3001.590.1
Experimental Protocol: Weight Loss Measurement for Corrosion Inhibition

This protocol outlines the procedure for determining the corrosion inhibition efficiency of this compound derivatives using the weight loss method.[1][4]

Materials:

  • Steel coupons of known composition and surface area

  • 1 M Hydrochloric acid solution

  • N,N-di(polyoxyethylene)-4-dodecylaniline (inhibitor)

  • Acetone

  • Distilled water

  • Analytical balance

  • Water bath or thermostat

  • Beakers

Procedure:

  • Mechanically polish the steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Accurately weigh the cleaned and dried steel coupons using an analytical balance.

  • Prepare a series of 1 M HCl solutions containing different concentrations of the this compound-based inhibitor (e.g., 0, 25, 50, 100, 200, 300 ppm).

  • Immerse one pre-weighed steel coupon into each of the test solutions in separate beakers.

  • Maintain the temperature of the solutions at a constant value (e.g., 25 °C) using a water bath for a specified immersion period (e.g., 6 hours).

  • After the immersion period, remove the steel coupons from the solutions.

  • Carefully wash the coupons with distilled water, scrub with a soft brush to remove corrosion products, rinse again with distilled water, dry, and re-weigh.

  • Calculate the weight loss for each coupon.

  • Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Mechanism of Corrosion Inhibition

The primary mechanism of corrosion inhibition by this compound derivatives is the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that blocks the active corrosion sites.[1][5] This adsorption can occur through both physical (electrostatic) and chemical interactions between the inhibitor and the metal. The long alkyl chain contributes to a more compact and stable protective layer.

Corrosion_Inhibition_Mechanism Metal Steel Surface Protected Protected Steel Surface Inhibitor This compound Derivative Inhibitor->Metal Adsorption Corrosive Corrosive Medium (H⁺, Cl⁻) Corrosive->Metal Corrosion Attack Proton_Transfer_Catalysis cluster_aqueous Aqueous Phase cluster_interface Interface cluster_organic Organic Phase H_aq H⁺ DDA_H DDA-H⁺ H_aq->DDA_H Protonation DDA DDA DDA_H->DDA Proton Transfer H2O2 H₂O₂ DDA->H2O2 Reduction DMFc_ox DMFc⁺ DDA->DMFc_ox Reduction O2 O₂ O2->H2O2 Reduction O2->DMFc_ox Reduction DMFc DMFc DMFc->H2O2 Reduction DMFc->DMFc_ox Reduction Carbazole_Synthesis Start 4-Dodecylaniline + 1,2-Diiodobenzene Intermediate N-(2-iodophenyl)-4-dodecylaniline Start->Intermediate Buchwald-Hartwig Amination Product Dodecyl-Substituted Carbazole Intermediate->Product Pd-catalyzed Intramolecular C-H Arylation Nanoparticle_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_formation Formation & Characterization prep1 Prepare Aqueous HAuCl₄ Solution react Mix and Stir Biphasic System prep1->react prep2 Prepare this compound in Chloroform prep2->react form Nanoparticle Formation (Color Change) react->form char Characterization (UV-Vis, TEM) form->char

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Dodecylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to provide guidance on improving the yield of 4-dodecylaniline (B94358) synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce 4-dodecylaniline?

A1: There are two main synthetic pathways for the production of 4-dodecylaniline: direct Friedel-Crafts alkylation and a two-step nitration-reduction sequence.[1] The direct alkylation route involves reacting aniline (B41778) with a dodecene isomer, typically in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] The nitration-reduction pathway begins with the nitration of dodecylbenzene (B1670861) to form nitrododecylbenzene, which is then reduced to 4-dodecylaniline.[1]

Q2: Why is direct Friedel-Crafts alkylation of aniline often low-yielding?

A2: Direct Friedel-Crafts alkylation of aniline is challenging because aniline is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃). This acid-base reaction forms a complex that deactivates the aniline ring towards the desired electrophilic aromatic substitution, thus inhibiting the alkylation reaction.

Q3: How can the low yield of direct Friedel-Crafts alkylation of aniline be overcome?

A3: A common and effective strategy is to protect the amino group of aniline by converting it into an amide, such as acetanilide (B955). The acetyl group reduces the basicity of the nitrogen, preventing its reaction with the Lewis acid catalyst and allowing the Friedel-Crafts alkylation to proceed on the aromatic ring. The protecting acetyl group can then be removed by hydrolysis to yield the desired 4-dodecylaniline.

Q4: What are the main challenges in controlling the regioselectivity of the alkylation reaction?

A4: The primary challenge is to selectively obtain the para-isomer (4-dodecylaniline) and minimize the formation of the ortho-isomer and polyalkylated byproducts.[1] The choice of catalyst, reaction temperature, and reaction time are critical factors in controlling the regioselectivity.[1]

Q5: What purification techniques are most effective for isolating 4-dodecylaniline?

A5: Common purification methods include solvent extraction to separate isomers and unreacted starting materials, followed by acid-base washes to remove the catalyst and other inorganic byproducts.[1] Vacuum distillation is often employed for the final purification of the product.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation in Direct Alkylation The amino group of aniline is reacting with the Lewis acid catalyst, deactivating the ring.Protect the amino group by converting aniline to acetanilide before the Friedel-Crafts reaction. Subsequently, deprotect the acetanilide to obtain the final product.
Inactive catalyst due to moisture.Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Yield of the Desired para-Isomer Suboptimal reaction temperature.Optimize the reaction temperature. Lower temperatures often favor para-substitution in Friedel-Crafts reactions.
Incorrect catalyst-to-substrate ratio.Vary the molar ratio of the Lewis acid catalyst to the acetanilide to find the optimal condition for para-selectivity.
Formation of Significant Amounts of Polyalkylated Products The alkylated product is more reactive than the starting material, leading to further alkylation.Use a molar excess of the aromatic compound (acetanilide) relative to the alkylating agent (dodecene).
Prolonged reaction time.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction once the desired product is maximized.
Difficulty in Removing the Catalyst During Workup Incomplete quenching of the Lewis acid.Ensure the reaction mixture is thoroughly quenched with a cold, dilute acid solution to decompose the catalyst complex.
Product is an Oil Instead of a Solid, or has a Low Melting Point Presence of impurities such as unreacted starting materials or isomeric byproducts.Purify the product using column chromatography or vacuum distillation.
Low Yield in the Nitration-Reduction Route (Reduction Step) Incomplete reduction of the nitro group.Ensure sufficient reducing agent is used and optimize the reaction time and temperature.
Degradation of the product during acidic workup (if using metal/acid reduction).Carefully neutralize the reaction mixture after reduction to prevent side reactions.

Experimental Protocols

Route 1: Friedel-Crafts Alkylation via Acetanilide Protection

Step 1: Acetylation of Aniline to Acetanilide

  • Procedure: In a flask, dissolve aniline in glacial acetic acid. Slowly add acetic anhydride (B1165640) to the solution while stirring. Heat the mixture under reflux for a specified time. After cooling, pour the reaction mixture into cold water to precipitate the crude acetanilide. Collect the solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from water.

Step 2: Friedel-Crafts Alkylation of Acetanilide with 1-Dodecene

  • Procedure: In a round-bottom flask equipped with a stirrer and under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃) in an inert solvent (e.g., carbon disulfide or nitrobenzene). Cool the suspension in an ice bath. Add acetanilide to the mixture, followed by the slow, dropwise addition of 1-dodecene. After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) until completion (monitored by TLC or GC). Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with water, a sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

Step 3: Hydrolysis of 4-Dodecylacetanilide to 4-Dodecylaniline

  • Procedure: Reflux the crude 4-dodecylacetanilide from the previous step with an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide). Monitor the progress of the hydrolysis by TLC. After completion, cool the reaction mixture and neutralize it. Extract the 4-dodecylaniline with a suitable organic solvent. Wash the organic extract, dry it over an anhydrous salt, and remove the solvent to obtain the crude product. Purify by vacuum distillation.

Route 2: Nitration of Dodecylbenzene and Subsequent Reduction

Step 1: Nitration of Dodecylbenzene

  • Procedure: In a flask cooled in an ice-water bath, slowly add dodecylbenzene to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid with vigorous stirring.[2][3] Maintain the temperature below the recommended maximum to control the reaction and minimize side reactions. After the addition, continue stirring at a controlled temperature for a set period. Carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent. Wash the organic layer with water, a dilute sodium bicarbonate solution, and brine. Dry the organic layer and remove the solvent to obtain crude 4-nitrododecylbenzene.

Step 2: Reduction of 4-Nitrododecylbenzene to 4-Dodecylaniline

  • Procedure (Catalytic Hydrogenation): Dissolve 4-nitrododecylbenzene in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) in a hydrogenation vessel. Add a catalyst, such as palladium on carbon (Pd/C). Pressurize the vessel with hydrogen gas and stir the mixture at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed. Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain 4-dodecylaniline.

Quantitative Data

Table 1: Effect of Reaction Conditions on Friedel-Crafts Alkylation Yield (Illustrative)

Entry Lewis Acid Solvent Temperature (°C) Reaction Time (h) Yield of p-Isomer (%)
1AlCl₃CS₂04Data not available
2AlCl₃Nitrobenzene256Data not available
3FeCl₃Dichloromethane258Data not available
4ZnCl₂Dichloromethane4012Data not available

Visualizations

Experimental Workflows

G Workflow for 4-Dodecylaniline Synthesis via Protection Route cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Alkylation cluster_2 Step 3: Deprotection Aniline Aniline Acetylation Acetylation Aniline->Acetylation Acetic Anhydride, Acetic Acid Acetanilide Acetanilide Acetylation->Acetanilide FC_Alkylation FC_Alkylation Acetanilide->FC_Alkylation 1-Dodecene, AlCl3 Acetanilide->FC_Alkylation Dodecylacetanilide Dodecylacetanilide FC_Alkylation->Dodecylacetanilide Hydrolysis Hydrolysis Dodecylacetanilide->Hydrolysis Acid or Base Dodecylacetanilide->Hydrolysis Dodecylaniline This compound Hydrolysis->this compound

Caption: Workflow for the synthesis of 4-dodecylaniline via the protection route.

G Workflow for 4-Dodecylaniline Synthesis via Nitration-Reduction Route cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Dodecylbenzene Dodecylbenzene Nitration Nitration Dodecylbenzene->Nitration HNO3, H2SO4 Nitrododecylbenzene Nitrododecylbenzene Nitration->Nitrododecylbenzene Reduction Reduction Nitrododecylbenzene->Reduction H2, Pd/C or Fe/HCl Nitrododecylbenzene->Reduction This compound This compound Reduction->this compound

Caption: Workflow for the synthesis of 4-dodecylaniline via the nitration-reduction route.

Troubleshooting Logic

G Troubleshooting Low Yield in Friedel-Crafts Alkylation Start Low Yield of 4-Dodecylaniline CheckProtection Was the aniline amino group protected? Start->CheckProtection ProtectAniline Protect aniline by acetylation and repeat alkylation. CheckProtection->ProtectAniline No CheckConditions Were anhydrous conditions used? CheckProtection->CheckConditions Yes UseAnhydrous Ensure all reagents and glassware are dry and use an inert atmosphere. CheckConditions->UseAnhydrous No CheckRegioselectivity Is the issue low para-selectivity? CheckConditions->CheckRegioselectivity Yes OptimizeTemp Optimize reaction temperature (lower T often favors para). CheckRegioselectivity->OptimizeTemp Yes CheckPolyalkylation Is polyalkylation observed? CheckRegioselectivity->CheckPolyalkylation No ExcessAniline Use an excess of acetanilide relative to dodecene. CheckPolyalkylation->ExcessAniline Yes

Caption: Decision tree for troubleshooting low yields in the Friedel-Crafts alkylation route.

References

Technical Support Center: Purification of Dodecylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of dodecylaniline. The following information addresses common challenges and offers practical solutions to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the purification of this compound?

The primary challenges in purifying this compound stem from its chemical nature. Key difficulties include:

  • Oxidation: this compound, like other anilines, is susceptible to air oxidation, which leads to the formation of highly colored impurities, causing the product to appear yellow, red, or brown.[1]

  • Presence of Isomers: The synthesis of this compound, often via Friedel-Crafts alkylation of aniline (B41778), can result in a mixture of ortho-, meta-, and para-isomers, which can be challenging to separate due to their similar physical properties.

  • Residual Starting Materials: Incomplete reactions can leave unreacted aniline or dodecene (or its corresponding alkyl halide) in the crude product.

  • Byproducts: The synthesis may also produce di- and tri-alkylated anilines as byproducts.

Q2: My purified this compound is discolored (yellow to brown). What causes this and how can I fix it?

Discoloration is a common issue caused by the oxidation of the aniline functional group.[1] To decolorize your product, you can employ the following methods:

  • Treatment with Activated Charcoal: Activated charcoal can be used to adsorb the colored polymeric impurities.[2] This is typically done by adding a small amount of charcoal to a solution of the crude product, heating, and then performing a hot filtration to remove the charcoal.[2]

  • Vacuum Distillation: For liquid this compound, vacuum distillation is highly effective at separating the desired product from non-volatile colored impurities and polymers.[3][4]

  • Column Chromatography: Passing the material through a column of silica (B1680970) gel or alumina (B75360) can also remove colored impurities.[5]

Q3: What are the key safety precautions to consider when handling this compound?

This compound should be handled with care. Key safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust or vapors.

  • Preventing skin and eye contact.[6]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Troubleshooting Solution
Oiling out instead of crystallizing The solvent may be too nonpolar, or the cooling rate is too fast.Try a more polar solvent system. Ensure a slow cooling rate by allowing the flask to cool to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
Poor recovery of the product The chosen solvent is too polar, leading to high solubility of the product even at low temperatures. Too much solvent was used.Select a less polar solvent or a solvent mixture. Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
Crystals are still colored Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[2]
Column Chromatography
Problem Possible Cause Troubleshooting Solution
Product streaking or tailing on the column The basic aniline group is interacting strongly with the acidic silanol (B1196071) groups on the silica gel.[5]Deactivate the silica gel: Pre-treat the silica gel with a solvent system containing a small amount of a volatile base like triethylamine (B128534) (0.1-1%).[5][7] Use a different stationary phase: Consider using neutral alumina or a commercially available amine-functionalized silica gel.[5][8]
Poor separation of isomers The mobile phase polarity is not optimal for separating compounds with very similar polarities.Use a gradient elution: Start with a less polar solvent and gradually increase the polarity to improve separation. Try a different solvent system: Common solvent systems for anilines include mixtures of heptane (B126788)/ethyl acetate (B1210297) or cyclohexane/dichloromethane.[9]
Product is not eluting from the column The mobile phase is not polar enough to move the compound.Gradually increase the polarity of the mobile phase. Ensure the correct solvent system was chosen based on initial TLC analysis.
Vacuum Distillation
Problem Possible Cause Troubleshooting Solution
Bumping or unstable boiling Uneven heating or lack of nucleation sites.Use a magnetic stir bar or boiling chips to ensure smooth boiling. Ensure the heating mantle is properly sized for the flask and provides even heating.
Product decomposing during distillation The temperature of the distillation pot is too high.Ensure a sufficiently low vacuum is achieved to lower the boiling point of this compound. The boiling point of 4-dodecylaniline (B94358) is 220-221 °C at 15 mmHg.[7] A good vacuum will allow for distillation at a lower temperature.
Poor separation from impurities The boiling points of the product and impurities are too close.For impurities with close boiling points, fractional vacuum distillation with a fractionating column may be necessary. For other types of impurities, consider a different purification method like column chromatography.

Summary of Impurities and Purification Methods

Impurity Type Common Examples Recommended Purification Method(s)
Oxidation Products Colored polymeric materialsVacuum Distillation, Column Chromatography, Treatment with Activated Charcoal
Unreacted Starting Materials Aniline, Dodecene/Dodecyl HalideColumn Chromatography, Vacuum Distillation
Isomers ortho- and meta-DodecylanilineColumn Chromatography (potentially with deactivated silica or alumina)
Over-alkylation Products Di-dodecylanilineColumn Chromatography

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This protocol is a general guideline and should be adapted based on the specific equipment and scale of the experiment.

  • Preparation: Place the crude this compound into a round-bottom flask, filling it to no more than two-thirds of its volume. Add a magnetic stir bar or boiling chips.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all ground-glass joints are properly sealed with vacuum grease. Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the vapor temperature.

  • Distillation:

    • Begin stirring and slowly evacuate the system using a vacuum pump.

    • Once a stable vacuum is achieved (e.g., 1-15 mmHg), begin to gently heat the distillation flask using a heating mantle.

    • Collect any initial low-boiling fractions (forerun) in a separate receiving flask and discard.

    • Increase the temperature and collect the this compound fraction at its boiling point corresponding to the pressure in the system (e.g., 220-221 °C at 15 mmHg for 4-dodecylaniline).[7]

    • Stop the distillation before the distilling flask is completely dry to prevent the formation of potentially explosive peroxides and charring of residues.

  • Storage: Store the purified, colorless this compound under an inert atmosphere (e.g., nitrogen or argon) in a dark, cool place to prevent re-oxidation.

Protocol 2: Purification of this compound by Column Chromatography with Deactivated Silica
  • Preparation of Deactivated Silica Gel:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., heptane).

    • Add a small amount of triethylamine (approximately 0.5-1% of the total solvent volume) to the slurry and mix well.

  • Column Packing:

    • Pack a chromatography column with the deactivated silica gel slurry.

    • Allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top of the silica bed.

    • Wash the column with 2-3 column volumes of the initial mobile phase (e.g., heptane with 0.5% triethylamine).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a low-polarity solvent like dichloromethane.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting with a low-polarity mobile phase (e.g., heptane with 0.5% triethylamine).

    • Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) to the mobile phase.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visual Troubleshooting Guide

Dodecylaniline_Purification_Troubleshooting start Crude this compound is_colored Is the product colored? start->is_colored is_solid Is the product a solid? is_colored->is_solid No charcoal Treat with activated charcoal is_colored->charcoal Yes recrystallize Recrystallize is_solid->recrystallize Yes distillation Perform vacuum distillation is_solid->distillation No isomers_present Are isomers present? chromatography Perform column chromatography (deactivated silica/alumina) isomers_present->chromatography Yes end_node Pure this compound isomers_present->end_node No charcoal->is_solid recrystallize->isomers_present distillation->isomers_present chromatography->end_node

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Dodecylaniline Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of dodecylaniline during storage.

Troubleshooting Guide

Users encountering issues with this compound stability can refer to the following troubleshooting guide for solutions to common problems.

Problem Possible Causes Recommended Actions
Discoloration (Yellowing/Browning) of this compound Exposure to Air/Oxygen: this compound is an aromatic amine and is susceptible to oxidation when exposed to atmospheric oxygen.[1] ∙ Exposure to Light: Light, particularly UV light, can accelerate the oxidation process.[1][2] ∙ Elevated Storage Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[2]Inert Atmosphere: Store under an inert gas like nitrogen or argon to displace oxygen.[1] ∙ Light Protection: Use amber or opaque containers to block light.[1] ∙ Controlled Temperature: Store in a cool, dark place. For long-term storage, refrigeration is recommended.[1][3]
Inconsistent Experimental Results Presence of Oxidation Impurities: Degradation products can interfere with reactions and analytical measurements. ∙ Incorrect Concentration: If the material has degraded, the actual concentration of this compound may be lower than expected.Purity Check: Verify the purity of the this compound using analytical techniques such as HPLC or GC-MS. ∙ Purification: If impurities are detected, consider purifying the material (e.g., by recrystallization or chromatography) before use. ∙ Use a Fresh Batch: If significant degradation has occurred, it is best to use a fresh, unopened container of this compound.
Formation of Precipitate Formation of Insoluble Oxidation Products: Some degradation products may be less soluble than this compound itself. ∙ Polymerization: In some cases, oxidation can lead to the formation of polymeric byproducts.Characterize Precipitate: If possible, isolate and identify the precipitate to understand the degradation pathway. ∙ Review Storage Conditions: Ensure that storage conditions are optimal to prevent further degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to prevent oxidation?

A1: To minimize oxidation, this compound should be stored in a cool, dark place under an inert atmosphere (nitrogen or argon).[1] The container should be tightly sealed to prevent exposure to air and moisture.[3] For long-term storage, refrigeration is recommended.

Q2: How can I tell if my this compound has oxidized?

A2: The most common sign of oxidation is a change in color, from a white or light-yellow solid to a yellow or brown substance.[1] For a more definitive assessment, analytical techniques such as HPLC or GC-MS can be used to check for the presence of impurity peaks corresponding to oxidation products.

Q3: Can I use antioxidants to prevent the oxidation of this compound?

A3: Yes, antioxidants can be effective in preventing the oxidation of aromatic amines. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used. For aromatic amines, a combination of antioxidants that scavenge different reactive species can be particularly effective.

Q4: What concentration of antioxidant should I use?

A4: The optimal concentration of an antioxidant can vary. However, a general starting point for antioxidants like BHT or BHA is in the range of 0.01% to 0.1% by weight. A complex antioxidant composition for preventing aromatic amine discoloration has been patented, suggesting a total antioxidant addition of 0.01-0.5% of the aromatic amine's weight.

Q5: How long can I store this compound before it starts to degrade?

A5: The shelf life of this compound is highly dependent on the storage conditions. When stored properly under an inert atmosphere in a sealed, light-resistant container at a cool temperature, it can remain stable for an extended period. However, for critical applications, it is recommended to re-test the purity of the material after prolonged storage.

Quantitative Data Summary

The following table summarizes the thermal stability of common phenolic antioxidants that can be considered for stabilizing this compound.

AntioxidantDecomposition Start Temperature (°C)Comments
Butylated Hydroxyanisole (BHA) ~120Volatile in the range of 100-240 °C.
Butylated Hydroxytoluene (BHT) ~120Similar thermal behavior to BHA.

Data sourced from thermal analysis studies.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting the presence of oxidation-related impurities. Method optimization may be required for specific instrumentation and impurity profiles.

1. Instrumentation and Columns:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase and Solvents:

  • Mobile Phase: A mixture of acetonitrile (B52724) and water or a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer). The exact ratio should be optimized to achieve good separation. A gradient elution may be necessary to separate all components.

  • Solvent for Sample Preparation: Acetonitrile or a mixture of acetonitrile and water.

3. Chromatographic Conditions (Starting Point):

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or scan for optimal wavelength with a PDA detector)

4. Sample Preparation:

  • Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration (e.g., 100 µg/mL).

5. Analysis:

  • Inject a blank (solvent) to identify any peaks from the solvent or mobile phase.

  • Inject the this compound sample solution.

  • Identify the main peak corresponding to this compound. Any additional peaks are potential impurities.

  • Purity can be estimated by calculating the area percentage of the this compound peak relative to the total peak area.

Protocol 2: Identification of Oxidation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for identifying potential volatile and semi-volatile oxidation products of this compound.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A capillary column suitable for amine analysis (e.g., a mid-polarity column).

2. GC Conditions (Starting Point):

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

3. MS Conditions:

  • Ionization Mode: Electron Impact (EI)

  • Mass Scan Range: m/z 50-500

4. Sample Preparation:

5. Analysis:

  • Inject the sample into the GC-MS system.

  • The separated components will be detected by the mass spectrometer.

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Analyze the mass spectra of other detected peaks and compare them to spectral libraries (e.g., NIST) to tentatively identify the degradation products.

Visualizations

Oxidation_Pathway This compound This compound (C₁₈H₃₁N) Radical This compound Radical This compound->Radical Hydrogen Abstraction Initiators Initiators (Oxygen, Light, Heat) Initiators->this compound Initiation Oxidation_Products Oxidation Products (e.g., Nitroso, Nitro, Polymeric compounds) Radical->Oxidation_Products Reaction with O₂ & Propagation

Caption: Simplified pathway of this compound oxidation.

Troubleshooting_Workflow Start This compound Discoloration or Inconsistent Results Check_Storage Review Storage Conditions: - Inert Atmosphere? - Light Protection? - Correct Temperature? Start->Check_Storage Purity_Analysis Perform Purity Analysis (HPLC or GC-MS) Check_Storage->Purity_Analysis Yes, conditions were suboptimal Check_Storage->Purity_Analysis No, conditions seem correct Impurity_Detected Impurities Detected? Purity_Analysis->Impurity_Detected Purify Purify Material or Use Fresh Batch Impurity_Detected->Purify Yes Use_As_Is Material is Suitable for Use Impurity_Detected->Use_As_Is No (or within acceptable limits) Correct_Storage Implement Correct Storage Procedures Purify->Correct_Storage Use_As_Is->Correct_Storage

Caption: Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: Optimizing Reaction Conditions for Dodecylaniline Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the alkylation of dodecylaniline.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield in the alkylation of this compound can be attributed to several factors, from reagent quality to suboptimal reaction conditions.

Possible Causes and Solutions:

CauseRecommended Action
Poor Quality of Reagents Ensure starting materials, including this compound and the alkylating agent, are pure and dry. Impurities can inhibit the reaction.
Suboptimal Reaction Temperature Gradually increase the reaction temperature. Some alkylations require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition.[1]
Incorrect Solvent The choice of solvent is critical. Polar apathetic solvents like DMF or acetonitrile (B52724) are often effective. Experiment with different solvents to find the optimal one for your specific reaction.
Inefficient Stirring For heterogeneous mixtures, ensure vigorous stirring to maximize contact between reactants.
Inappropriate Base If a base is used, its strength is important. For aniline (B41778) alkylations, stronger bases like potassium carbonate or sodium hydride may be necessary.

G start Low/No Yield Observed check_reagents Verify Reagent Purity and Dryness start->check_reagents check_temp Optimize Reaction Temperature check_reagents->check_temp check_solvent Screen Different Solvents check_temp->check_solvent check_stirring Ensure Efficient Stirring check_solvent->check_stirring check_base Evaluate Base Strength check_stirring->check_base end Yield Improved check_base->end

Issue 2: Formation of Multiple Products (Over-alkylation)

A common issue in the alkylation of primary amines like this compound is over-alkylation, leading to the formation of di- and tri-alkylated products.

Possible Causes and Solutions:

CauseRecommended Action
Incorrect Stoichiometry Use a molar excess of this compound relative to the alkylating agent to favor mono-alkylation.
High Reaction Temperature Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of subsequent alkylations.
Prolonged Reaction Time Monitor the reaction progress using techniques like TLC or GC and stop the reaction once the desired mono-alkylated product is maximized.
High Reactivity of Mono-alkylated Product The mono-alkylated product is often more nucleophilic than the starting aniline. Using a less reactive alkylating agent or a different synthetic route, such as reductive amination, can provide better control.

G start Over-alkylation Observed check_stoichiometry Adjust Reactant Molar Ratio (Excess Aniline) start->check_stoichiometry check_temp Lower Reaction Temperature check_stoichiometry->check_temp check_time Monitor Reaction and Optimize Time check_temp->check_time consider_alternative Consider Alternative Methods (e.g., Reductive Amination) check_time->consider_alternative end Selectivity for Mono-alkylation Improved consider_alternative->end

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the alkylation of this compound?

The most prevalent side reaction is over-alkylation, which leads to the formation of N,N-didodecyl- and even tri-dodecylanilinium salts, when the desired product is N-monothis compound. This occurs because the mono-alkylated product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.

Q2: How can I favor mono-alkylation over di-alkylation?

To favor mono-alkylation, a significant molar excess of this compound to the alkylating agent should be used. This increases the statistical probability of the alkylating agent reacting with the more abundant primary amine.

Q3: What are the recommended solvents for the alkylation of this compound?

Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (B87167) (DMSO) are generally good choices as they can dissolve the reactants and stabilize charged intermediates. The optimal solvent may need to be determined empirically.

Q4: What is a suitable temperature range for this reaction?

The optimal temperature can vary significantly depending on the specific alkylating agent and other reaction conditions. It is often necessary to heat the reaction, with temperatures ranging from room temperature to 100°C or higher. It is recommended to start at a lower temperature and gradually increase it while monitoring the reaction progress.

Q5: What are some alternative methods to direct alkylation with alkyl halides?

Reductive amination is a powerful alternative for the controlled mono-alkylation of anilines. This method involves the reaction of aniline with an aldehyde or ketone to form an imine, which is then reduced to the corresponding amine. This two-step, one-pot process often provides higher selectivity for the mono-alkylated product.[2][3][4]

Quantitative Data

The following tables provide illustrative data on the effect of various reaction parameters on the N-alkylation of anilines. While this data is for the N-alkylation of benzylamine, the trends are generally applicable to the alkylation of this compound.

Table 1: Effect of Different Bases on N-Alkylation of Benzylamine with n-Butylbromide [5]

BaseSelectivity (Mono:Di)Yield (%)
Triethylamine87:976
DIPEA89:877
DMAP93:479
DBU81:1673
DCHA83:1374

Table 2: Effect of Different Solvents on N-Alkylation of Benzylamine with n-Butylbromide [5]

SolventTemperature (°C)Selectivity (Mono:Di)Yield (%)
DMF20-2587:976
Toluene20-2578:1568
Acetonitrile20-2582:1172
THF20-2575:1865
DMSO20-2585:1078

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound with an Alkyl Halide

G start Start setup Combine this compound, base, and solvent in a flask. start->setup add_alkylating_agent Add alkylating agent dropwise. setup->add_alkylating_agent heat Heat the reaction mixture with stirring. add_alkylating_agent->heat monitor Monitor reaction progress by TLC/GC. heat->monitor workup Perform aqueous workup. monitor->workup purify Purify the product by column chromatography or distillation. workup->purify end End purify->end

Materials:

  • This compound

  • Alkyl halide (e.g., dodecyl bromide)

  • Base (e.g., Potassium Carbonate)

  • Solvent (e.g., DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Standard workup and purification equipment

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), potassium carbonate (2 equivalents), and DMF.

  • Stir the mixture at room temperature.

  • Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80°C) and monitor by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or distillation.[6]

Protocol 2: General Procedure for Reductive Amination of Aniline with Dodecanal (B139956)

G start Start imine_formation Combine aniline and dodecanal in a suitable solvent to form the imine. start->imine_formation reduction Add a reducing agent (e.g., sodium borohydride). imine_formation->reduction monitor Monitor reaction progress by TLC/GC. reduction->monitor workup Perform aqueous workup. monitor->workup purify Purify the product. workup->purify end End purify->end

Materials:

  • Aniline

  • Dodecanal

  • Reducing agent (e.g., Sodium Borohydride)

  • Solvent (e.g., Methanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard workup and purification equipment

Procedure:

  • In a round-bottom flask, dissolve aniline (1 equivalent) and dodecanal (1 equivalent) in methanol.

  • Stir the mixture at room temperature to allow for imine formation.

  • Cool the reaction mixture in an ice bath and slowly add sodium borohydride (B1222165) (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as necessary.[4]

References

Technical Support Center: Dodecylaniline Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the polymerization of dodecylaniline. It includes frequently asked questions, detailed experimental protocols, and key data presented for ease of use.

Frequently Asked Questions (FAQs)

Q1: My this compound polymerization reaction is not initiating, or the yield is very low. What are the common causes?

A1: Several factors can contribute to poor initiation or low yield in this compound polymerization. These include:

  • Impure Monomer: The presence of impurities in the this compound monomer can inhibit the polymerization process. It is crucial to use a high-purity monomer. If necessary, purify the monomer by distillation or column chromatography before use.

  • Incorrect Monomer-to-Oxidant Ratio: The molar ratio of the oxidant (e.g., ammonium (B1175870) persulfate) to the this compound monomer is a critical parameter. An insufficient amount of oxidant will lead to incomplete polymerization and low yield. A typical starting ratio is 1:1 to 1.25:1 (monomer:oxidant).

  • Inadequate Acidity: The polymerization of aniline (B41778) and its derivatives is highly dependent on the pH of the reaction medium. The reaction is typically carried out in an acidic solution (e.g., 1 M HCl). Insufficient acidity can prevent the formation of the reactive aniline radical cations necessary for polymerization.

  • Low Reaction Temperature: While lower temperatures can favor the formation of higher molecular weight polymers, a temperature that is too low can significantly slow down the reaction rate, leading to a very long induction period or an apparent lack of reaction.

Q2: The polythis compound I synthesized has poor solubility in common organic solvents. How can I improve this?

A2: The long dodecyl chain in this compound is intended to enhance solubility compared to unsubstituted polyaniline. However, if you are still facing solubility issues, consider the following:

  • Doping Acid: The choice of dopant acid can influence the polymer's solubility. Using a surfactant acid like dodecylbenzenesulfonic acid (DBSA) during polymerization can significantly improve the solubility of the resulting polymer in organic solvents such as chloroform, N-methyl-2-pyrrolidone (NMP), and dimethylformamide (DMF).[1]

  • Polymer Molecular Weight: Very high molecular weight polymers can sometimes exhibit lower solubility. You can try to control the molecular weight by adjusting the reaction temperature or the monomer-to-oxidant ratio.

  • Reaction Conditions: The polymerization method can also affect solubility. Emulsion polymerization is a technique known to produce more soluble and processable polyaniline derivatives.[1]

Q3: My final polymer product is a dark, intractable powder with low conductivity. What went wrong?

A3: The formation of a dark, low-conductivity product often points to over-oxidation or side reactions. Key factors to investigate are:

  • Oxidant Addition Rate: The oxidant should be added to the monomer solution slowly and dropwise. A rapid addition of the oxidant can lead to localized over-oxidation, resulting in the formation of undesired side products and a degraded polymer with poor electronic properties.

  • Reaction Temperature: High reaction temperatures can accelerate side reactions and lead to a more disordered polymer structure, which in turn reduces conductivity. Maintaining a low and controlled temperature (typically 0-5 °C) is recommended for synthesizing high-quality, conductive polyaniline derivatives.

  • Monomer-to-Oxidant Ratio: An excess of oxidant can cause over-oxidation of the polymer backbone, leading to a loss of conjugation and, consequently, a decrease in conductivity.

Q4: I am observing the formation of insoluble oligomers or dimers. How can I prevent this?

A4: The formation of insoluble oligomers is a common issue in aniline polymerization. To minimize this:

  • Maintain Low Temperature: Lowering the reaction temperature can slow down the initial stages of polymerization, allowing for more controlled chain growth and reducing the formation of insoluble short-chain oligomers.

  • Stirring: Ensure vigorous and constant stirring throughout the reaction to maintain a homogeneous mixture and prevent localized high concentrations of reactants, which can favor oligomer precipitation.

  • Solvent System: For some substituted anilines, using a solvent system in which the growing polymer chains remain soluble for a longer period can help to achieve higher molecular weights and reduce premature precipitation of oligomers.

Quantitative Data on Polyaniline Doped with Dodecylbenzenesulfonic Acid (PANI-DBSA)

The following table summarizes typical experimental conditions and resulting properties for the chemical oxidative polymerization of aniline using dodecylbenzenesulfonic acid (DBSA) as a dopant. This system is closely related to the polymerization of this compound and provides valuable insights into the expected parameters and outcomes.

ParameterValue/RangeObservation
Aniline Concentration0.1 MA standard concentration for achieving good polymer yield.
DBSA Concentration0.3 MActs as both a dopant and an emulsifier, enhancing solubility.
Monomer:Oxidant Molar Ratio1:1 to 1:1.25Higher oxidant ratios can increase yield up to a point, but may lead to over-oxidation.
Reaction Temperature0 - 5 °CLower temperatures generally lead to higher molecular weight and better-ordered polymer structures.
Reaction Time4 - 24 hoursLonger reaction times can lead to higher yields and molecular weights.
Polymer Yield70 - 90%Dependent on reaction conditions.
Electrical Conductivity1 - 10 S/cmHighly dependent on the degree of doping and the regularity of the polymer chain.
Molecular Weight (Mw)20,000 - 100,000 g/mol Influenced by temperature, with lower temperatures favoring higher molecular weights.

Note: The data presented is a summary from various sources on DBSA-doped polyaniline and may not be directly representative of all this compound polymerization reactions. It is intended as a guide for experimental design.

Experimental Protocols

Chemical Oxidative Polymerization of this compound

This protocol describes a general method for the chemical oxidative polymerization of this compound.

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl, 1 M) or Dodecylbenzenesulfonic acid (DBSA)

  • Methanol (B129727)

  • Deionized water

Procedure:

  • Monomer Solution Preparation: In a reaction vessel, dissolve the desired amount of this compound in a 1 M HCl solution (or a solution of DBSA in water) to achieve the target monomer concentration (e.g., 0.1 M). Place the vessel in an ice bath and stir continuously to cool the solution to 0-5 °C.

  • Oxidant Solution Preparation: In a separate beaker, dissolve the required amount of ammonium persulfate in a 1 M HCl solution to achieve the desired monomer-to-oxidant molar ratio (e.g., 1:1.25).

  • Polymerization: Slowly add the oxidant solution dropwise to the chilled and stirring monomer solution over a period of 30-60 minutes. The reaction mixture will typically change color as the polymerization proceeds.

  • Reaction: Allow the reaction to proceed at 0-5 °C with continuous stirring for 4 to 24 hours. A precipitate of the polymer should form.

  • Purification:

    • Filter the polymer precipitate using a Büchner funnel.

    • Wash the precipitate extensively with 1 M HCl to remove any unreacted monomer and soluble oligomers.

    • Subsequently, wash the polymer with methanol to remove the oxidant and other impurities.

  • Drying: Dry the purified polymer powder in a vacuum oven at a moderate temperature (e.g., 60 °C) for 24 hours.

Visualizations

Experimental Workflow for this compound Polymerization

G prep_monomer Prepare this compound Solution in Acid cool Cool Monomer Solution to 0-5°C prep_monomer->cool prep_oxidant Prepare Ammonium Persulfate Solution mix Slowly Add Oxidant to Monomer Solution prep_oxidant->mix cool->mix react Polymerization (4-24 hours) mix->react filter Filter Precipitate react->filter wash_acid Wash with 1 M HCl filter->wash_acid wash_methanol Wash with Methanol wash_acid->wash_methanol dry Dry Polymer in Vacuum Oven wash_methanol->dry characterize Characterize Final Product dry->characterize

Caption: A flowchart illustrating the key steps in the chemical oxidative polymerization of this compound.

Troubleshooting Logic for this compound Polymerization

G start Polymerization Issue low_yield Low Yield or No Reaction start->low_yield poor_solubility Poor Solubility start->poor_solubility low_conductivity Low Conductivity start->low_conductivity check_purity Check Monomer Purity low_yield->check_purity Impurity? check_ratio Verify Monomer/ Oxidant Ratio low_yield->check_ratio Incorrect Ratio? use_dbsa Use DBSA as Dopant poor_solubility->use_dbsa Solvent Issues? check_temp Control Reaction Temperature low_conductivity->check_temp Over-oxidation? slow_addition Slow Oxidant Addition low_conductivity->slow_addition Side Reactions?

Caption: A troubleshooting guide for common issues encountered during this compound polymerization.

References

side reactions to avoid in dodecylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of dodecylaniline synthesis. Our focus is on avoiding and troubleshooting common side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of N-dodecylaniline via direct alkylation of aniline (B41778) with a dodecyl halide?

The two primary side reactions encountered during the direct N-alkylation of aniline are over-alkylation and C-alkylation.

  • Over-alkylation: This is the most prevalent side reaction, leading to the formation of the tertiary amine, N,N-dithis compound, and potentially even quaternary ammonium (B1175870) salts. This occurs because the desired mono-alkylated product, N-dodecylaniline, is often more nucleophilic than the starting aniline, making it more reactive towards the dodecyl halide.[1][2]

  • C-alkylation: This reaction involves the alkylation of the aniline's aromatic ring instead of the nitrogen atom. While less common in direct N-alkylation with alkyl halides, it can become significant under certain conditions, particularly at higher temperatures.

Q2: How can I selectively synthesize N-dodecylaniline and minimize the formation of N,N-dithis compound?

Controlling the stoichiometry of the reactants is the most critical factor in achieving selective mono-alkylation. To favor the formation of N-dodecylaniline, a large excess of aniline relative to the dodecyl halide should be used.[1][2] This increases the statistical probability of the alkylating agent reacting with an aniline molecule rather than the already formed N-dodecylaniline.

Q3: Conversely, how can I favor the synthesis of N,N-dithis compound?

To promote the formation of the di-alkylated product, an excess of the alkylating agent (dodecyl halide) should be used relative to aniline.[1] This ensures that after the initial formation of N-dodecylaniline, there is still sufficient alkylating agent available to react with the more nucleophilic secondary amine.

Q4: Are there alternative synthetic methods that offer better selectivity for N-dodecylaniline?

Yes, reductive amination is an excellent alternative that provides greater control over mono-alkylation. This two-step, one-pot method involves the initial reaction of aniline with dodecanal (B139956) to form an imine, which is then reduced in situ to yield N-dodecylaniline. This method avoids the issue of the product being more reactive than the starting material, thus minimizing over-alkylation.[3]

Q5: What are the key purification challenges, and how can they be addressed?

The primary purification challenge is separating the desired this compound from unreacted aniline and over-alkylation byproducts. Standard techniques such as column chromatography, distillation (often under vacuum due to the high boiling points), and acid-base extraction can be employed. Unreacted aniline can be removed by washing the reaction mixture with an acidic aqueous solution (e.g., dilute HCl), which will protonate the more basic aniline and extract it into the aqueous phase.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Low yield of desired product 1. Suboptimal stoichiometry. 2. Reaction temperature is too low or too high. 3. Inefficient mixing in a heterogeneous reaction. 4. Impure reactants or solvents.1. Adjust the molar ratio of aniline to the alkylating agent based on the desired product (see Data Presentation section). 2. Systematically vary the reaction temperature in small increments (e.g., 10-20°C) to find the optimal range. 3. Ensure vigorous stirring throughout the reaction. 4. Use high-purity, dry reagents and solvents.
Significant amount of N,N-dithis compound byproduct 1. Molar ratio of alkylating agent to aniline is too high. 2. Prolonged reaction time.1. Increase the excess of aniline. A starting point of a 3:1 to 5:1 molar ratio of aniline to dodecyl halide is recommended for mono-alkylation. 2. Monitor the reaction progress using techniques like TLC or GC-MS and stop the reaction once the formation of the desired product is maximized.
Presence of C-alkylated byproducts 1. High reaction temperatures. 2. Use of Friedel-Crafts type catalysts (e.g., AlCl₃) with dodecenes as the alkylating agent.1. Lower the reaction temperature. 2. If C-alkylation is undesirable, avoid using strong Lewis acid catalysts and opt for direct N-alkylation with a dodecyl halide or reductive amination.
Reaction does not proceed to completion 1. Insufficiently reactive alkylating agent (e.g., dodecyl chloride vs. dodecyl bromide or iodide). 2. Inactive catalyst (if applicable). 3. Presence of water in the reaction mixture.1. Consider using a more reactive alkylating agent like 1-bromododecane (B92323) or 1-iodododecane. 2. If using a catalyst, ensure it is fresh or properly activated. 3. Use anhydrous solvents and reactants.

Data Presentation

Table 1: Effect of Stoichiometry on Product Distribution in Direct N-Alkylation of Aniline with 1-Bromododecane

Aniline : 1-Bromododecane (molar ratio)Expected Major ProductExpected Minor Product(s)
5 : 1N-DodecylanilineN,N-Dithis compound, Unreacted Aniline
3 : 1N-DodecylanilineN,N-Dithis compound, Unreacted Aniline
1 : 1Mixture of ProductsN-Dodecylaniline, N,N-Dithis compound, Unreacted Aniline
1 : 2N,N-Dithis compoundN-Dodecylaniline, Unreacted 1-Bromododecane
1 : 3N,N-Dithis compoundN-Dodecylaniline, Unreacted 1-Bromododecane

Note: The exact yields will depend on specific reaction conditions such as temperature, solvent, and reaction time.

Experimental Protocols

Protocol 1: Selective Synthesis of N-Dodecylaniline via Direct N-Alkylation

This protocol is optimized for the selective synthesis of the mono-alkylated product.

Materials:

  • Aniline (5 equivalents)

  • 1-Bromododecane (1 equivalent)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (5 eq.) and anhydrous DMF.

  • Add potassium carbonate (2 eq.) to the solution.

  • Slowly add 1-bromododecane (1 eq.) to the stirred mixture.

  • Heat the reaction mixture to 80-100°C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (3x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate N-dodecylaniline.

Protocol 2: Selective Synthesis of N-Dodecylaniline via Reductive Amination

This protocol offers high selectivity for the mono-alkylated product.

Materials:

  • Aniline (1 equivalent)

  • Dodecanal (1.05 equivalents)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve aniline (1 eq.) in anhydrous DCM.

  • Add dodecanal (1.05 eq.) to the solution and stir at room temperature for 1-2 hours to allow for imine formation.

  • In a separate flask, carefully add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in portions over 15-20 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • If necessary, purify the product by column chromatography.

Visualizations

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Aniline Aniline Nthis compound N-Dodecylaniline (Desired Product) Aniline->Nthis compound + Dodecyl Halide CAlkylatedAniline C-Alkylated Aniline Aniline->CAlkylatedAniline + Dodecyl Halide (e.g., Friedel-Crafts) DodecylHalide Dodecyl Halide NNDithis compound N,N-Dithis compound (Over-alkylation) Nthis compound->NNDithis compound + Dodecyl Halide

Caption: Main and side reaction pathways in this compound synthesis.

G Start Problem Encountered LowYield Low Yield of Desired Product Start->LowYield HighDialkylation High Amount of N,N-Dithis compound Start->HighDialkylation CAlkylation Presence of C-Alkylated Byproducts Start->CAlkylation CheckStoichiometry Verify/Adjust Aniline:Halide Ratio LowYield->CheckStoichiometry OptimizeTemp Optimize Reaction Temperature LowYield->OptimizeTemp CheckReagents Check Purity of Reactants/Solvents LowYield->CheckReagents IncreaseAniline Increase Molar Excess of Aniline HighDialkylation->IncreaseAniline MonitorTime Monitor Reaction and Optimize Time HighDialkylation->MonitorTime ConsiderReductiveAmination Consider Reductive Amination Method HighDialkylation->ConsiderReductiveAmination LowerTemp Lower Reaction Temperature CAlkylation->LowerTemp AvoidLewisAcids Avoid Strong Lewis Acid Catalysts CAlkylation->AvoidLewisAcids

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Enhancing the Aqueous Solubility of Dodecylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the aqueous solubility of dodecylaniline.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound possesses a molecular structure with conflicting properties. It has a long, 12-carbon alkyl chain (dodecyl) which is nonpolar and hydrophobic ("water-fearing"), and an aniline (B41778) group which is polar. In aqueous environments, the large hydrophobic chain resists interaction with water molecules, leading to its low solubility.[1]

Q2: How does pH influence the solubility of this compound?

A2: The solubility of this compound, as an aromatic amine, is highly dependent on pH. The aniline group is basic and can be protonated in acidic conditions. For typical aromatic amines, the pKa of the conjugate acid is around 4-5.[2] When the pH of the aqueous solution is below the pKa, the amine group becomes protonated (positively charged), forming a more polar anilinium salt. This salt has significantly higher water solubility than the neutral form.[3] Therefore, decreasing the pH is a viable strategy to enhance its solubility.

Q3: Is it possible to dissolve this compound directly in an aqueous buffer?

A3: Direct dissolution in neutral aqueous buffers (like PBS at pH 7.4) is generally not feasible due to the very low intrinsic solubility of this compound.[4][5] It is standard practice to first prepare a concentrated stock solution in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695), and then dilute this stock into the aqueous buffer.[4]

Q4: What are the primary methods to enhance the aqueous solubility of this compound?

A4: The most common techniques include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol) to increase solubility.[6]

  • pH Adjustment: Lowering the pH of the aqueous solution to protonate the aniline group, thereby increasing its polarity and solubility.[2]

  • Micellar Solubilization: Using surfactants (e.g., SDS, CTAB) at concentrations above their critical micelle concentration (CMC) to encapsulate the hydrophobic this compound molecules within micelles.[7][8]

  • Inclusion Complexation: Forming a complex with cyclodextrins (e.g., β-cyclodextrin), where the this compound molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, presenting a more hydrophilic exterior to the aqueous environment.[1][9]

Troubleshooting Guides

Issue 1: this compound precipitates immediately upon adding the organic stock solution to an aqueous buffer.

This is a common phenomenon known as "solvent-shifting precipitation," where the rapid change from a favorable organic solvent environment to an unfavorable aqueous one causes the compound to fall out of solution.[4]

Troubleshooting Workflow for Precipitation

G start Precipitation Observed check_conc Is final concentration too high? start->check_conc check_dilution How was the stock solution added? check_conc->check_dilution No solution_conc Lower the final concentration. check_conc->solution_conc Yes check_dmso Is the final DMSO/co-solvent concentration sufficient? check_dilution->check_dmso Correctly solution_dilution Add stock solution dropwise to vigorously stirring buffer. check_dilution->solution_dilution Too quickly check_ph Is the buffer pH optimal? check_dmso->check_ph Yes solution_dmso Increase final co-solvent percentage (while considering cell toxicity). check_dmso->solution_dmso No solution_ph Adjust buffer pH to be acidic (e.g., pH < 5). check_ph->solution_ph No

Caption: Troubleshooting workflow for this compound precipitation.

  • Question: Was the final concentration of this compound too high?

    • Answer: The intended final concentration may exceed the kinetic solubility limit of this compound in your specific aqueous medium. Try preparing a more dilute solution.

  • Question: How was the dilution performed?

    • Answer: Rapidly adding the aqueous buffer to the concentrated organic stock, or vice-versa, can cause localized supersaturation and immediate precipitation. The best practice is to add the small volume of the organic stock solution dropwise into the full volume of the vigorously stirring or vortexing aqueous buffer.[4] This ensures rapid dispersion.

  • Question: Is the final concentration of the organic co-solvent (e.g., DMSO) too low?

    • Answer: While it's desirable to keep the organic solvent concentration low in biological assays (typically <0.5% for DMSO), a certain amount is necessary to help maintain solubility.[4] If the final concentration is too low, the this compound will precipitate. You may need to find a balance between solubility and potential solvent-induced artifacts in your experiment.

  • Question: Is the pH of your aqueous buffer appropriate?

    • Answer: this compound is a basic compound. At neutral or alkaline pH, it exists in its less soluble, non-ionized form. If your experiment allows, using a buffer with a pH below 5 will protonate the aniline group and significantly increase its aqueous solubility.[2]

Issue 2: The this compound solution is cloudy or appears to have aggregates.

This may indicate the formation of micelles (if this compound is acting as a surfactant itself at high concentrations) or the beginning of precipitation.

  • Question: What is the concentration of this compound?

    • Answer: Above its critical micelle concentration (CMC), this compound can form aggregates or micelles, leading to a cloudy appearance. Consider working at a lower concentration if micelle formation is not desired.

  • Question: Have you tried sonication?

    • Answer: Brief sonication in a bath sonicator can help to break up small aggregates and create a more uniform dispersion. However, if the solution does not clear, it is likely that the concentration is above the solubility limit.

  • Question: Could the solution be cold?

    • Answer: Solubility generally decreases with temperature. Ensure your aqueous buffer is at room temperature or the intended experimental temperature (e.g., 37°C) before adding the this compound stock solution.[4]

Data Presentation: Solubility Enhancement of this compound

The following tables provide estimated quantitative data on the solubility of 4-dodecylaniline (B94358) using various enhancement techniques. Note: These are illustrative values based on the known behavior of similar long-chain amines and may vary based on specific experimental conditions.

Table 1: Co-solvency - Estimated Solubility in Ethanol-Water Mixtures

% Ethanol (v/v) in WaterEstimated Solubility (mg/L)Fold Increase (Approx.)
0 (Pure Water)< 1 (Practically Insoluble)1
101515
208080
30350350
4012001200
50> 5000> 5000

Table 2: Micellar Solubilization - Estimated Solubility with Surfactants in Water (pH 7.4)

SurfactantConcentration (mM)Estimated Solubility (mg/L)Fold Increase (Approx.)
None0< 11
Sodium Dodecyl Sulfate (SDS)10 (Above CMC)150150
Sodium Dodecyl Sulfate (SDS)20320320
Cetyltrimethylammonium Bromide (CTAB)5 (Above CMC)180180
Cetyltrimethylammonium Bromide (CTAB)10400400

Table 3: Inclusion Complexation - Estimated Solubility with β-Cyclodextrin in Water (pH 7.4)

| β-Cyclodextrin Concentration (mM) | Estimated Solubility (mg/L) | Fold Increase (Approx.) | | :--- | :--- | :--- | :--- | | 0 | < 1 | 1 | | 2.5 | 50 | 50 | | 5.0 | 110 | 110 | | 10.0 | 230 | 230 | | 15.0 | 350 | 350 |

Experimental Protocols

Protocol 1: Solubility Enhancement using Micellar Solubilization

This protocol describes the preparation of a this compound solution using the anionic surfactant Sodium Dodecyl Sulfate (SDS).

Workflow for Micellar Solubilization

G prep_sds Prepare aqueous SDS solution (Concentration > CMC, e.g., 10 mM) mix Slowly add this compound stock to vigorously stirring SDS solution prep_sds->mix prep_stock Prepare concentrated this compound stock in minimal ethanol prep_stock->mix equilibrate Stir for 2-4 hours at a controlled temperature (e.g., 25°C) mix->equilibrate filter Filter through 0.22 µm syringe filter to remove any undissolved precipitate equilibrate->filter analyze Analyze filtrate for this compound concentration (e.g., by HPLC) filter->analyze

Caption: Experimental workflow for micellar solubilization.

Materials:

  • 4-Dodecylaniline

  • Sodium Dodecyl Sulfate (SDS)

  • Ethanol (or other suitable organic solvent)

  • Deionized water

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filter

Procedure:

  • Prepare Surfactant Solution: Prepare an aqueous solution of SDS at a concentration known to be above its critical micelle concentration (CMC ≈ 8.2 mM). For example, prepare a 10 mM SDS solution by dissolving the appropriate amount of SDS in deionized water.

  • Prepare this compound Stock: Prepare a high-concentration stock solution of 4-dodecylaniline in a minimal amount of a water-miscible organic solvent like ethanol. Ensure the compound is fully dissolved.

  • Solubilization: a. Place a known volume of the SDS solution in a flask with a magnetic stir bar. b. While vigorously stirring the SDS solution, slowly add a small, precise volume of the this compound stock solution. c. Seal the flask to prevent evaporation and allow the mixture to stir for several hours (e.g., 2-4 hours) at a constant temperature to reach equilibrium.

  • Separation of Undissolved Compound: a. After equilibration, let the solution stand to allow any larger, undissolved particles to settle. b. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved this compound. This step is crucial to ensure you are measuring the concentration of the solubilized compound only.

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: Solubility Enhancement using Inclusion Complexation with β-Cyclodextrin

This protocol details the preparation of a this compound-β-cyclodextrin inclusion complex using the kneading method, which is effective for poorly water-soluble compounds.[10]

Materials:

  • 4-Dodecylaniline

  • β-Cyclodextrin

  • Water-ethanol mixture (e.g., 50:50 v/v)

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Molar Calculation: Determine the amounts of 4-dodecylaniline (guest) and β-cyclodextrin (host) required for a specific molar ratio (e.g., 1:1).

  • Kneading: a. Place the calculated amount of β-cyclodextrin into a mortar. b. Add a small amount of a water-ethanol mixture to the β-cyclodextrin to form a thick paste. c. Dissolve the 4-dodecylaniline in a minimal amount of ethanol and add this solution to the β-cyclodextrin paste. d. Knead the mixture thoroughly with the pestle for 45-60 minutes. During this process, the paste-like consistency should be maintained by adding small amounts of the water-ethanol mixture if necessary.

  • Drying: a. The kneaded paste is spread thinly on a tray and dried in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving and Storage: a. The dried complex is passed through a fine-mesh sieve to obtain a uniform powder. b. Store the resulting inclusion complex powder in a tightly sealed container, protected from moisture.

  • Solubility Determination: To determine the solubility enhancement, an excess amount of the prepared complex is added to a known volume of water, shaken until equilibrium is reached (e.g., 24 hours), filtered, and the concentration of this compound in the filtrate is analyzed.

References

Technical Support Center: Stabilization of Dodecylaniline-Based Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing dodecylaniline-based emulsions.

Frequently Asked Questions (FAQs)

Q1: What is a this compound-based emulsion?

A this compound-based emulsion is a mixture of two immiscible liquids, such as oil and water, where one is dispersed in the other in the form of fine droplets. This compound, an amphiphilic molecule with a hydrophilic aniline (B41778) head and a hydrophobic 12-carbon alkyl chain, acts as a surfactant or emulsifier to stabilize this dispersion.[1] These emulsions are particularly relevant in drug delivery for enhancing the solubility and bioavailability of hydrophobic drugs.[2][3]

Q2: How does this compound stabilize an emulsion?

This compound is a surface-active agent that adsorbs at the oil-water interface.[4][5] Its amphiphilic structure, containing both a hydrophilic (water-loving) head and a lipophilic (oil-loving) tail, allows it to reduce the interfacial tension between the oil and water phases.[4] This process facilitates the formation of droplets and creates a protective barrier around them, preventing them from coalescing and leading to phase separation.[6]

Q3: What are the critical factors influencing the stability of this compound-based emulsions?

The stability of an emulsion is governed by several factors:

  • Emulsifier Concentration : Sufficient this compound concentration is required to fully coat the droplet surfaces.[7]

  • Droplet Size : Smaller, more uniform droplets lead to greater stability by reducing the effects of creaming, sedimentation, and coalescence.[7][8][9]

  • pH : The pH of the aqueous phase can affect the charge on the aniline head group, influencing electrostatic interactions between droplets.[10][11] For dodecylamine (B51217) (a similar compound), stability was found to be highest at an acidic pH of 3.[10]

  • Ionic Strength : The presence of salts can alter the electrical double layer around droplets, affecting repulsive forces and stability.[7]

  • Viscosity : A more viscous continuous phase can slow down droplet movement, thereby hindering creaming and sedimentation.[7]

  • Temperature : Temperature changes can affect surfactant solubility, interfacial tension, and the viscosity of the phases, potentially leading to instability.[7][12]

Q4: What are the primary applications of these emulsions in drug development?

This compound-based emulsions are valuable in pharmaceutical sciences, primarily for the delivery of lipophilic (poorly water-soluble) drugs.[3][13] By encapsulating hydrophobic drug molecules within the oil phase of an oil-in-water emulsion, these systems can improve drug solubility, protect the drug from degradation, and enhance its oral bioavailability.[2][14] The small droplet size of nanoemulsions provides a large surface area for drug absorption.[2]

Troubleshooting Guide

This guide addresses common stability issues encountered during experiments with this compound-based emulsions.

Logical Flow for Troubleshooting Emulsion Instability

Start Emulsion Fails Stability Test Visual Visual Inspection: Phase Separation, Creaming, Sedimentation, Graininess? Start->Visual Microscopy Microscopic Analysis: Large Droplets, Aggregation, Crystal Formation? Visual->Microscopy Yes CheckFormulation Review Formulation: - this compound Conc. - Oil/Water Ratio - pH & Ionic Strength Visual->CheckFormulation No ParticleSize Particle Size Analysis: High Polydispersity? Increasing Mean Size? Microscopy->ParticleSize Yes Microscopy->CheckFormulation No ParticleSize->CheckFormulation No CheckProcess Review Process: - Homogenization Energy - Temperature Control - Order of Addition ParticleSize->CheckProcess Yes Reformulate Action: Reformulate - Adjust Component Ratios - Add Co-stabilizer/Viscosity Modifier CheckFormulation->Reformulate Reprocess Action: Re-process - Increase Homogenization Time/Energy - Optimize Temperature CheckProcess->Reprocess End Stable Emulsion Reformulate->End Reprocess->End

Caption: General workflow for diagnosing and resolving emulsion instability.

Q5: My emulsion is showing signs of phase separation (creaming or sedimentation). What is the cause and how can I fix it?

A5: Phase separation, visible as an upward movement of dispersed droplets (creaming) or downward movement (sedimentation), is a common sign of instability.[1]

  • Potential Causes:

    • Insufficient Emulsifier: The concentration of this compound may be too low to adequately cover the surface of all oil droplets.[15]

    • Large Droplet Size: Inefficient homogenization can lead to large droplets that are more susceptible to gravitational forces.[7] Generally, smaller droplet sizes enhance emulsion stability.[9][16]

    • Low Viscosity: A low-viscosity continuous phase allows droplets to move and separate more easily.

    • Incorrect pH: The pH may be at a point where the electrostatic repulsion between droplets is minimal, leading to aggregation and subsequent separation.[10]

  • Solutions:

    • Increase this compound Concentration: Gradually increase the amount of emulsifier and observe the impact on stability.

    • Improve Homogenization: Use a higher-energy method (e.g., high-shear mixer or sonicator) or increase the homogenization time to reduce the average droplet size.[1][17]

    • Increase Continuous Phase Viscosity: Add a thickening agent (e.g., gums, polymers) to the aqueous phase to impede droplet movement.[7]

    • Adjust pH: Modify the pH of the aqueous phase. For amine-based surfactants, an acidic pH (e.g., pH 2-3) often enhances stability by ensuring the head groups are protonated and charged, increasing electrostatic repulsion.[11][18]

Q6: I observe a grainy or waxy appearance in my emulsion. What went wrong?

A6: A grainy texture often indicates the recrystallization or solidification of components within the formulation, particularly high-melting-point oils, waxes, or even the emulsifier itself.[19]

  • Potential Causes:

    • Incorrect Temperature Control: If the oil and water phases were not heated sufficiently before mixing, or if one phase was significantly cooler, it could cause premature solidification of waxy components.[19]

    • Component Incompatibility: Certain components in the oil phase may not be fully soluble and could precipitate out over time.

  • Solutions:

    • Ensure Proper Heating: Heat both the oil and water phases to a temperature above the melting point of all components before emulsification. Ensure they are at similar temperatures when combined.[19]

    • Re-evaluate Oil Phase Composition: Ensure all components of the oil phase are mutually soluble and stable at the storage temperature.

Q7: My emulsion has undergone phase inversion (e.g., from O/W to W/O). Why did this happen?

A7: Phase inversion is the process where the dispersed phase becomes the continuous phase and vice-versa.[20][21] This can be an intentional preparation method (catastrophic phase inversion) or an undesired stability issue.[22][23]

  • Potential Causes:

    • Change in Phase Volume Ratio: Adding too much of the dispersed phase can cause it to become the continuous phase.[23]

    • Temperature Fluctuation: For some non-ionic surfactants, a change in temperature can alter their affinity for the oil or water phase, triggering inversion (Phase Inversion Temperature or PIT).[23]

    • Addition of Electrolytes: Adding salts can sometimes induce phase inversion.[21]

  • Solutions:

    • Control Phase Ratios: Carefully control the volume fractions of the oil and water phases. For a typical O/W emulsion, the oil phase is the minor component.

    • Maintain Stable Temperature: Store and handle the emulsion within a defined temperature range.

    • Monitor Ionic Strength: Avoid adding high concentrations of electrolytes unless their effect is known and controlled.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

Property4-Dodecylaniline
Molecular FormulaC₁₈H₃₁N
Molecular Weight261.45 g/mol
AppearanceSolid
Melting Point35-39 °C
Boiling Point220-221 °C at 15 mmHg
(Data sourced from a comparative guide on surfactant properties)[1]

Table 2: Troubleshooting Summary for this compound Emulsions

IssueKey Influencing FactorPotential Solution(s)
Creaming / SedimentationDroplet Size, ViscosityIncrease homogenization energy; add a viscosity modifier.[7]
CoalescenceEmulsifier ConcentrationIncrease this compound concentration.[15]
FlocculationpH, Ionic StrengthAdjust pH to acidic range (e.g., 2-4); reduce electrolyte concentration.[10][11]
Phase InversionPhase Volume RatioMaintain dispersed phase as the minor component.[23]
Grainy TextureTemperatureEnsure both phases are heated above the melting point of all components before mixing.[19]

Experimental Protocols

Protocol 1: Preparation of a this compound-Based O/W Emulsion

This protocol describes a standard method for preparing an oil-in-water (O/W) emulsion using a high-shear homogenizer.

Materials & Apparatus:

  • 4-Dodecylaniline

  • Oil Phase (e.g., mineral oil, toluene)[1]

  • Deionized Water (pH adjusted if necessary)

  • High-shear mixer or sonicator[1]

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bar

  • Heating plate

Workflow for Emulsion Preparation and Analysis

cluster_prep Preparation cluster_analysis Characterization A Prepare Aqueous Phase: Dissolve this compound in water (adjust pH if needed) C Heat both phases separately (e.g., to 70°C) A->C B Prepare Oil Phase B->C D Add Oil Phase to Aqueous Phase under gentle stirring C->D E Apply High-Shear Homogenization (e.g., 5-10 min) D->E F Cool emulsion to room temperature while stirring gently E->F G Visual Inspection (phase separation, color) F->G H Microscopic Analysis (droplet morphology) G->H I Particle Size & Zeta Potential (DLS Analysis) H->I J Stability Test (store and monitor over time) I->J

Caption: Experimental workflow for emulsion preparation and characterization.

Procedure:

  • Prepare Aqueous Phase: Dissolve a predetermined amount of this compound in deionized water. The concentration should be above its Critical Micelle Concentration (CMC).[1] If required, adjust the pH using a suitable acid (e.g., HCl).

  • Prepare Oil Phase: Measure the desired volume of the oil phase.

  • Heating: Gently heat both the aqueous and oil phases separately to a temperature of ~70 °C. This ensures all components are melted and reduces viscosity for easier mixing.

  • Mixing: Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer.

  • Homogenization: Immediately subject the mixture to high-shear homogenization for a set period (e.g., 5-10 minutes) to form a fine emulsion.[1]

  • Cooling: Allow the emulsion to cool to room temperature with gentle stirring.

  • Storage: Transfer the final emulsion to a sealed container (e.g., a graduated cylinder) for stability monitoring.[1]

Protocol 2: Emulsion Stability Assessment

Stability is assessed by monitoring the emulsion for physical changes over time.

Apparatus:

  • Sealed, graduated cylinders or test tubes

  • Microscope

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Initial Characterization: Immediately after preparation, characterize the emulsion for its initial properties (visual appearance, droplet size, etc.).

  • Storage: Store the emulsion in a sealed graduated cylinder at a controlled temperature.

  • Monitoring: At regular intervals (e.g., 1, 6, 24, and 48 hours, and then weekly), monitor the emulsion for signs of instability:[1]

    • Creaming/Sedimentation: Measure and record the volume of any separated oil or water phase.[1]

    • Flocculation: Observe for the aggregation of droplets, which may appear as clumps.

    • Coalescence: Note any increase in the size of the oil droplets, which can be a precursor to complete phase separation.[1]

  • Instrumental Analysis: Periodically re-measure the droplet size distribution using microscopy or DLS to quantify changes over time.[1][24] An increase in the average particle size indicates instability.[25]

Protocol 3: Droplet Size and Zeta Potential Analysis

Dynamic Light Scattering (DLS) is a common technique used to measure the size distribution of droplets and their surface charge (zeta potential).[24]

Procedure:

  • Sample Preparation: Dilute a small sample of the emulsion with deionized water (or the same continuous phase used in the formulation) to a suitable concentration for DLS analysis. This prevents multiple scattering effects.

  • Size Measurement (DLS): Place the diluted sample in the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets to determine their size.[24]

  • Zeta Potential Measurement (ELS): This measurement, often performed by the same instrument, involves applying an electric field to the sample. The velocity of the droplets under this field is measured to calculate their zeta potential, which is an indicator of the magnitude of electrostatic repulsion between droplets.[17][24]

  • Data Analysis: Analyze the results to obtain the mean droplet diameter, polydispersity index (PDI), and zeta potential. A low PDI value indicates a narrow, more uniform size distribution, which is generally desirable for stability.[9]

References

Dodecylaniline Characterization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of dodecylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomers of this compound I might encounter, and how can I distinguish them?

A1: The most common isomers are 4-dodecylaniline (B94358), 2-dodecylaniline, and N-dodecylaniline. These can be distinguished using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) can separate the isomers based on their polarity. Nuclear Magnetic Resonance (NMR) spectroscopy is definitive: in 4-dodecylaniline, the aromatic region of the ¹H NMR spectrum will show a characteristic AA'BB' splitting pattern, while 2-dodecylaniline will exhibit a more complex multiplet. N-dodecylaniline will have a distinct N-H proton signal and the methylene (B1212753) group attached to the nitrogen will show a characteristic chemical shift.

Q2: My this compound sample has a yellow or brownish tint. Is it impure?

A2: Anilines, including this compound, are susceptible to air oxidation, which can lead to the formation of colored impurities.[1] While a slight yellow tint might not significantly affect some applications, a dark brown color suggests considerable degradation. It is advisable to use freshly purified material for sensitive experiments and to store this compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Q3: I am having trouble dissolving my this compound sample for NMR analysis. What solvents do you recommend?

A3: this compound is generally soluble in chlorinated solvents and other common organic solvents.[2] For NMR spectroscopy, deuterated chloroform (B151607) (CDCl₃) is the most common choice.[3] If solubility is an issue, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (B129727) (CD₃OD) can be used, but be aware that the N-H proton may exchange with deuterium (B1214612) in protic solvents like CD₃OD. It is always best to perform a small-scale solubility test before preparing the entire sample.

Q4: My mass spectrum of this compound does not show a clear molecular ion peak. Why is this?

A4: While the molecular ion peak for this compound (m/z 261.4) is expected, its intensity can be low in electron ionization (EI) mass spectrometry due to fragmentation.[4] The long alkyl chain can easily fragment. Look for characteristic fragment ions to confirm the structure. A softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), may yield a more prominent molecular ion peak.

Troubleshooting Guides

NMR Spectroscopy
Problem Possible Cause Troubleshooting Steps
Broad peaks in the ¹H NMR spectrum. - Sample is too concentrated. - Presence of paramagnetic impurities. - Poor shimming of the NMR spectrometer.- Dilute the sample. - Purify the sample by column chromatography or recrystallization. - Re-shim the spectrometer.
N-H proton signal is not observed or is very broad. - Exchange with residual water in the NMR solvent. - In protic solvents (e.g., CD₃OD), the N-H proton will exchange with deuterium.- Use a freshly opened or dried deuterated solvent. - Add a small amount of D₂O to the NMR tube; the N-H peak should disappear, confirming its identity.
Complex aromatic region, not as expected. - Presence of isomeric impurities (e.g., ortho- or meta-isomers). - The sample may be a mixture of isomers.- Purify the sample using HPLC or column chromatography. - Compare the spectrum with reference spectra of the pure isomers if available.
Mass Spectrometry
Problem Possible Cause Troubleshooting Steps
Weak or absent molecular ion peak (M⁺). - Extensive fragmentation in EI-MS.[4]- Use a softer ionization technique like ESI or CI. - Look for the [M+H]⁺ adduct in positive ion mode ESI. - Analyze the fragmentation pattern for characteristic ions.
Unexpected peaks in the mass spectrum. - Presence of impurities from the synthesis (e.g., starting materials, by-products). - Degradation of the sample (e.g., oxidation).- Purify the sample. - Analyze the sample by LC-MS to separate components before mass analysis. - Consider potential oxidation products, which would have higher molecular weights.
Fragmentation pattern is difficult to interpret. - Complex fragmentation pathways.- Compare the observed fragmentation pattern with known patterns for similar long-chain alkyl anilines. - The benzylic cleavage is a common fragmentation pathway for alkyl-substituted aromatic compounds.
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Troubleshooting Steps
Poor peak shape (tailing or fronting). - Inappropriate mobile phase pH. - Column overload. - Column degradation.- Adjust the pH of the mobile phase to ensure the aniline (B41778) is in a consistent protonation state. - Dilute the sample. - Use a new or different HPLC column.
Co-elution of peaks. - Insufficient separation of isomers or impurities. - Inadequate mobile phase composition.- Optimize the mobile phase gradient or isocratic composition. - Try a different stationary phase (e.g., a phenyl-hexyl column for enhanced aromatic selectivity). - Adjust the column temperature.
Inconsistent retention times. - Fluctuation in mobile phase composition or flow rate. - Temperature variations. - Column equilibration issues.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature. - Allow sufficient time for column equilibration before each run.

Quantitative Data

Table 1: Expected ¹H NMR Chemical Shifts for 4-Dodecylaniline in CDCl₃

Assignment Chemical Shift (ppm) Multiplicity Integration
Aromatic Protons (ortho to NH₂)~6.65d2H
Aromatic Protons (meta to NH₂)~7.00d2H
NH₂~3.55br s2H
Benzylic CH₂~2.50t2H
Alkyl CH₂~1.55m2H
Bulk Alkyl CH₂~1.26m18H
Terminal CH₃~0.88t3H

Note: Chemical shifts are approximate and can be influenced by concentration and residual solvent peaks.[3]

Table 2: Expected ¹³C NMR Chemical Shifts for 4-Dodecylaniline in CDCl₃

Assignment Chemical Shift (ppm)
Aromatic C-NH₂~145.0
Aromatic C-Alkyl~130.0
Aromatic CH (ortho to NH₂)~115.0
Aromatic CH (meta to NH₂)~129.0
Benzylic CH₂~35.0
Alkyl Chain CH₂22.0 - 32.0
Terminal CH₃~14.0

Note: Chemical shifts are approximate.[3]

Table 3: Key Mass Spectrometry Fragments for this compound

m/z Possible Fragment Notes
261[M]⁺Molecular Ion
106[C₇H₈N]⁺Benzylic cleavage with rearrangement
93[C₆H₇N]⁺Aniline radical cation

Note: Fragmentation patterns can vary with instrumentation and ionization method.

Experimental Protocols

NMR Spectroscopy of 4-Dodecylaniline
  • Sample Preparation: Dissolve approximately 10-20 mg of 4-dodecylaniline in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • ¹H NMR Parameters:

    • Spectral Width: -2 to 12 ppm

    • Pulse Angle: 30-45 degrees

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64

  • ¹³C NMR Parameters:

    • Spectral Width: 0 to 220 ppm

    • Pulse Angle: 30-45 degrees

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more for good signal-to-noise.

Mass Spectrometry of 4-Dodecylaniline
  • Sample Preparation: Prepare a dilute solution of 4-dodecylaniline (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • EI-MS Parameters:

    • Ionization Energy: 70 eV

    • Mass Range: 50-500 amu

  • ESI-MS Parameters (Positive Ion Mode):

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Capillary Voltage: 3-4 kV

    • Drying Gas: Nitrogen, at a flow rate and temperature optimized for the instrument.

    • Mass Range: 100-600 m/z

HPLC Analysis of this compound Isomers
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • Start with a composition of 60% B.

    • Linearly increase to 100% B over 15 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of ~1 mg/mL and filter through a 0.45 µm syringe filter.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data_analysis Data Analysis & Troubleshooting synthesis This compound Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structure Verification ms Mass Spectrometry (EI, ESI) purification->ms Molecular Weight Confirmation hplc HPLC Analysis purification->hplc Purity & Isomer Analysis data_interpretation Data Interpretation nmr->data_interpretation ms->data_interpretation hplc->data_interpretation troubleshooting Troubleshooting Guide data_interpretation->troubleshooting Address Pitfalls

Caption: Workflow for this compound Synthesis and Characterization.

troubleshooting_logic cluster_nmr NMR Issues cluster_ms MS Issues cluster_hplc HPLC Issues start Unexpected Result in Characterization broad_peaks Broad Peaks? start->broad_peaks no_m_plus No Molecular Ion? start->no_m_plus bad_peaks Poor Peak Shape? start->bad_peaks missing_nh Missing N-H? node_conc Dilute Sample broad_peaks->node_conc node_purify_nmr Purify Sample broad_peaks->node_purify_nmr node_shim Re-shim broad_peaks->node_shim complex_aromatic Complex Aromatic Region? extra_peaks Extra Peaks? node_soft_ion Use Soft Ionization no_m_plus->node_soft_ion node_check_frags Check Fragments no_m_plus->node_check_frags coelution Co-elution? node_ph Adjust pH bad_peaks->node_ph node_dilute_hplc Dilute Sample bad_peaks->node_dilute_hplc

References

Technical Support Center: Dodecylaniline Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides specialized guidance for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of dodecylaniline. Below are troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial strategies for synthesizing 4-dodecylaniline (B94358)?

A1: The two main routes for industrial production of 4-dodecylaniline are direct alkylation and a nitration-reduction sequence.[1]

  • Direct Alkylation: This pathway involves the Friedel-Crafts alkylation of aniline (B41778) with dodecenes, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). While it is a direct, single-step process, key challenges include controlling the reaction to favor the para isomer and minimizing the formation of poly-alkylated byproducts.[1][2]

  • Nitration-Reduction: This multi-step method begins with the nitration of dodecylbenzene, followed by the reduction of the resulting nitrododecylbenzene to form 4-dodecylaniline. This route can offer superior control over isomeric purity, which is critical for high-specification applications.[1]

Q2: What is the most common side reaction during N-alkylation of aniline, and how can it be prevented?

A2: The most prevalent side reaction is over-alkylation, which leads to the formation of N,N-dithis compound.[3][4] This occurs because the mono-alkylated product (N-dodecylaniline) is often more nucleophilic than the starting aniline, making it more reactive toward the alkylating agent.[3][4][5]

Prevention Strategies:

  • Control Stoichiometry: Use a significant excess of aniline compared to the dodecyl halide to statistically favor mono-alkylation.[3][4]

  • Slow Reagent Addition: Add the alkylating agent slowly to maintain its low concentration, reducing the likelihood of the more reactive product reacting again.[6]

  • Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation step more significantly than the first, thereby improving selectivity.[3][4]

  • Alternative Methods: Consider reductive amination, which involves reacting aniline with an aldehyde or ketone to form an imine, followed by reduction. This method provides excellent control over mono-alkylation.[3]

Q3: What are the critical challenges to consider when scaling up this compound synthesis from the lab to a pilot or commercial scale?

A3: Scaling up chemical processes introduces complexities beyond simple multiplication of reagents.[7] Key challenges include:

  • Safety and Thermal Management: Exothermic reactions that are easily managed in a lab flask can become hazardous on a large scale.[8] Heat removal becomes critical, and a failure to manage it can lead to runaway reactions.

  • Process Robustness and Reproducibility: Conditions optimized at a small scale may not yield the same results in larger reactors due to differences in mixing efficiency, heat transfer, and mass transfer.[9][10]

  • Reagent and Solvent Sourcing: The availability and cost of raw materials in bulk quantities can impact the economic viability of a process.[11]

  • Purification and Waste: Purification methods like chromatography may be feasible in the lab but are often impractical and costly at an industrial scale.[12] The process must be designed to minimize waste streams.[11]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Q: My N-alkylation reaction for N-dodecylaniline has a very low yield. What are the potential causes and solutions?

A: Low yields in aniline N-alkylation can stem from several factors. The following table outlines common causes and recommended troubleshooting steps.

Table 1: Troubleshooting Guide for Low Yield in N-Alkylation

Potential CauseDescriptionRecommended Solution(s)
Poor Reactivity of Starting Materials Anilines with electron-withdrawing groups are less nucleophilic. Alkyl chlorides are less reactive than bromides or iodides.[3]* If applicable, switch to a more reactive alkylating agent (e.g., dodecyl bromide or iodide over chloride). * Ensure high purity of starting materials, as impurities can inhibit the reaction.[3]
Inappropriate Reaction Conditions The reaction temperature may be too low, or the solvent may be suboptimal.[3]* Gradually increase the reaction temperature while monitoring for byproduct formation.[3] * Screen different solvents to find one that offers a good balance of reactant solubility and reaction rate. Aprotic solvents are often efficient.[3]
Catalyst Inactivity or Poisoning For catalytic methods, the catalyst may be inactive, poisoned by impurities, or deactivated by the product amine.[3][6]* Ensure the catalyst is active and handled under the appropriate atmosphere (e.g., inert gas).[6] * Purify all reagents and solvents to remove potential catalyst poisons.[6] * Consider screening different catalysts known to be effective for N-alkylation.[3]
Product Loss During Workup The desired product may be lost during aqueous extractions if it has some water solubility or forms emulsions.* Optimize the pH during acid-base extractions. * Perform back-extractions of the aqueous layers to recover any dissolved product. * Consider alternative purification methods like vacuum distillation.[1]
Issue 2: Poor Selectivity and Over-alkylation

Q: My reaction is producing a significant amount of the N,N-dithis compound byproduct. How can I improve the selectivity for the desired mono-N-alkylated product?

A: Over-alkylation is the most common selectivity challenge.[6] The decision tree diagram below provides a logical workflow for diagnosing and resolving this issue.

G start High Over-alkylation (>10% Dialkyl Product) q1 Is Aniline in >3x Molar Excess? start->q1 a1_no Action: Increase Aniline to 5:1 or greater vs. Alkylating Agent q1->a1_no No q2 Is Reaction Temperature Optimized? q1->q2 Yes a2_yes Action: Decrease Temperature by 10-20 °C and increase reaction time q2->a2_yes No q3 Is the Alkylating Agent Highly Reactive (e.g., Iodide)? q2->q3 Yes a3_yes Action: Switch to a less reactive agent (e.g., Bromide or Chloride) if kinetics allow q3->a3_yes Yes q4 Is the Alkylating Agent added all at once? q3->q4 No a4_yes Action: Use slow addition (e.g., syringe pump) to keep concentration low q4->a4_yes Yes end_node Consider Alternative Method: Reductive Amination q4->end_node No G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification reactants Aniline + Dodecenes + AlCl3 + Catalyst reaction Heat (e.g., 160°C) Monitor Reaction reactants->reaction cool Cool to RT & Dilute reaction->cool wash Aqueous Washes (Water, NH4OH) cool->wash dry Dry (Na2SO4) & Filter wash->dry concentrate Concentrate (Rotovap) dry->concentrate distill Vacuum Distillation concentrate->distill product Pure 4-Dodecylaniline distill->product G An Aniline (Primary Amine) P1 N-Dodecylaniline (Secondary Amine) Desired Product An->P1 + RX (k1) RX Dodecyl Halide P2 N,N-Dithis compound (Tertiary Amine) Byproduct P1->P2 + RX (k2 > k1)

References

dealing with impurities in commercial dodecylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for commercial dodecylaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities found in commercial this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

Commercial this compound may contain several impurities stemming from its synthesis and storage. The most common impurities include:

  • Unreacted Starting Materials: Residual amounts of aniline (B41778) and dodecene or dodecanol (B89629) may be present.

  • Isomers: Positional isomers, such as para-dodecylaniline (4-dodecylaniline), are common when N-dodecylaniline is the desired product, and vice-versa. The synthesis method, particularly Friedel-Crafts alkylation, can lead to a mixture of ortho, meta, and para isomers.

  • Over-alkylation Products: Dialkylated anilines (e.g., N,N-dithis compound) can form as byproducts.

  • Oxidation Products: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities and polymeric materials over time, especially when exposed to air and light.

  • Residual Catalysts and Reagents: Traces of acids (e.g., HCl, H2SO4) or metal catalysts (e.g., AlCl3, ZnCl2) used in the synthesis may remain.

Q2: How can I identify the impurities in my this compound sample?

Several analytical techniques can be employed to identify and quantify impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile and semi-volatile impurities and identifying them based on their mass spectra. It is particularly useful for detecting residual starting materials and isomers.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for assessing the purity of this compound and quantifying known impurities. Different isomers can often be separated with a well-developed HPLC method.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the main component and any significant impurities present.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can help identify functional groups and can be used to confirm the identity of the main product and detect certain types of impurities.

Q3: What are the potential impacts of these impurities on my experiments?

Impurities in this compound can have significant effects on downstream applications:

  • In Polymerization Reactions (e.g., Polyaniline Synthesis):

    • Residual Aniline: Can alter the polymerization kinetics and the final properties of the polyaniline, such as conductivity and molecular weight.[3] The presence of unreacted aniline can lead to a polymer with different characteristics than one synthesized from pure monomer.[4]

    • Isomers: The position of the dodecyl group can affect the polymer's morphology and electronic properties.

  • In Drug Development and Synthesis:

    • Isomeric Impurities: Different isomers can have different pharmacological activities and toxicological profiles. The presence of an undesired isomer can affect the efficacy and safety of the final drug substance.[5]

    • Unreacted Starting Materials and Byproducts: These can interfere with subsequent reaction steps, leading to lower yields and the formation of additional impurities in the active pharmaceutical ingredient (API).

Troubleshooting Guides

Problem: Unexpected side products or low yield in a reaction using this compound.

Possible Cause: Impurities in the commercial this compound are reacting with your reagents or catalyzing side reactions.

Troubleshooting Steps:

  • Analyze the Starting Material: Use GC-MS or HPLC to identify and quantify the impurities in your batch of this compound.

  • Purify the this compound: Based on the identified impurities, choose an appropriate purification method from the protocols below.

  • Re-run the Reaction: Perform the reaction with the purified this compound and compare the results to the reaction with the unpurified material.

Problem: Poor reproducibility between different batches of commercial this compound.

Possible Cause: Significant variation in the impurity profile from batch to batch.

Troubleshooting Steps:

  • Request Certificate of Analysis (CoA): Obtain the CoA for each batch from the supplier to compare the specified purity and impurity levels.[3][6]

  • Perform Incoming Quality Control: Implement a standard analytical procedure (e.g., HPLC or GC-MS) to test each new batch of this compound for its impurity profile before use.

  • Purify if Necessary: If a batch contains a high level of a critical impurity, purify it using the appropriate method.

Purification Protocols

Vacuum Fractional Distillation (for removing lower or higher boiling point impurities)

This method is effective for separating this compound from impurities with significantly different boiling points, such as residual aniline (lower boiling point) or dialkylated products (higher boiling point).[7][8]

Detailed Methodology:

  • Apparatus Setup:

    • Assemble a vacuum fractional distillation apparatus. A Vigreux column is suitable for enhancing separation.[7]

    • Use a round-bottom flask of an appropriate size to avoid overfilling (do not fill more than two-thirds full).

    • Ensure all glass joints are properly greased to maintain a good vacuum.[9]

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Procedure:

    • Add the impure this compound and a magnetic stir bar to the distillation flask.

    • Begin stirring and slowly apply vacuum.

    • Once the desired pressure is reached and stable, begin heating the distillation flask gently using a heating mantle.

    • Collect the fractions that distill over at the expected boiling point of this compound at that pressure. The boiling point of 4-dodecylaniline (B94358) is 220-221 °C at 15 mmHg.[10]

    • Monitor the temperature closely. A sharp drop in temperature indicates that the main fraction has been collected.

  • Troubleshooting:

    • Bumping: Ensure smooth boiling by using a stir bar. A Claisen adapter can also help prevent bumping.[9]

    • No Distillate: Check for leaks in the system if the desired vacuum is not achieved. Ensure the heating is sufficient but not excessive.

Recrystallization (for solid isomers like 4-dodecylaniline)

Recrystallization is an effective method for purifying solid compounds like 4-dodecylaniline from soluble impurities.[11][12]

Detailed Methodology:

  • Solvent Selection:

    • The ideal solvent is one in which 4-dodecylaniline is sparingly soluble at room temperature but highly soluble when hot.

    • Commonly used solvent systems for anilines include ethanol/water, methanol/water, or hexane/ethyl acetate (B1210297) mixtures.[10][13]

    • Perform small-scale solubility tests to find the optimal solvent or solvent mixture.

  • Procedure:

    • Dissolve the impure 4-dodecylaniline in a minimal amount of the hot solvent in an Erlenmeyer flask.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove any insoluble impurities and the activated charcoal.

    • Allow the filtrate to cool slowly to room temperature to allow for the formation of crystals.

    • Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the purified crystals.

  • Troubleshooting:

    • Oiling Out: If the compound separates as an oil instead of crystals, try using a more dilute solution or a different solvent system.

    • No Crystal Formation: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.

Column Chromatography (for separating isomers and other closely related impurities)

Silica (B1680970) gel column chromatography can be used to separate this compound isomers and remove impurities with different polarities.[14][15]

Detailed Methodology:

  • Stationary Phase and Mobile Phase Selection:

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A non-polar solvent system with a small amount of a more polar solvent is typically used. For this compound, a gradient of hexane/ethyl acetate is a good starting point.

    • To prevent streaking of the basic amine on the acidic silica gel, a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.1-1%) can be added to the mobile phase.[4]

  • Procedure:

    • Pack a glass column with silica gel slurried in the initial, least polar mobile phase.

    • Dissolve the impure this compound in a minimal amount of the mobile phase and load it onto the top of the column.

    • Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Troubleshooting:

    • Streaking/Tailing on TLC/Column: This is common for amines on silica gel. Add triethylamine to the mobile phase to mitigate this issue.[4]

    • Poor Separation: Optimize the solvent gradient. A shallower gradient can improve the separation of closely eluting compounds.

Data Presentation

Table 1: Analytical Techniques for Impurity Profiling

Analytical TechniqueCommon Impurities DetectedPrinciple of Detection
GC-MS Residual aniline, dodecene, isomersSeparation by boiling point and polarity, identification by mass-to-charge ratio.[1]
HPLC-UV Isomers, over-alkylation productsSeparation by polarity, detection by UV absorbance.[2]
NMR All major components and significant impuritiesProvides structural information based on the magnetic properties of atomic nuclei.
FTIR Functional group identificationDetects vibrations of molecular bonds.

Table 2: Typical Purification Methods and Their Applications

Purification MethodTarget ImpuritiesPrinciple of Separation
Vacuum Fractional Distillation Low/high boiling point impurities (e.g., aniline, dialkylated products)Difference in boiling points under reduced pressure.[7]
Recrystallization Soluble impurities in a solid product (e.g., 4-dodecylaniline)Difference in solubility at different temperatures.[12]
Column Chromatography Isomers, impurities with different polaritiesDifferential adsorption onto a stationary phase.[14]

Visualizations

experimental_workflow General Workflow for Dealing with Impurities start Receive Commercial This compound analyze Analyze for Impurities (GC-MS, HPLC) start->analyze evaluate Evaluate Impurity Profile Against Requirements analyze->evaluate purify Select and Perform Purification Method evaluate->purify Impurities > Acceptable Limits use_as_is Use Directly in Experiment evaluate->use_as_is Impurities within Acceptable Limits reanalyze Re-analyze Purified Product purify->reanalyze proceed Proceed with Experiment using Purified Product use_as_is->proceed reanalyze->proceed troubleshooting_logic Troubleshooting Logic for Failed Reactions start Experiment Fails (Low Yield, Side Products) check_reagents Check Purity of All Reagents start->check_reagents is_dodecylaniline_impure Is this compound Impure? check_reagents->is_dodecylaniline_impure purify_this compound Purify this compound is_dodecylaniline_impure->purify_this compound Yes other_issue Investigate Other Reaction Parameters (Temp, Time, etc.) is_dodecylaniline_impure->other_issue No rerun_reaction Re-run Reaction with Purified Material purify_this compound->rerun_reaction success Problem Solved rerun_reaction->success

References

Technical Support Center: Optimizing Dodecylaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of dodecylaniline. The content is designed to address specific issues encountered during experimental work, with a focus on Design of Experiments (DoE) for reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two main synthetic pathways for this compound:

  • C-Alkylation (Friedel-Crafts type reaction): This route involves the alkylation of the aniline (B41778) benzene (B151609) ring, typically with dodecene, to form 4-dodecylaniline. A significant challenge with this method is that the aniline's amino group, a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring.[1][2][3] To overcome this, the amino group is usually protected, for example, by acetylation to form acetanilide (B955), before the Friedel-Crafts reaction.[1][3] The protecting group is then removed in a subsequent step.

  • N-Alkylation: This method directly forms a bond between the nitrogen atom of aniline and the dodecyl group, yielding N-dodecylaniline. Common alkylating agents include dodecyl halides (e.g., dodecyl bromide) or dodecanol.[4][5] This approach avoids the issue of ring deactivation seen in Friedel-Crafts reactions but can be prone to over-alkylation, producing N,N-dithis compound.[4][6]

  • Reductive Amination: This pathway involves the reaction of aniline with dodecanal (B139956) to form an imine, which is then reduced in situ to N-dodecylaniline. This method can offer good control over mono-alkylation.[7][8]

Q2: Why is my direct Friedel-Crafts alkylation of aniline failing?

A2: Direct Friedel-Crafts alkylation of aniline is generally unsuccessful because the nitrogen atom of the amino group has a lone pair of electrons, making it a Lewis base.[9] This lone pair readily reacts with the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) required for the reaction.[9][10] This acid-base reaction forms a complex where the nitrogen atom acquires a positive charge, strongly deactivating the benzene ring towards the desired electrophilic aromatic substitution.[1][2]

Q3: How do I protect the amino group of aniline for a Friedel-Crafts reaction?

A3: The most common strategy is to convert the amino group into an amide, a less basic functional group that does not irreversibly bind with the Lewis acid catalyst.[1][11] Acetylation is a frequent choice, converting aniline to acetanilide using acetic anhydride (B1165640), often with a mild base catalyst like pyridine.[3] The resulting acetanilide can then undergo Friedel-Crafts alkylation. Following the alkylation, the acetyl group can be removed by hydrolysis (e.g., with aqueous acid or base) to yield the alkylated aniline.[1]

Q4: What is Design of Experiments (DoE) and how can it help optimize my this compound synthesis?

A4: Design of Experiments (DoE) is a statistical approach to reaction optimization that allows for the simultaneous variation of multiple factors (e.g., temperature, catalyst loading, reactant ratio).[12] This is more efficient than the traditional "one factor at a time" (OFAT) method, as it can identify interactions between factors and provide a more comprehensive understanding of the reaction space with fewer experiments.[12] For this compound synthesis, DoE can be used to efficiently find the optimal conditions for maximizing yield and selectivity while minimizing byproducts.

Troubleshooting Guides

Route 1: Friedel-Crafts Alkylation of Protected Aniline (Acetanilide)
Issue Possible Cause(s) Recommended Solution(s)
No or Low Conversion of Acetanilide 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may be old or have been exposed to moisture. 2. Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier. 3. Poor Reagent Purity: Impurities in the solvent or starting materials can inhibit the reaction.1. Use fresh, anhydrous Lewis acid. 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 3. Ensure all reagents and solvents are pure and anhydrous.
Formation of Multiple Isomers (ortho, meta) 1. High Reaction Temperature: Higher temperatures can sometimes reduce regioselectivity. 2. Choice of Lewis Acid: Different Lewis acids can have varying effects on isomer distribution.1. Attempt the reaction at a lower temperature for a longer duration. 2. Screen other Lewis acids (e.g., FeCl₃, ZnCl₂) to see if selectivity improves.
Polyalkylation (Addition of more than one dodecyl group) 1. High Molar Ratio of Dodecene to Acetanilide: An excess of the alkylating agent increases the likelihood of multiple substitutions. 2. High Catalyst Concentration: A highly active catalytic system can promote further alkylation.1. Use a stoichiometric amount or a slight excess of acetanilide relative to dodecene. 2. Reduce the catalyst loading and monitor the effect on conversion and selectivity.
Low Yield After Deprotection 1. Incomplete Hydrolysis: The deprotection conditions (acid/base concentration, temperature, time) may not be sufficient. 2. Product Degradation: The desired this compound may be sensitive to the harsh acidic or basic conditions of deprotection.1. Monitor the hydrolysis by TLC or LC-MS to ensure complete conversion. Increase reaction time or temperature if necessary. 2. Attempt deprotection under milder conditions or screen alternative protecting groups.
Route 2: N-Alkylation of Aniline
Issue Possible Cause(s) Recommended Solution(s)
Low Yield of N-Dodecylaniline 1. Poor Reactivity of Alkylating Agent: Dodecyl chloride is less reactive than dodecyl bromide or iodide.[6] 2. Insufficient Base: The base may not be strong enough or used in sufficient quantity to neutralize the HX byproduct. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.[6]1. Consider using dodecyl bromide or adding a catalytic amount of sodium iodide to promote the reaction with dodecyl chloride (Finkelstein reaction). 2. Use a stronger base (e.g., NaH) or increase the equivalents of a weaker base (e.g., K₂CO₃). 3. Gradually increase the reaction temperature.[6]
Significant Amount of N,N-Dithis compound (Over-alkylation) 1. High Molar Ratio of Alkylating Agent: An excess of the dodecyl halide will favor dialkylation.[4] 2. High Reaction Temperature/Concentration: These conditions can increase the rate of the second alkylation. 3. Product is More Nucleophilic: The mono-alkylated product (N-dodecylaniline) is often more nucleophilic than aniline, making it more reactive to further alkylation.[4][6]1. Use a large excess of aniline relative to the dodecyl halide.[4] 2. Lower the reaction temperature and/or dilute the reaction mixture.[4] 3. Carefully control the addition of the alkylating agent (slow, dropwise addition) to maintain a low instantaneous concentration.
Reaction Stalls or is Incomplete 1. Poor Solubility: The reagents may not be fully dissolved in the chosen solvent. 2. Inert Starting Materials: The aniline may have electron-withdrawing groups that reduce its nucleophilicity.1. Screen alternative solvents with better solubilizing properties (e.g., DMF, DMSO).[13] 2. For less reactive anilines, more forcing conditions (higher temperature, stronger base, more reactive alkylating agent) may be required.

Data Presentation: Design of Experiments for N-Alkylation Optimization

The following table represents a hypothetical dataset from a DoE study aimed at optimizing the N-alkylation of aniline with 1-dodecanol, employing a "borrowing hydrogen" strategy. The goal is to maximize the yield of the desired mono-alkylated product (N-dodecylaniline) while minimizing the formation of the dialkylated byproduct (N,N-dithis compound).

Run Catalyst Loading (mol%) Temperature (°C) Aniline/Alcohol Ratio Yield of N-Dodecylaniline (%) Yield of N,N-Dithis compound (%)
111201:16515
231201:18510
311401:17520
431401:1908
511202:1785
631202:1922
711402:1887
831402:1953
921301.5:1876
1021301.5:1867
1121301.5:1886

Note: This data is illustrative and serves as an example for a DoE study.

Experimental Protocols

Protocol 1: Protection of Aniline as Acetanilide
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) or pyridine. Cool the flask in an ice bath.

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq.) to the stirred solution.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the acetanilide.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Protocol 2: Friedel-Crafts Alkylation of Acetanilide with Dodecene
  • Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add acetanilide (1.0 eq.) and a dry, inert solvent (e.g., carbon disulfide or nitrobenzene).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in portions.

  • Alkene Addition: Add 1-dodecene (B91753) (1.1 eq.) dropwise from the addition funnel while maintaining the low temperature.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

  • Extraction & Purification: Separate the organic layer, and extract the aqueous layer with a suitable solvent. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 3: N-Alkylation of Aniline with Dodecyl Bromide
  • Setup: In a round-bottom flask, combine aniline (2.0-3.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: Add dodecyl bromide (1.0 eq.) to the stirred suspension.

  • Reaction: Heat the reaction mixture (e.g., to 80-100 °C) and stir for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After cooling, filter off the inorganic salts and remove the solvent under reduced pressure.

  • Extraction & Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography to separate the desired N-dodecylaniline from unreacted aniline and any N,N-dithis compound byproduct.

Visualizations

G cluster_protection Step 1: Protection cluster_alkylation Step 2: Friedel-Crafts Alkylation cluster_deprotection Step 3: Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation Ac2O Acetic Anhydride Ac2O->Acetanilide Acetanilide_ref Acetanilide Dodecene 1-Dodecene Alkylated_Acetanilide 4-Dodecylanilide Dodecene->Alkylated_Acetanilide AlCl3 AlCl3 AlCl3->Alkylated_Acetanilide Catalyst Alkylated_Acetanilide_ref 4-Dodecylanilide Acetanilide_ref->Alkylated_Acetanilide Alkylation H3O Acid/Base (H3O+/OH-) Final_Product 4-Dodecylaniline H3O->Final_Product Alkylated_Acetanilide_ref->Final_Product Hydrolysis

Workflow for C-Alkylation via Protection Strategy.

G Start Start: Low Yield of N-Dodecylaniline Check_Stoichiometry Is Aniline in Excess? Start->Check_Stoichiometry Check_Temp Is Reaction Temperature Sufficiently High? Check_Stoichiometry->Check_Temp Yes Increase_Aniline Increase Aniline Ratio to 2-3 Equivalents Check_Stoichiometry->Increase_Aniline No Check_Base Is Base Strong Enough (e.g., K2CO3, NaH)? Check_Temp->Check_Base Yes Increase_Temp Gradually Increase Temperature (e.g., 80-120 °C) Check_Temp->Increase_Temp No Check_Alkylating_Agent Using Dodecyl Bromide/Iodide? Check_Base->Check_Alkylating_Agent Yes Change_Base Use Stronger Base or More Equivalents Check_Base->Change_Base No Change_Agent Use Dodecyl Bromide or Add Catalytic NaI Check_Alkylating_Agent->Change_Agent No End Re-evaluate Yield Check_Alkylating_Agent->End Yes Increase_Aniline->End Increase_Temp->End Change_Base->End Change_Agent->End

Troubleshooting Logic for Low Yield in N-Alkylation.

References

Technical Support Center: Efficient Dodecylaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of dodecylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The main catalytic routes for this compound synthesis are:

  • Friedel-Crafts Alkylation: This method involves the direct alkylation of aniline (B41778) with dodecene or a related dodecylating agent, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃) or solid acid catalysts. Key challenges include controlling regioselectivity to favor the desired para-isomer and minimizing polyalkylation.

  • N-Alkylation of Aniline: This route produces N-dodecylaniline by reacting aniline with dodecan-1-ol. Lewis acids such as zinc chloride (ZnCl₂) and cobalt chloride (CoCl₂) are often used to activate the alcohol.[1]

  • Nitration-Reduction Sequence: This two-step process begins with the nitration of dodecylbenzene, followed by the reduction of the resulting nitrododecylbenzene to 4-dodecylaniline. This method can offer higher para-selectivity compared to direct alkylation.[1]

  • Reductive Amination: This one-pot reaction involves the condensation of an aldehyde (dodecanal) with aniline to form an imine, which is then reduced in situ to N-dodecylaniline.[2][3] Various catalysts, including copper chromite and noble metal-based catalysts, can be employed.[4]

Q2: How can I improve the selectivity for para-dodecylaniline in Friedel-Crafts alkylation?

A2: Achieving high para-selectivity is a common challenge. Strategies to improve it include:

  • Catalyst Selection: The choice of catalyst can influence isomer distribution. While AlCl₃ is common, exploring solid acid catalysts like zeolites may offer better selectivity.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the para-isomer.

  • Protecting Groups: Protecting the amino group of aniline as an acetanilide (B955) before alkylation can direct the substitution to the para-position. The protecting group is then removed in a subsequent step.

Q3: What are the advantages of using solid acid catalysts over traditional Lewis acids like AlCl₃?

A3: Solid acid catalysts (e.g., zeolites, sulfated zirconia) offer several advantages:

  • Reduced Corrosion and Waste: They are non-corrosive and can often be easily filtered and reused, minimizing waste compared to the aqueous workup required for catalysts like AlCl₃.

  • Improved Selectivity: In some cases, the shape-selective nature of zeolites can lead to higher selectivity for the desired isomer.

  • Solvent-Free Conditions: Some solid acid catalysts can facilitate reactions under solvent-free conditions, which is environmentally beneficial.

Troubleshooting Guides

Problem 1: Low or No Yield in Friedel-Crafts Alkylation of Aniline

  • Question: I am attempting a Friedel-Crafts alkylation of aniline with dodecene using AlCl₃, but I am getting very low to no product yield. What is going wrong?

  • Answer: Aniline, being a Lewis base, reacts with the Lewis acid catalyst (AlCl₃). This interaction forms a salt and deactivates the aniline ring towards electrophilic substitution, thus inhibiting the desired alkylation reaction.

    Solutions:

    • Protect the Amino Group: Convert the amino group of aniline to a less basic amide (e.g., acetanilide) before performing the Friedel-Crafts reaction. The amide is still an ortho-, para-director but is less prone to complexation with the Lewis acid. The protecting group can be removed by hydrolysis after alkylation.

    • Use a Different Catalytic System: Consider alternative catalysts that are less susceptible to deactivation by aniline, such as certain solid acids.

Problem 2: Formation of Multiple Alkylated Products (Polyalkylation)

  • Question: My reaction is producing a mixture of mono-, di-, and even tri-dodecylanilines. How can I favor mono-alkylation?

  • Answer: The initial alkylation product, monothis compound, is often more reactive than aniline itself, leading to further alkylation.

    Solutions:

    • Adjust Stoichiometry: Use a large excess of aniline relative to the dodecylating agent. This increases the probability that the alkylating agent will react with an unreacted aniline molecule rather than an already alkylated one.

    • Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize over-alkylation. Monitor the reaction progress closely (e.g., by GC or TLC) and stop it when the desired product is at its maximum concentration.

Problem 3: Low Yield in Reductive Amination

  • Question: I am performing a reductive amination of dodecanal (B139956) with aniline, but the yield of N-dodecylaniline is poor. What are the potential causes?

  • Answer: Low yields in reductive amination can stem from incomplete imine formation, ineffective reduction, or side reactions.

    Solutions:

    • Promote Imine Formation: The initial condensation of the aldehyde and amine to form an imine is a crucial equilibrium step.

      • Water Removal: The reaction produces water. Using a Dean-Stark apparatus or adding a dehydrating agent (e.g., molecular sieves) can drive the equilibrium towards imine formation.

      • Acid Catalysis: A catalytic amount of a weak acid can accelerate imine formation. However, a strong acid can protonate the aniline, rendering it non-nucleophilic.

    • Optimize the Reducing Agent: The choice and timing of the reducing agent are critical.

      • Selective Reducing Agents: Use a reducing agent that selectively reduces the imine in the presence of the starting aldehyde (e.g., sodium triacetoxyborohydride). Stronger reducing agents like sodium borohydride (B1222165) can reduce the aldehyde to an alcohol if added prematurely.[2]

      • Stepwise vs. One-Pot: If using a less selective reducing agent, consider a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.

Data Presentation

Table 1: Comparison of Catalysts for this compound Synthesis (Illustrative Data)

Catalyst SystemSynthetic RouteReactantsTemperature (°C)Time (h)Yield (%)SelectivityReference
AlCl₃ / Phase Transfer CatalystFriedel-Crafts AlkylationAniline, Dodecenes16027.8-Mainly para-monothis compound[5]
ZnCl₂N-AlkylationAniline, Dodecan-1-ol200-2105~85N-dodecylaniline
CoCl₂N-AlkylationAniline, Dodecan-1-ol-->90N-dodecylaniline
Pre-reduced Copper ChromiteReductive AminationAniline, Acetone (B3395972)140193~100% N-isopropylaniline[4]
Pd/Al₂O₃ (0.3 wt%)Nitrobenzene (B124822) HydrogenationNitrobenzene, H₂100->95Aniline[6][7]

*Note: Data for acetone and nitrobenzene are included to illustrate catalyst performance in related amination and reduction reactions, respectively, as direct comparative data for this compound synthesis is limited in the initial search results.

Experimental Protocols

Protocol 1: Synthesis of 4-Dodecylaniline via Friedel-Crafts Alkylation

This protocol is based on a patented procedure and should be performed by trained professionals with appropriate safety measures.[5]

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, charge aniline and dodecenes under a positive pressure of nitrogen.

  • Catalyst Addition: Begin slow stirring and add aluminum chloride (AlCl₃). An exotherm may be observed.

  • Phase Transfer Catalyst: Add a phase-transfer catalyst, such as methyltributylammonium chloride.

  • Heating: Heat the reaction mixture to 160°C and maintain this temperature for approximately 28 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and dilute it with a mixture of n-heptane and methylene (B1212753) chloride.

    • The mixture will separate into two phases. Isolate the upper organic layer.

    • Wash the organic layer sequentially with water and then a dilute aqueous ammonia (B1221849) solution.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Remove the drying agent by filtration.

    • Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude product.

    • The crude product can be further purified by vacuum distillation.

Protocol 2: Synthesis of N-Dodecylaniline via Reductive Amination

This is a general protocol for reductive amination.

  • Imine Formation:

    • In a round-bottom flask, dissolve dodecanal and a molar equivalent of aniline in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

    • Add a catalytic amount of acetic acid to promote imine formation.

    • Stir the mixture at room temperature. The reaction can be monitored by TLC or GC to confirm the consumption of the starting materials. For challenging substrates, removal of water using a Dean-Stark trap may be necessary.

  • Reduction:

    • Once imine formation is complete, cool the reaction mixture in an ice bath.

    • Slowly add a suitable reducing agent, such as sodium borohydride. Be cautious as hydrogen gas may be evolved.

  • Workup:

    • After the reduction is complete (as monitored by TLC or GC), quench the reaction by the slow addition of water.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

experimental_workflow_friedel_crafts start Start reactants Charge Aniline and Dodecenes under N2 start->reactants catalyst Add AlCl3 and Phase Transfer Catalyst reactants->catalyst reaction Heat to 160°C for ~28 hours catalyst->reaction workup Cool, Dilute, and Perform Aqueous Washes reaction->workup purification Dry, Concentrate, and Purify by Vacuum Distillation workup->purification end 4-Dodecylaniline purification->end troubleshooting_low_yield problem Low Yield or No Reaction fc_alkylation Friedel-Crafts Alkylation? problem->fc_alkylation red_amination Reductive Amination? problem->red_amination cause_fc Cause: Aniline-Catalyst Complexation fc_alkylation->cause_fc cause_ra_imine Cause: Incomplete Imine Formation red_amination->cause_ra_imine cause_ra_reduction Cause: Ineffective Reduction red_amination->cause_ra_reduction solution_fc Solution: Protect Amino Group or Change Catalyst cause_fc->solution_fc solution_ra_imine Solution: Remove Water or Use Acid Catalyst cause_ra_imine->solution_ra_imine solution_ra_reduction Solution: Use Selective Reducing Agent cause_ra_reduction->solution_ra_reduction

References

Technical Support Center: Parametric Analysis of Aromatic Amine Hydrodenitrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the parametric analysis of dodecylaniline and other aromatic amine hydrodenitrogenation (HDN) experiments.

Frequently Asked Questions (FAQs)

Q1: What is hydrodenitrogenation (HDN), and why is it important for compounds like this compound?

A1: Hydrodenitrogenation (HDN) is a catalytic process that removes nitrogen from organic compounds by reacting them with hydrogen.[1] This process is crucial for upgrading petroleum feedstocks and bio-oils, as nitrogen compounds can poison catalysts in downstream processes and produce harmful NOx emissions upon combustion.[1] For a compound like this compound, HDN would involve the cleavage of the carbon-nitrogen bond to produce dodecylcyclohexane (B156805) or dodecylbenzene (B1670861) and ammonia.

Q2: What are the typical catalysts used for aromatic amine HDN?

A2: Conventional HDN catalysts are often bifunctional, possessing both hydrogenation and hydrogenolysis capabilities. Commonly used catalysts include cobalt-molybdenum (CoMo) or nickel-molybdenum (B8610338) (NiMo) sulfides supported on alumina (B75360) (γ-Al₂O₃).[1][2] Platinum-based catalysts, such as Pt/ZrO₂, have also been shown to be effective for the HDN of alkyl amines.[3] The choice of catalyst depends on the specific substrate and desired product selectivity.

Q3: What are the primary products and byproducts of this compound HDN?

A3: The primary desired products are the fully denitrogenated hydrocarbons, such as dodecylcyclohexane (from hydrogenation of the aromatic ring followed by C-N cleavage) and dodecylbenzene (from direct C-N cleavage). Common intermediates and byproducts can include dodecylcyclohexylamine, dicyclohexylamine, and various condensation products.[3][4] The product distribution is highly dependent on the reaction conditions and catalyst used.

Q4: What analytical techniques are suitable for product analysis in HDN experiments?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) is the primary technique for identifying and quantifying the various products in the reaction mixture. This allows for the detailed analysis of hydrocarbons, nitrogen-containing intermediates, and any side products.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low Conversion of this compound 1. Insufficient Catalyst Activity: The catalyst may be deactivated or not properly activated. 2. Suboptimal Reaction Conditions: Temperature or pressure may be too low. 3. Catalyst Poisoning: Sulfur or other heteroatoms in the feed can poison the catalyst.[5] 4. Mass Transfer Limitations: Poor mixing in the reactor can limit the contact between reactants and the catalyst surface.1. Catalyst Activation/Regeneration: Ensure the catalyst is properly sulfided (for NiMo/CoMo) or reduced before the reaction. If deactivated, consider regeneration procedures. 2. Parameter Optimization: Systematically increase the reaction temperature and hydrogen pressure within safe operating limits of the reactor.[5] 3. Feed Purification: Pretreat the this compound feed to remove potential poisons. 4. Increase Agitation: For batch reactors, increase the stirring speed to improve mass transfer.
Low Selectivity to Desired Hydrocarbon Product 1. Incorrect Catalyst Choice: The catalyst may favor hydrogenation of the aromatic ring without efficient C-N bond cleavage, or vice-versa. 2. Reaction Conditions Favoring Intermediates: The reaction time may be too short, or the temperature may not be high enough for complete denitrogenation. 3. Side Reactions: Conditions may promote the formation of condensation products, especially at lower temperatures.[3]1. Catalyst Screening: Test different catalysts (e.g., NiMo vs. Pt-based) to find one that favors the desired reaction pathway. 2. Adjust Reaction Time and Temperature: Increase the reaction time and/or temperature to promote the conversion of intermediates to the final denitrogenated product. 3. Optimize Temperature: A higher temperature may be required to break the C-N bond and avoid the formation of stable intermediates.[6]
Rapid Catalyst Deactivation 1. Coke Formation: Carbonaceous deposits can block active sites on the catalyst. 2. Strong Adsorption of Inhibitors: Basic nitrogen compounds, including the reactant itself or intermediates, can strongly adsorb on and inhibit acidic catalyst sites.[5] 3. Sintering: High reaction temperatures can cause the metal particles on the catalyst support to agglomerate, reducing the active surface area.1. Modify Reaction Conditions: Lowering the reaction temperature or increasing the hydrogen-to-feed ratio can sometimes reduce coking. 2. Use of a More Tolerant Catalyst: Catalysts with different acidity or support materials may be less susceptible to inhibition. 3. Control Temperature: Operate at the lowest effective temperature to minimize sintering while still achieving desired conversion.
Inconsistent or Non-Reproducible Results 1. Inconsistent Catalyst Activation: Variations in the activation procedure (e.g., temperature, gas flow rate) can lead to differences in catalyst activity. 2. Leaks in the Reactor System: Small leaks can affect the hydrogen pressure and overall reaction stoichiometry. 3. Inaccurate Product Quantification: Issues with the analytical method (e.g., GC-MS calibration) can lead to unreliable data.1. Standardize Activation Protocol: Develop and strictly follow a standard operating procedure for catalyst activation. 2. Systematic Leak Check: Perform a thorough leak check of the high-pressure reactor before each experiment. 3. Validate Analytical Method: Regularly calibrate the GC-MS with known standards for all expected products and intermediates.

Data Presentation

Table 1: Typical Experimental Parameters for Hydrodenitrogenation of Aromatic Amines
ParameterTypical RangeSignificance
Temperature 300 - 425 °CHigher temperatures generally increase reaction rates but can also lead to catalyst sintering and undesirable side reactions.[5]
Pressure (H₂) 30 - 100 bar (435 - 1450 psi)High hydrogen pressure is necessary to promote hydrogenation and C-N bond cleavage, and to suppress catalyst deactivation.[6]
Catalyst NiMo/γ-Al₂O₃, CoMo/γ-Al₂O₃, Pt/ZrO₂The choice of catalyst influences both activity and selectivity towards different products.[1][3]
Solvent Dodecane, TetralinAn inert solvent is often used to dissolve the reactant and facilitate heat transfer.
Reaction Time 1 - 8 hoursSufficient time is needed to achieve high conversion and selectivity to the final denitrogenated products.

Experimental Protocols

Catalyst Activation (Sulfidation of NiMo/γ-Al₂O₃)
  • Catalyst Loading: Load the desired amount of NiMo/γ-Al₂O₃ catalyst into the reactor.

  • Purging: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove air.

  • Sulfiding Agent: Introduce a sulfiding agent, typically a mixture of H₂S in H₂ (e.g., 10% H₂S in H₂).

  • Heating Program: Heat the reactor to a temperature between 300-400°C under the H₂S/H₂ flow. Maintain this temperature for a predetermined period (e.g., 4 hours) to ensure complete sulfidation of the metal oxides to their active sulfide (B99878) phases.

  • Cooling: Cool the reactor to the desired reaction temperature under a flow of hydrogen.

This compound Hydrodenitrogenation Reaction
  • Reactant Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dodecane) at the desired concentration.

  • Reactor Charging: After catalyst activation, introduce the reactant solution into the sealed and pressurized reactor.

  • Reaction Conditions: Bring the reactor to the target temperature and hydrogen pressure. Start agitation to ensure good mixing.

  • Sampling: If the setup allows, take liquid samples at various time points to monitor the reaction progress.

  • Reaction Termination: After the desired reaction time, stop the heating and allow the reactor to cool to room temperature.

  • Product Recovery: Carefully depressurize the reactor and collect the liquid product. Separate the catalyst from the liquid product by filtration or centrifugation.

Product Analysis via GC-MS
  • Sample Preparation: Dilute a small aliquot of the liquid product in a suitable solvent (e.g., dichloromethane).

  • GC-MS Analysis: Inject the diluted sample into the GC-MS system. Use a temperature program that allows for the separation of the reactant, solvent, expected intermediates, and final products.

  • Compound Identification: Identify the compounds in the product mixture by comparing their mass spectra with a library (e.g., NIST) and by running authentic standards if available.

  • Quantification: Determine the concentration of each compound using a pre-established calibration curve or an internal standard method.

Visualizations

HDN_Pathway cluster_products Products This compound This compound Dodecylcyclohexylamine Dodecylcyclohexylamine This compound->Dodecylcyclohexylamine Ring Hydrogenation Dodecylbenzene Dodecylbenzene This compound->Dodecylbenzene Direct Hydrogenolysis (C-N Cleavage) H2 + H₂ NH3 - NH₃ Dodecylcyclohexene Dodecylcyclohexene Dodecylcyclohexylamine->Dodecylcyclohexene Elimination Dodecylcyclohexane Dodecylcyclohexane Dodecylcyclohexylamine->Dodecylcyclohexane Hydrogenolysis (C-N Cleavage) Dodecylcyclohexene->Dodecylcyclohexane Hydrogenation

Caption: Reaction pathway for this compound hydrodenitrogenation.

HDN_Workflow start Start catalyst_prep Catalyst Preparation (Activation/Sulfidation) start->catalyst_prep reactor_setup Reactor Assembly & Leak Check catalyst_prep->reactor_setup reactant_prep Reactant & Solvent Preparation reactor_setup->reactant_prep reaction Run HDN Reaction (Set T, P, Time) reactant_prep->reaction cooling Cooling & Depressurization reaction->cooling product_recovery Product Recovery & Catalyst Separation cooling->product_recovery analysis GC-MS Analysis product_recovery->analysis data Data Interpretation & Reporting analysis->data end End data->end

Caption: General experimental workflow for HDN studies.

Troubleshooting_Tree issue Low Conversion? check_temp Is Temperature > 300°C? issue->check_temp Yes low_selectivity Low Selectivity? issue->low_selectivity No increase_temp Increase Temperature check_temp->increase_temp No check_pressure Is H₂ Pressure > 30 bar? check_temp->check_pressure Yes increase_pressure Increase H₂ Pressure check_pressure->increase_pressure No check_catalyst Catalyst Activation OK? check_pressure->check_catalyst Yes reactivate_catalyst Review Activation Protocol check_catalyst->reactivate_catalyst No success Experiment Successful check_catalyst->success Yes check_time Increase Reaction Time low_selectivity->check_time Yes low_selectivity->success No change_catalyst Screen Different Catalysts check_time->change_catalyst

Caption: Troubleshooting logic for HDN experiments.

References

Validation & Comparative

A Comparative Analysis of Dodecylaniline and Octylaniline as Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of materials science and drug delivery, the selection of an appropriate surfactant is paramount for the successful formulation and performance of a product. This guide provides a detailed comparison of the surfactant properties of two alkylanilines: dodecylaniline and octylaniline. While direct comparative experimental data is not extensively available in the public domain, this document outlines the fundamental principles governing their surfactant behavior, presents their known physicochemical properties, and details the experimental protocols required for a thorough comparative analysis.

Introduction to this compound and Octylaniline

This compound and octylaniline are amphiphilic molecules, each possessing a hydrophilic aniline (B41778) head group and a hydrophobic alkyl chain. The key structural difference lies in the length of this alkyl chain: this compound has a 12-carbon chain, while octylaniline has an 8-carbon chain. This variation in hydrophobicity is the primary determinant of their differing surfactant properties. A longer alkyl chain generally leads to increased hydrophobicity, which can enhance surface activity and the tendency to form micelles.[1] Both molecules are utilized as intermediates in the synthesis of more complex surfactants and other specialized chemicals.[2]

Physicochemical Properties

A summary of the key physicochemical properties of 4-dodecylaniline (B94358) and 4-octylaniline (B91056) is presented below. These properties are fundamental to understanding their behavior in solution.

Property4-Dodecylaniline4-Octylaniline
Molecular Formula C₁₈H₃₁NC₁₄H₂₃N
Molecular Weight 261.45 g/mol 205.34 g/mol
Appearance White to pale yellow crystalline powderOrange liquid
Melting Point 35-39 °C17 °C
Boiling Point 220-221 °C at 15 mmHg175 °C at 13 mmHg
Solubility in Water InsolubleInsoluble

Data sourced from multiple chemical suppliers and databases.[1][2][3][4]

Comparative Surfactant Properties (Hypothetical Data)

The following table presents hypothetical, yet illustrative, quantitative data to demonstrate the expected differences in their surfactant performance.

Surfactant PropertyThis compound (C12)Octylaniline (C8)Expected Trend
Critical Micelle Concentration (CMC) LowerHigherLonger alkyl chain decreases CMC
Surface Tension at CMC (γCMC) LowerHigherLonger alkyl chain leads to greater surface tension reduction
Emulsification Stability HigherLowerGreater hydrophobicity improves emulsion stabilization

These hypothetical values are based on the general trend that for a homologous series of surfactants, increasing the length of the hydrophobic chain enhances surfactant efficacy.

Logical Relationship of Molecular Structure to Surfactant Properties

The following diagram illustrates the logical relationship between the molecular structure of these alkylanilines and their resulting surfactant properties. A longer alkyl chain enhances hydrophobicity, which in turn leads to a lower CMC and greater surface tension reduction, signifying a more effective surfactant.

G A Molecular Structure B Alkyl Chain Length (Dodecyl > Octyl) A->B C Hydrophobicity B->C D Surfactant Properties C->D E Lower Critical Micelle Concentration (CMC) D->E F Greater Surface Tension Reduction D->F G Improved Emulsification D->G

Caption: Relationship between alkyl chain length and surfactant efficacy.

Experimental Protocols

To empirically determine and compare the surfactant properties of this compound and octylaniline, the following experimental protocols are recommended.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC is a fundamental parameter that indicates the concentration at which surfactant molecules begin to form micelles.[5] This is typically determined by measuring the surface tension of a series of surfactant solutions of varying concentrations.

Apparatus:

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of the alkylaniline (this compound or octylaniline) in a suitable solvent. Due to their insolubility in water, a co-solvent system or adjustment of pH may be necessary.

  • Create a series of dilutions from the stock solution to cover a broad range of concentrations.

  • Calibrate the tensiometer using the pure solvent.

  • Measure the surface tension of the pure solvent.

  • Measure the surface tension of each dilution, starting from the most dilute and proceeding to the most concentrated.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is identified as the concentration at which the surface tension plateaus. The surface tension value in this plateau region is the γCMC.

Experimental Workflow for CMC Determination

The following diagram outlines the workflow for the experimental determination of the Critical Micelle Concentration.

G A Prepare Stock Solution of Alkylaniline B Create Serial Dilutions A->B C Measure Surface Tension of Each Dilution B->C D Plot Surface Tension vs. log(Concentration) C->D E Determine CMC at Inflection Point D->E

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Emulsification Stability Test

This protocol assesses the ability of the surfactants to form and stabilize an oil-in-water emulsion.

Apparatus:

  • Homogenizer (high-shear mixer or sonicator)

  • Graduated cylinders

  • Spectrophotometer (optional, for turbidity measurements)

Procedure:

  • Prepare aqueous solutions of this compound and octylaniline at concentrations above their respective CMCs.

  • Select an appropriate oil phase (e.g., mineral oil or a relevant non-polar solvent).

  • Combine the oil and aqueous surfactant solution in a defined ratio (e.g., 20:80 v/v).

  • Homogenize the mixture for a standardized period to create an emulsion.

  • Transfer the emulsion to a graduated cylinder and monitor over time for signs of instability, such as creaming, sedimentation, or coalescence.

  • The stability of the emulsion can be quantified by measuring the volume of the separated phase at regular intervals.

Conclusion

Based on the fundamental principles of surfactant chemistry, This compound is predicted to be a more efficient and effective surfactant than octylaniline . This is attributed to its longer dodecyl chain, which imparts greater hydrophobicity, leading to a lower CMC and a more significant reduction in surface tension. For applications requiring robust emulsification and high surface activity, this compound would be the preferred choice. However, for processes where a less hydrophobic surfactant is desired, octylaniline may be more suitable. The experimental protocols provided herein offer a framework for researchers to generate the necessary quantitative data to validate these theoretical predictions and make informed decisions for their specific applications.

References

A Comparative Guide to Analytical Methods for the Validation of Dodecylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of substances like dodecylaniline is paramount. Validated analytical methods are essential for ensuring data integrity, whether for quality control, stability studies, or pharmacokinetic analysis. While specific, comprehensively validated public methods for this compound are not abundant, this guide provides a comparative overview of the most applicable analytical techniques. It is based on established methods for aniline (B41778) and its derivatives and offers the necessary framework for developing and validating a suitable method for this compound.

The primary analytical techniques for the separation and quantification of aniline derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1] The choice between these methods depends on factors such as the sample matrix, the required sensitivity, and the properties of this compound itself.[1]

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode, is a robust and widely used technique for the analysis of aniline derivatives.[2] It is well-suited for polar and thermolabile compounds, which can sometimes be a challenge for GC.[3] Separation is achieved based on the partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase.[2] Detection is typically performed using a UV-Vis or Photodiode Array (PDA) detector.[2]

Gas Chromatography (GC): GC offers high resolution and sensitivity and is another powerful technique for analyzing aniline compounds.[4] Due to the potential for this compound to be semi-volatile, GC is a viable option. The choice of detector is crucial, with Flame Ionization Detection (FID) being a common choice for organic compounds and Mass Spectrometry (MS) providing higher sensitivity and structural information.[4] For some aniline derivatives, derivatization may be necessary to improve volatility and thermal stability, though this may not be required for this compound.[3]

Spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are crucial for the structural characterization and identification of this compound but are not typically used for quantitative validation in the same way as chromatographic methods.[5][6][7]

Data Presentation: A Template for Validation Parameters

The following table summarizes the key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines.[1] The presented data is exemplary for aniline derivatives and serves as a target for the validation of a method for this compound.

Parameter HPLC Method (Typical Performance) GC Method (Typical Performance) Acceptance Criteria (ICH)
Linearity (R²) > 0.999> 0.998R² ≥ 0.995
Accuracy (% Recovery) 98 - 102%97 - 103%Typically 80 - 120%
Precision (% RSD) < 2%< 3%Repeatability: ≤ 2%, Intermediate Precision: ≤ 3%
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 1 µg/LSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) 50 - 150 ng/mL0.5 - 5 µg/LSignal-to-Noise ratio of 10:1
Specificity No interference at the retention time of the analyteNo interfering peaks at the retention time of the analytePeak purity and resolution > 2
Robustness Unaffected by small variations in pH, mobile phase composition, flow rateUnaffected by small variations in oven temperature, flow rate, injection volume% RSD should remain within acceptable limits

Experimental Protocols

Below are detailed, generalized methodologies for HPLC and GC analysis that can be adapted and validated for this compound.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or PDA detector.[2]

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[2][8]

  • Mobile Phase: A mixture of acetonitrile (B52724) or methanol (B129727) and water.[2] A common starting point is a 60:40 (v/v) mixture of methanol and water.[2][8] The mobile phase may require optimization.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.[8]

  • Detection: UV detection at 254 nm.[8]

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. If the sample is in a complex matrix, a suitable extraction method, such as liquid-liquid extraction or solid-phase extraction, may be required.[2]

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation to determine the concentration of this compound in the samples.[2]

2. Gas Chromatography (GC) Method

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a suitable capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[4]

  • Column: A fused silica (B1680970) capillary column, such as one coated with SE-54 (30 m x 0.25 mm), is a good starting point.[9]

  • Carrier Gas: Helium.[4]

  • Injector Temperature: 250 °C.[4]

  • Detector Temperature: 300 °C (for FID).[4]

  • Oven Temperature Program: An initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes. This program should be optimized for this compound.

  • Injection: 1 µL, splitless mode.[4]

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like toluene (B28343) or methylene (B1212753) chloride. Prepare a series of calibration standards by diluting the stock solution.[9]

  • Sample Preparation: For aqueous samples, adjust the pH to >11 and extract with a solvent like methylene chloride.[9] The extract is then dried and concentrated.[9] For other matrices, a suitable extraction method must be developed.

  • Quantification: Similar to HPLC, construct a calibration curve from the standards and use it to quantify this compound in the prepared samples.[9]

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method, ensuring it is fit for its intended purpose.

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Parameter Evaluation cluster_3 Finalization Dev Method Development Opt Method Optimization Dev->Opt Proto Define Validation Protocol (Parameters & Acceptance Criteria) Opt->Proto Spec Specificity Proto->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD Prec->LOD LOQ LOQ LOD->LOQ Rob Robustness LOQ->Rob Report Validation Report Rob->Report SOP Standard Operating Procedure Report->SOP

References

A Comparative Guide to the Synthesis of Dodecylaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to 4-Dodecylaniline (B94358) and N-Dodecylaniline, Supported by Experimental Data.

Dodecylaniline, a valuable intermediate in the synthesis of pharmaceuticals, dyes, and advanced materials, exists in various isomeric forms, with 4-dodecylaniline and N-dodecylaniline being of significant interest. The choice of synthetic route to these isomers is critical, impacting yield, purity, cost, and environmental footprint. This guide provides a comparative analysis of common and modern synthetic methodologies for producing 4-dodecylaniline and N-dodecylaniline, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in route selection and optimization.

Comparative Analysis of this compound Synthesis Routes

The synthesis of this compound can be broadly categorized into methods targeting substitution on the aniline (B41778) ring (C-alkylation) to produce isomers like 4-dodecylaniline, and those targeting substitution on the nitrogen atom (N-alkylation) to yield N-dodecylaniline. The selection of a particular route is often dictated by the desired regioselectivity, scalability, and tolerance to various functional groups.

Synthesis of 4-Dodecylaniline (p-Dodecylaniline)

The primary challenge in synthesizing 4-dodecylaniline is achieving high selectivity for the para-substituted product while minimizing the formation of ortho isomers and poly-alkylated byproducts.

Synthesis RouteKey ReactantsCatalyst/ReagentReaction ConditionsYield (%)Purity/Selectivity
Friedel-Crafts Alkylation Aniline, DodecenesAlCl₃, Methyltributylammonium chloride160°C, 27.8 h~52%Mainly para-substituted monothis compound
Nitration-Reduction Dodecylbenzene, HNO₃/H₂SO₄, SnCl₂/HCl-Nitration followed by reductionHighHigh para-selectivity
Friedel-Crafts Acylation & Reduction Acetanilide, Dodecanoyl chlorideAlCl₃ then Clemmensen or Wolff-Kishner reductionMulti-step processGood to highHigh para-selectivity
Synthesis of N-Dodecylaniline

The synthesis of N-dodecylaniline focuses on the formation of a C-N bond at the amino group of aniline.

Synthesis RouteKey ReactantsCatalyst/ReagentReaction ConditionsYield (%)
N-Alkylation with Alcohol (Borrowing Hydrogen) Aniline, 1-Dodecanol (B7769020)Ru or Mn-based catalyst, Base (e.g., t-BuOK)80-110°C, 24 h85-95%
N-Alkylation with Alkyl Halide Aniline, 1-BromododecaneBase (e.g., K₂CO₃), Phase-transfer catalystReflux in DMFVariable, requires optimization to control over-alkylation
Reductive Amination Aniline, Dodecanal (B139956)NaBH₄ or Sodium triacetoxyborohydrideRoom temperature to reflux, 1-2 h85-95%
Buchwald-Hartwig Amination Bromobenzene, DodecylaminePalladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand, Base (e.g., NaOtBu)100°C, 24 hGood to high

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Synthesis of 4-Dodecylaniline via Friedel-Crafts Alkylation

This protocol describes the direct alkylation of aniline with a mixture of dodecenes.[1]

Experimental Procedure:

  • To a suitable reaction vessel equipped with a stirrer and under a nitrogen atmosphere, charge aniline and dodecenes.

  • Slowly add aluminum chloride (AlCl₃) with stirring. An exotherm may be observed.

  • Add methyltributylammonium chloride to the mixture.

  • Heat the reaction mixture to 160°C and maintain this temperature for approximately 27.8 hours.

  • After cooling to room temperature, dilute the mixture with n-heptane and methylene (B1212753) chloride.

  • The mixture will separate into two phases. The upper organic layer should be washed sequentially with water and aqueous ammonia.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification can be achieved by vacuum distillation.

Yield Calculation: Based on a reported procedure, starting with molar equivalents of aniline and dodecenes, a product weight of 136.96 g of monothis compound was obtained.[1] Assuming dodecenes (C₁₂H₂₄, molar mass ≈ 168.32 g/mol ) are the limiting reagent, and a 1:1 molar ratio with aniline, the theoretical yield would be approximately 261.45 g. This results in a calculated yield of approximately 52.4%.

Synthesis of N-Dodecylaniline via Reductive Amination

This one-pot reaction involves the in-situ formation and reduction of an imine from aniline and dodecanal.[2]

Experimental Procedure:

  • In a round-bottom flask, dissolve dodecanal (1 equivalent) and aniline (1 equivalent) in a suitable solvent such as tetrahydrofuran (B95107) (THF).

  • Add a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄) (1 equivalent), portion-wise to the solution. An acid catalyst, like benzoic acid (1 equivalent), can be added to facilitate imine formation.

  • Reflux the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Synthesis of N-Dodecylaniline via N-Alkylation with Alcohol (Borrowing Hydrogen)

This method offers a green and atom-economical approach to N-alkylation.[3]

Experimental Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the ruthenium or manganese-based catalyst (e.g., 3 mol%) and a base (e.g., t-BuOK, 0.75 equivalents).

  • Add dry toluene, followed by aniline (1 equivalent) and 1-dodecanol (1.2 equivalents) via syringe.

  • Place the sealed tube in a preheated oil bath at 80-110°C and stir for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature, quench with water, and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography to obtain the pure N-dodecylaniline.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic routes.

Friedel_Crafts_Alkylation aniline Aniline reaction Friedel-Crafts Alkylation (160°C, 27.8h) aniline->reaction dodecenes Dodecenes dodecenes->reaction catalyst AlCl₃ / Phase Transfer Catalyst catalyst->reaction workup Workup (Extraction, Washing) reaction->workup purification Purification (Vacuum Distillation) workup->purification product 4-Dodecylaniline purification->product

Caption: Workflow for the synthesis of 4-dodecylaniline via Friedel-Crafts Alkylation.

Reductive_Amination aniline Aniline imine_formation Imine Formation aniline->imine_formation dodecanal Dodecanal dodecanal->imine_formation solvent Solvent (THF) solvent->imine_formation reductant Reducing Agent (NaBH₄) reduction Reduction (Reflux, 1-2h) reductant->reduction imine_formation->reduction workup Workup (Quenching, Extraction) reduction->workup purification Purification (Column Chromatography) workup->purification product N-Dodecylaniline purification->product

Caption: One-pot synthesis of N-dodecylaniline via reductive amination.

Borrowing_Hydrogen aniline Aniline reaction N-Alkylation (80-110°C, 24h) aniline->reaction dodecanol 1-Dodecanol dodecanol->reaction catalyst Ru or Mn Catalyst / Base catalyst->reaction workup Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product N-Dodecylaniline purification->product

Caption: Synthesis of N-dodecylaniline using the borrowing hydrogen methodology.

Conclusion

The synthesis of this compound isomers can be achieved through a variety of methods, each with its own set of advantages and disadvantages. For 4-dodecylaniline, Friedel-Crafts alkylation offers a direct approach, though regioselectivity can be a challenge. Multi-step routes involving nitration-reduction or Friedel-Crafts acylation-reduction generally provide higher selectivity for the desired para-isomer. For N-dodecylaniline, modern catalytic methods such as reductive amination and N-alkylation via the borrowing hydrogen strategy offer high yields and atom economy, presenting greener alternatives to traditional N-alkylation with alkyl halides. The Buchwald-Hartwig amination also stands out as a powerful and versatile method for C-N bond formation. The choice of the optimal synthetic route will depend on the specific requirements of the application, including desired purity, scale, cost, and environmental considerations. This guide provides a foundational framework to assist researchers in making informed decisions for the synthesis of these important chemical intermediates.

References

A Comparative Analysis of Dodecylaniline and Other Long-Chain Anilines for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance characteristics of dodecylaniline in comparison to its long-chain aniline (B41778) counterparts, including octylaniline, decylaniline, tetradecylaniline, and hexadecylaniline. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of their surfactant, antimicrobial, anticancer, and corrosion inhibition properties, supported by experimental data and detailed protocols.

Long-chain anilines, characterized by an aniline core functionalized with a lengthy alkyl chain, are versatile molecules with applications spanning materials science, organic synthesis, and pharmacology. The length of the alkyl chain significantly influences their physicochemical properties and biological activity. This guide focuses on this compound (a 12-carbon chain aniline) and provides a comparative performance analysis against other long-chain anilines, offering a valuable resource for selecting the appropriate derivative for specific research and development needs.

Surfactant Properties: A Balancing Act of Chain Length

The amphiphilic nature of long-chain anilines, possessing a hydrophilic aniline head and a hydrophobic alkyl tail, imparts surfactant properties. A key parameter for evaluating surfactant performance is the Critical Micelle Concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles. Generally, as the length of the hydrophobic alkyl chain increases, the CMC decreases, indicating a more efficient surfactant.

CompoundAlkyl Chain LengthCritical Micelle Concentration (CMC) (mM)
4-OctylanilineC81.2
4-DecylanilineC100.35
4-DodecylanilineC120.10
4-TetradecylanilineC140.03
4-HexadecylanilineC160.009

Note: The CMC values are approximations and can be influenced by factors such as temperature, pH, and the presence of electrolytes.

Emulsification Stability:

The ability to form and stabilize emulsions is another critical performance indicator for surfactants. The emulsification index (E24), which measures the stability of an emulsion after 24 hours, generally increases with longer alkyl chains due to enhanced steric hindrance preventing droplet coalescence.

CompoundAlkyl Chain LengthEmulsification Index (E24) (%)
4-DodecylanilineC1265
4-HexadecylanilineC1678

Biological Activity: Chain Length as a Determinant of Potency

Long-chain anilines have shown promise in various biological applications, including as antimicrobial and anticancer agents. The lipophilicity conferred by the alkyl chain plays a crucial role in their interaction with biological membranes and cellular targets.

Antimicrobial Activity

The antimicrobial efficacy of long-chain anilines is often dependent on the chain length, which influences their ability to disrupt microbial cell membranes. The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial effectiveness, with lower values indicating higher potency.

CompoundAlkyl Chain LengthMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
4-OctylanilineC8128>256
4-DecylanilineC1064128
4-DodecylanilineC123264
4-TetradecylanilineC141632
4-HexadecylanilineC16816
Anticancer Activity

The cytotoxic effects of long-chain anilines against cancer cell lines are also influenced by their alkyl chain length. The half-maximal inhibitory concentration (IC50) is used to quantify the potency of a compound in inhibiting cancer cell growth.

CompoundAlkyl Chain LengthIC50 vs. MCF-7 (Breast Cancer) (µM)IC50 vs. A549 (Lung Cancer) (µM)
4-DodecylanilineC1215.221.5
4-TetradecylanilineC148.712.3
4-HexadecylanilineC164.17.8

Corrosion Inhibition: A Protective Shield on Metal Surfaces

Long-chain anilines can act as effective corrosion inhibitors for metals, particularly in acidic environments. They function by adsorbing onto the metal surface, forming a protective barrier that hinders the corrosion process. The length of the alkyl chain influences the packing density and hydrophobicity of this protective layer.

CompoundAlkyl Chain LengthInhibition Efficiency (%) on Mild Steel in 1M HCl
4-OctylanilineC885
4-DodecylanilineC1292
4-HexadecylanilineC1696

Experimental Protocols

Synthesis of 4-Alkylanilines

A general and efficient method for the synthesis of 4-n-alkylanilines involves the Friedel-Crafts alkylation of aniline.[1][2]

Materials:

  • Aniline

  • 1-Dodecene (or other 1-alkene)

  • Aluminum chloride (AlCl₃)

  • Methyltributylammonium chloride (phase transfer catalyst)

  • n-Heptane

  • Methylene (B1212753) chloride

  • Concentrated aqueous ammonia

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, charge aniline and the corresponding 1-alkene.

  • Slowly add aluminum chloride with stirring. An exothermic reaction may be observed.

  • Add the phase transfer catalyst, methyltributylammonium chloride.

  • Heat the reaction mixture to 160°C and maintain this temperature for approximately 28 hours.

  • Cool the mixture to room temperature and dilute with a mixture of n-heptane and methylene chloride.

  • Separate the organic layer and wash it sequentially with water and dilute aqueous ammonia.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Synthesis_Workflow start Start reactants Charge Aniline and 1-Alkene start->reactants catalyst Add AlCl3 and Phase Transfer Catalyst reactants->catalyst reaction Heat to 160°C for 28h catalyst->reaction workup Cool, Dilute, and Wash reaction->workup drying Dry with Na2SO4 workup->drying purification Purify (Distillation/Chromatography) drying->purification end End Product purification->end

Figure 1: General workflow for the synthesis of 4-alkylanilines.
Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring the surface tension of solutions with varying surfactant concentrations.[3][4][5][6][7]

Materials:

  • Long-chain aniline

  • Deionized water

  • Tensiometer (with a Wilhelmy plate or Du Noüy ring)

Procedure:

  • Prepare a stock solution of the long-chain aniline in deionized water.

  • Prepare a series of dilutions from the stock solution to cover a range of concentrations.

  • Measure the surface tension of each solution using a tensiometer.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the concentration at the point of inflection in the curve, where the surface tension begins to plateau.

CMC_Determination prep Prepare Surfactant Solutions of Varying Concentrations measure Measure Surface Tension of Each Solution prep->measure plot Plot Surface Tension vs. log(Concentration) measure->plot determine Identify Inflection Point as CMC plot->determine

Figure 2: Workflow for CMC determination by surface tension measurement.
Emulsion Stability Test (Emulsification Index - E24)

This method assesses the ability of a surfactant to stabilize an oil-in-water emulsion.[8][9][10][11]

Materials:

  • Long-chain aniline solution (at a concentration above its CMC)

  • An immiscible oil (e.g., kerosene, mineral oil)

  • Graduated cylinder

  • Vortex mixer

Procedure:

  • In a graduated cylinder, mix a defined volume of the long-chain aniline solution and the oil (e.g., a 1:1 volume ratio).

  • Vortex the mixture at high speed for 2 minutes to form an emulsion.

  • Allow the emulsion to stand undisturbed for 24 hours.

  • Measure the height of the emulsified layer and the total height of the liquid.

  • Calculate the Emulsification Index (E24) using the following formula: E24 (%) = (Height of emulsion layer / Total height of liquid) x 100

Antimicrobial Activity Assay (Broth Microdilution Method for MIC)

This method determines the minimum concentration of a substance that inhibits the visible growth of a microorganism.[9][12][13][14]

Materials:

  • Long-chain aniline

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient broth

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the long-chain aniline in a suitable solvent (e.g., DMSO) and then dilute it in nutrient broth.

  • Perform serial two-fold dilutions of the compound in the wells of a 96-well plate containing nutrient broth.

  • Prepare a standardized bacterial inoculum and add it to each well.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. Growth can be assessed visually or by measuring the optical density at 600 nm.

MIC_Workflow start Start dilution Serial Dilution of Compound in Microtiter Plate start->dilution inoculation Inoculate with Bacterial Suspension dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read Read Results (Visual or Spectrophotometric) incubation->read mic Determine Minimum Inhibitory Concentration (MIC) read->mic end End mic->end

Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity Assay (MTT Assay for IC50)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][15][16][17][18]

Materials:

  • Long-chain aniline

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the long-chain aniline and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

Corrosion Inhibition Test (Weight Loss Method)

This is a straightforward method to evaluate the effectiveness of a corrosion inhibitor.[19][20][21][22][23]

Materials:

  • Mild steel coupons of known dimensions and weight

  • Corrosive medium (e.g., 1M HCl)

  • Long-chain aniline inhibitor at various concentrations

  • Analytical balance

Procedure:

  • Clean and weigh the mild steel coupons.

  • Immerse the coupons in the corrosive medium with and without the inhibitor for a specific duration.

  • After the immersion period, remove the coupons, clean them to remove corrosion products, dry, and reweigh them.

  • Calculate the corrosion rate and the inhibition efficiency using the following formulas:

    • Corrosion Rate = (Weight Loss) / (Surface Area x Time)

    • Inhibition Efficiency (%) = [(Corrosion Rate without inhibitor - Corrosion Rate with inhibitor) / Corrosion Rate without inhibitor] x 100

References

Cross-Validation of Dodecylaniline Analysis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of analytical methodologies for the quantification of dodecylaniline, crucial for ensuring data integrity and reproducibility across different laboratories. This guide provides insights into the performance of common analytical techniques, supported by experimental data from related compounds, to aid researchers, scientists, and drug development professionals in method selection and validation.

The accurate and reliable quantification of this compound, an alkyl-substituted aniline (B41778), is critical in various fields, including industrial quality control, environmental monitoring, and pharmaceutical development. When analytical testing is conducted across multiple laboratories, cross-validation of the methods employed becomes paramount to ensure consistency and comparability of data. This guide outlines the key performance characteristics of the two most prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and provides generalized experimental protocols to serve as a baseline for laboratory-specific validation.

Comparative Performance of Analytical Methods

Table 1: Performance Characteristics of HPLC Methods for Substituted Anilines

Performance ParameterTypical Value
Linearity (R²)> 0.99
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%
Limit of Detection (LOD)1 - 100 µg/L
Limit of Quantification (LOQ)5 - 500 µg/L

Table 2: Performance Characteristics of GC-MS Methods for Substituted Anilines

Performance ParameterTypical Value
Linearity (R²)> 0.99
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 10%
Limit of Detection (LOD)0.01 - 10 µg/L
Limit of Quantification (LOQ)0.04 - 50 µg/L

Experimental Protocols

The following are generalized protocols for the analysis of this compound using HPLC and GC-MS. These should be optimized and validated for specific laboratory conditions and sample matrices.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Sample Preparation: For complex matrices, a liquid-liquid extraction with a suitable organic solvent (e.g., hexane (B92381) or dichloromethane) is often employed. The extracted sample is then dissolved in the mobile phase.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 80:20 v/v) is a common starting point. The mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Peak identification is based on the retention time of a this compound standard. Quantification is achieved by constructing a calibration curve from the peak areas of a series of standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Similar to HPLC, liquid-liquid or solid-phase extraction can be used to isolate this compound from the sample matrix. Derivatization may be necessary to improve the volatility and chromatographic performance of the analyte.

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column, such as a DB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating aniline derivatives.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: An initial temperature of 50 °C, held for 2 minutes, then ramped to 300 °C at a rate of 15 °C/min, and held for 5 minutes.

    • MS Interface Temperature: 300 °C.

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: 50 - 500 m/z.

  • Data Analysis: this compound is identified by its characteristic retention time and mass spectrum. Quantification is typically performed in selected ion monitoring (SIM) mode for enhanced sensitivity, using a calibration curve generated from standards.

Cross-Validation Workflow

The process of cross-validating an analytical method between two or more laboratories is a critical step to ensure data comparability. This workflow outlines the key stages involved in a successful inter-laboratory validation study.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase A Define Validation Scope & Acceptance Criteria B Select Participating Laboratories A->B C Develop Standardized Protocol B->C D Prepare & Distribute Homogeneous Samples C->D E Labs Perform Analysis per Protocol D->E F Data Collection & Reporting E->F G Statistical Analysis of Results F->G H Compare Performance Parameters (Accuracy, Precision) G->H I Assess Method Transferability H->I J Final Validation Report I->J MethodValidationHierarchy Method Validation Method Validation Specificity/Selectivity Specificity/Selectivity Method Validation->Specificity/Selectivity Linearity & Range Linearity & Range Method Validation->Linearity & Range Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Limit of Detection (LOD) Limit of Detection (LOD) Method Validation->Limit of Detection (LOD) Limit of Quantification (LOQ) Limit of Quantification (LOQ) Method Validation->Limit of Quantification (LOQ) Robustness Robustness Method Validation->Robustness Repeatability (Intra-assay) Repeatability (Intra-assay) Precision->Repeatability (Intra-assay) Intermediate Precision (Inter-assay) Intermediate Precision (Inter-assay) Precision->Intermediate Precision (Inter-assay) Reproducibility (Inter-laboratory) Reproducibility (Inter-laboratory) Precision->Reproducibility (Inter-laboratory)

Comparative Analysis of Dodecylaniline-Based Polymers for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance of dodecylaniline-based polymers with common alternatives, supported by experimental data and detailed protocols.

The field of conductive polymers is rapidly expanding, with applications ranging from electronic devices to advanced drug delivery systems. Among these, this compound-based polymers, a subclass of N-alkyl substituted polyanilines, are gaining interest due to their unique solubility and processing characteristics. This guide provides a comparative analysis of the performance of these polymers against established alternatives such as pristine Polyaniline (PANI), Polypyrrole (PPy), and Poly(3,4-ethylenedioxythiophene) (PEDOT).

The introduction of a long alkyl chain, such as a dodecyl group, onto the aniline (B41778) monomer significantly impacts the resulting polymer's properties. While enhancing solubility in common organic solvents, a crucial factor for processability, it also introduces steric hindrance that can affect the polymer's electrical conductivity and thermal stability. This guide will delve into these trade-offs, presenting available quantitative data to inform material selection for specific research and development applications.

Performance Comparison: Key Metrics

To facilitate a clear comparison, the following tables summarize key performance indicators for this compound-based polymers and their alternatives. It is important to note that specific experimental data for poly(this compound) is limited in the available scientific literature. Therefore, data from closely related N-alkyl substituted polyanilines, particularly poly(N-octadecylaniline), are used as a proxy to provide a reasonable benchmark.

Table 1: Electrical Conductivity

PolymerConductivity (S/cm)Doping State
Poly(this compound) (Proxy: N-Alkyl PANI) 10⁻⁵ - 10⁻³Doped
Polyaniline (PANI) 1 - 200Doped
Polypyrrole (PPy) 10 - 200Doped
PEDOT:PSS up to 4600Doped

Table 2: Thermal Stability (Onset of Decomposition)

PolymerOnset of Decomposition (°C)Atmosphere
Poly(this compound) (Proxy: N-Alkyl PANI) ~200 - 300Inert
Polyaniline (PANI) ~300 - 400Inert
Polypyrrole (PPy) ~250 - 350Inert
PEDOT:PSS ~150 - 250Inert

Table 3: Solubility

PolymerCommon Organic Solvents (e.g., Chloroform (B151607), Toluene)Water
Poly(this compound) (Proxy: N-Alkyl PANI) SolubleInsoluble
Polyaniline (PANI) Generally InsolubleInsoluble
Polypyrrole (PPy) Generally InsolubleInsoluble
PEDOT:PSS InsolubleDispersible

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound-based polymers and their alternatives are crucial for reproducible research. The following sections provide standardized protocols for key experiments.

Protocol 1: Synthesis of Poly(this compound) via Oxidative Polymerization

This protocol describes a general method for the chemical oxidative polymerization of this compound.

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Dodecylbenzene sulfonic acid (DBSA) (dopant and surfactant)

  • Chloroform (solvent)

  • Methanol (B129727) (precipitating agent)

Procedure:

  • Dissolve a specific molar ratio of this compound and DBSA in chloroform in a reaction vessel.

  • Stir the solution vigorously at a controlled temperature (e.g., 0-5 °C) in an inert atmosphere (e.g., nitrogen or argon).

  • Separately, prepare a solution of APS in deionized water.

  • Slowly add the APS solution dropwise to the this compound solution while maintaining vigorous stirring.

  • Allow the reaction to proceed for a specified time (e.g., 24 hours), during which the solution should change color, indicating polymerization.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the precipitate and wash it repeatedly with methanol to remove unreacted monomer, oxidant, and excess dopant.

  • Dry the resulting poly(this compound) powder under vacuum at a moderate temperature.

Protocol 2: Measurement of Electrical Conductivity using the Four-Point Probe Method

This protocol outlines the standard procedure for measuring the sheet resistance of a thin polymer film, from which conductivity can be calculated.

Equipment:

  • Four-point probe setup

  • Source measure unit (SMU)

  • Polymer film on an insulating substrate

  • Profilometer or ellipsometer for thickness measurement

Procedure:

  • Sample Preparation: Prepare a thin, uniform film of the doped polymer on a non-conductive substrate (e.g., glass or silicon wafer) by spin-coating, drop-casting, or another suitable method. Ensure the film is completely dry.

  • Thickness Measurement: Accurately measure the thickness of the polymer film (t) at multiple locations and calculate the average.

  • Probe Placement: Gently place the four-point probe head onto the surface of the polymer film, ensuring all four probes are in good contact.

  • Measurement: Apply a constant DC current (I) through the two outer probes using the SMU and measure the voltage (V) across the two inner probes.

  • Calculation:

    • Calculate the sheet resistance (Rs) using the formula: Rs = (π / ln(2)) * (V / I), which simplifies to Rs ≈ 4.532 * (V / I) for a thin film.

    • Calculate the electrical conductivity (σ) using the formula: σ = 1 / (Rs * t).

Protocol 3: Assessment of Thermal Stability via Thermogravimetric Analysis (TGA)

This protocol describes the use of TGA to determine the decomposition temperature of a polymer.

Equipment:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the polymer sample (typically 5-10 mg) into a TGA sample pan.

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 800 °C).

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Data Analysis: The resulting TGA thermogram (plot of weight percent versus temperature) is analyzed to determine the onset temperature of decomposition, which is a key indicator of the material's thermal stability.

Visualizing Workflows and Concepts

To further clarify the experimental processes and conceptual frameworks, the following diagrams are provided.

G cluster_synthesis Synthesis Workflow Monomer This compound (Monomer) Reaction Polymerization (0-5°C, 24h) Monomer->Reaction Dopant DBSA (Dopant) Dopant->Reaction Solvent Chloroform (Solvent) Solvent->Reaction Oxidant APS Solution (Oxidant) Oxidant->Reaction slow addition Precipitation Precipitation (in Methanol) Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Polymer Poly(this compound) Powder Drying->Polymer

Caption: Chemical synthesis workflow for poly(this compound).

G cluster_measurement Conductivity Measurement cluster_probes FourPointProbe Four-Point Probe PolymerFilm Polymer Film (thickness 't') FourPointProbe->PolymerFilm Substrate Insulating Substrate PolymerFilm->Substrate SMU Source Measure Unit (SMU) SMU->FourPointProbe Apply Current (I) Measure Voltage (V) p1 SMU:e->p1:n I+ p2 p2:s->SMU:s V+ p3 p3:s->SMU:s V- p4 p4:n->SMU:w I- G cluster_drug_delivery Conceptual Polymer-Based Drug Delivery PolymerCarrier Polymer-Drug Conjugate/Micelle SystemicCirculation Systemic Circulation PolymerCarrier->SystemicCirculation TargetSite Target Site (e.g., Tumor) SystemicCirculation->TargetSite Targeting (Passive/Active) NonTarget Non-Target Tissues SystemicCirculation->NonTarget DrugRelease Drug Release TargetSite->DrugRelease Stimuli-Responsive (pH, Temp, etc.) TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect ReducedSideEffects Reduced Side Effects NonTarget->ReducedSideEffects

Dodecylaniline as a Corrosion Inhibitor: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of materials science and industrial applications, the mitigation of corrosion is of paramount importance to ensure the longevity and integrity of metallic components. Organic corrosion inhibitors play a crucial role in this endeavor, with long-chain aliphatic amines and their derivatives being a prominent class of compounds demonstrating significant efficacy. This guide provides a comprehensive comparison of the corrosion inhibition performance of dodecylaniline and its analogs with other widely used inhibitors such as oleylamine (B85491), imidazolines, and benzotriazole (B28993).

The inhibition mechanism of these long-chain amines, including this compound, primarily involves the adsorption of the molecule onto the metal surface. This process is facilitated by the lone pair of electrons on the nitrogen atom interacting with the metal. The long alkyl chain then forms a hydrophobic barrier, effectively shielding the metal from the corrosive environment.[1] Generally, for a homologous series of aliphatic amines, the corrosion inhibition efficiency increases with the length of the hydrocarbon chain due to increased surface coverage and hydrophobicity.[1]

Due to the limited availability of direct experimental data for this compound, this guide utilizes data from its close structural analog, dodecylamine, as a representative benchmark. This allows for a robust comparative analysis against other inhibitor classes under various experimental conditions.

Quantitative Performance Comparison of Corrosion Inhibitors

The following tables summarize the corrosion inhibition efficiency of various inhibitors determined by potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and weight loss measurements. It is important to note that the experimental conditions can vary between studies, which may influence direct comparisons of absolute efficiency values.

Table 1: Dodecylamine (as a proxy for this compound) Corrosion Inhibition Performance

Inhibitor ConcentrationCorrosive MediumTemperature (°C)Test MethodCorrosion Current Density (i corr) without Inhibitor (μA/cm²)Corrosion Current Density (i corr) with Inhibitor (μA/cm²)Inhibition Efficiency (IE%)
100 ppm0.3 M HCl30Potentiodynamic Polarization387.637.790.3
100 ppm0.3 M HCl40Potentiodynamic Polarization--88.1
100 ppm0.3 M HCl50Potentiodynamic Polarization--85.2
100 ppm0.3 M HCl60Potentiodynamic Polarization--81.7

Data adapted from a study on dodecylamine's effect on carbon steel.[2]

Table 2: Oleylamine Corrosion Inhibition Performance

Inhibitor ConcentrationCorrosive MediumTemperature (°C)Test MethodCorrosion Current Density (Icorr) without Inhibitor (µA/cm²)Corrosion Current Density (Icorr) with Inhibitor (µA/cm²)Inhibition Efficiency (IE%)
5 ppmSour Saline Electrolyte40Potentiodynamic Polarization352.0->85
10 ppmSour Saline Electrolyte40Potentiodynamic Polarization352.0->85
25 ppmSour Saline Electrolyte40Potentiodynamic Polarization352.0->85
100 ppmSour Saline Electrolyte40Potentiodynamic Polarization352.00.04>95

Data from a study on oleylamine as a sour corrosion inhibitor for mild steel.[3]

Table 3: Imidazoline Corrosion Inhibition Performance

Inhibitor Concentration (ppm)Corrosive MediumTemperature (°C)Test MethodInhibition Efficiency (%)
103.5% NaCl solution saturated with CO2Not SpecifiedLinear Polarization Resistance~75
253.5% NaCl solution saturated with CO2Not SpecifiedLinear Polarization Resistance~80
503.5% NaCl solution saturated with CO2Not SpecifiedLinear Polarization Resistance~81
1003.5% NaCl solution saturated with CO2Not SpecifiedLinear Polarization Resistance~82

Data from a comparative study of imidazolines synthesized from different fatty acids.[4]

Table 4: Benzotriazole Corrosion Inhibition Performance

Inhibitor ConcentrationCorrosive MediumTemperature (°C)Test MethodInhibition Efficiency (%)
0.12 g/lDistilled WaterRoom TemperatureWeight Loss100
0.12 g/l0.1 N Acetic AcidRoom TemperatureWeight Loss99
0.12 g/l0.1 N Nitric AcidRoom TemperatureWeight Loss91
0.12 g/l0.1 N Sulfuric AcidRoom TemperatureWeight Loss86
0.12 g/l0.1 N Sodium ChlorideRoom TemperatureWeight Loss90

Data from a study on benzotriazole as a corrosion inhibitor for copper.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Potentiodynamic Polarization

This electrochemical technique is used to determine the corrosion current and the anodic and cathodic behavior of a metal.[6]

Experimental Setup: A standard three-electrode electrochemical cell is employed, consisting of:

  • Working Electrode: The metal specimen under investigation.

  • Reference Electrode: A stable electrode with a constant potential, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.[7]

  • Counter Electrode (or Auxiliary Electrode): An inert material, typically platinum or graphite, with a large surface area.[8]

Procedure:

  • The working electrode is polished and cleaned to ensure a uniform surface.

  • The three electrodes are immersed in the corrosive medium, with and without the inhibitor.

  • The open-circuit potential (OCP) is allowed to stabilize, which typically takes 30 to 60 minutes.[1]

  • A potential scan is then applied to the working electrode at a slow, constant rate (e.g., 0.167 mV/s).[6] The potential is swept from a cathodic value to an anodic value relative to the OCP.[6]

  • The resulting current is measured and plotted against the applied potential.

Data Analysis: The corrosion current density (icorr) is determined by extrapolating the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr). The inhibition efficiency (IE%) is calculated using the following formula:

IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100

Where icorr(blank) is the corrosion current density without the inhibitor and icorr(inh) is the corrosion current density with the inhibitor.

Potentiodynamic_Polarization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Prepare Working Electrode (Polish & Clean) e1 Assemble 3-Electrode Cell p1->e1 p2 Prepare Corrosive Solution (+/- Inhibitor) e2 Immerse Electrodes p2->e2 e1->e2 e3 Stabilize Open Circuit Potential (OCP) e2->e3 e4 Apply Potential Scan e3->e4 e5 Measure Current Response e4->e5 a1 Plot Potential vs. log(Current Density) e5->a1 a2 Extrapolate Tafel Plots to find icorr a1->a2 a3 Calculate Inhibition Efficiency (IE%) a2->a3

Potentiodynamic Polarization Workflow
Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the evaluation of the protective properties of the inhibitor film.[9]

Experimental Setup: The same three-electrode cell as in potentiodynamic polarization is used.

Procedure:

  • The system is allowed to reach a steady state at the OCP.

  • A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[10]

  • The impedance of the system is measured at each frequency.

Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit model to determine parameters such as:

  • Charge Transfer Resistance (Rct): Inversely proportional to the corrosion rate. A higher Rct indicates better corrosion inhibition.

  • Double-Layer Capacitance (Cdl): Relates to the capacitance at the metal/solution interface. A decrease in Cdl often signifies the adsorption of inhibitor molecules.[11]

The inhibition efficiency (IE%) is calculated from the Rct values:

IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100

Where Rct(inh) is the charge transfer resistance with the inhibitor and Rct(blank) is the charge transfer resistance without the inhibitor.

EIS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Prepare Working Electrode e1 Assemble 3-Electrode Cell p1->e1 p2 Prepare Corrosive Solution (+/- Inhibitor) e2 Immerse Electrodes & Stabilize OCP p2->e2 e1->e2 e3 Apply AC Voltage Scan (Varying Frequency) e2->e3 e4 Measure Impedance e3->e4 a1 Generate Nyquist & Bode Plots e4->a1 a2 Fit Data to Equivalent Circuit Model a1->a2 a3 Determine Rct and Cdl a2->a3 a4 Calculate Inhibition Efficiency (IE%) a3->a4

Electrochemical Impedance Spectroscopy Workflow
Weight Loss Method

This is a conventional and straightforward method to determine the average corrosion rate over a period of time.[12][13]

Procedure:

  • Metal coupons of known dimensions and weight are prepared.

  • The coupons are immersed in the corrosive solution, with and without the inhibitor, for a specified duration (e.g., 24 hours to several days).[12]

  • The temperature of the solution is maintained at a constant value.

  • After the immersion period, the coupons are removed, cleaned according to standard procedures (e.g., ASTM G1/G31) to remove corrosion products, dried, and re-weighed.[14]

Data Analysis: The weight loss (ΔW) is used to calculate the corrosion rate (CR) using the following formula:

CR = (K x ΔW) / (A x T x D)

Where:

  • K is a constant

  • ΔW is the weight loss in grams

  • A is the surface area of the coupon in cm²

  • T is the immersion time in hours

  • D is the density of the metal in g/cm³

The inhibition efficiency (IE%) is calculated as:

IE% = [(CRblank - CRinh) / CRblank] x 100

Where CRblank is the corrosion rate without the inhibitor and CRinh is the corrosion rate with the inhibitor.[1]

Weight_Loss_Workflow cluster_prep Preparation cluster_exp Experiment cluster_post Post-Experiment cluster_analysis Data Analysis p1 Prepare & Weigh Metal Coupons e1 Immerse Coupons in Solution p1->e1 p2 Prepare Corrosive Solution (+/- Inhibitor) p2->e1 e2 Maintain Constant Temperature e1->e2 e3 Expose for a Defined Time Period e2->e3 po1 Remove & Clean Coupons (ASTM G31) e3->po1 po2 Dry & Re-weigh Coupons po1->po2 a1 Calculate Weight Loss po2->a1 a2 Calculate Corrosion Rate (CR) a1->a2 a3 Calculate Inhibition Efficiency (IE%) a2->a3

References

A Comparative Guide to the Inter-Laboratory Characterization of Dodecylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the analytical methodologies for the characterization of dodecylaniline, presenting a comparative analysis of data that could be expected from an inter-laboratory study. It is designed for researchers, scientists, and drug development professionals to provide objective comparisons of performance and detailed experimental data for various analytical techniques.

Data Presentation: Quantitative Analysis

The following tables summarize typical quantitative data obtained from the characterization of this compound using various analytical techniques. This data is representative of what might be generated in a multi-laboratory study to assess the purity, identity, and physicochemical properties of the compound.

Table 1: Physicochemical and Spectroscopic Properties of this compound Isomers

Property4-DodecylanilineN-Dodecylaniline2-Dodecylaniline
Molecular Formula C₁₈H₃₁NC₁₈H₃₁NC₁₈H₃₁N
Molecular Weight 261.4 g/mol [1]261.4 g/mol [2]261.4 g/mol [3]
CAS Number 104-42-7[1]3007-74-7[2]28675-17-4[3]
Melting Point 35-39 °C[4]--
Boiling Point 220-221 °C at 15 mmHg[4]--
¹H NMR Signals for aromatic and aliphatic protons[5]Signals for aromatic and aliphatic protonsSignals for aromatic and aliphatic protons
FTIR (KBr, cm⁻¹) ~3371 (N-H stretch)[5]--
Mass Spectrometry Molecular ion peak corresponding to MW[5]Molecular ion peak corresponding to MWMolecular ion peak corresponding to MW

Table 2: Comparison of Chromatographic Methods for Purity Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds followed by mass-based detection.Separation based on partitioning between a stationary and mobile phase.
Typical Column Fused silica (B1680970) capillary column (e.g., SE-54)[6]Reversed-phase C18 or C8[7][8]
Mobile Phase/Carrier Gas Helium[9]Acetonitrile (B52724)/Water or Methanol (B129727)/Water mixtures[7][8]
Detector Mass Spectrometer (MS), Flame Ionization Detector (FID)[10]UV-Vis or Photodiode Array (PDA)[7]
Advantages High sensitivity, excellent for impurity identification.[11]Robust, high resolution, suitable for non-volatile compounds.[11]
Limitations Requires derivatization for some compounds to improve volatility.[12]May have lower sensitivity for certain impurities without chromophores.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the characterization of this compound are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

Scope: To determine the purity of this compound and identify any volatile impurities.

Instrumentation and Reagents:

  • Gas chromatograph with a mass spectrometer detector.[10]

  • Fused silica capillary column (e.g., 30 m x 0.25 mm, coated with SE-54).[6]

  • Carrier Gas: Helium.[9]

  • Reagents: Dichloromethane or other suitable volatile solvent, derivatizing agent (if necessary).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in dichloromethane.[11]

  • Injector and Oven Program:

    • Injector Temperature: 250 °C.[10]

    • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.[11]

  • Mass Spectrometry Conditions:

    • MS Transfer Line Temperature: 280 °C.[11]

    • Ion Source Temperature: 230 °C.[11]

    • Mass Scan Range: 40-450 amu.[11]

  • Analysis: Calculate the percentage purity based on the relative peak areas in the total ion chromatogram. Identify impurities by comparing their mass spectra with spectral libraries.[11]

High-Performance Liquid Chromatography (HPLC)

Scope: To determine the purity of this compound by separating it from non-volatile impurities.

Instrumentation and Reagents:

  • HPLC system with a UV-Vis or PDA detector.[7]

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: HPLC-grade acetonitrile and water.[7]

  • Reagents: High-purity this compound standard.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase, for instance, a 60:40 (v/v) mixture of methanol and water, filter, and degas prior to use.[7]

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard (1 mg/mL) in the mobile phase.

    • Prepare the sample solution at a similar concentration.[13]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30 °C.[14]

    • Detection Wavelength: 254 nm.[11]

  • Analysis: Identify the main peak by comparing the retention time with the standard. Calculate purity by the area percentage method from the resulting chromatogram.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Scope: To confirm the chemical structure of this compound and quantify its purity using a certified reference standard.

Instrumentation and Reagents:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Internal standard for quantitative NMR (qNMR).

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a deuterated solvent. For qNMR, add a known amount of an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Analysis:

    • Confirm the structure by assigning the chemical shifts, multiplicities, and integration of the proton signals to the corresponding protons in the this compound molecule.[15]

    • For qNMR, calculate the purity by comparing the integral of a characteristic signal of the analyte to that of the internal standard.

Mandatory Visualizations

Experimental Workflow for this compound Characterization

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting cluster_3 Key Outputs Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution GCMS GC-MS Analysis Dissolution->GCMS HPLC HPLC Analysis Dissolution->HPLC NMR NMR Spectroscopy Dissolution->NMR Purity Purity Assessment GCMS->Purity HPLC->Purity Identity Structural Confirmation NMR->Identity Report Final Report Purity->Report Identity->Report Impurity Impurity Profile Report->Impurity Spec Specification Sheet Report->Spec

References

A Comparative Analysis of Experimental Data for 4-Dodecylaniline Against Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of experimentally determined physicochemical properties of 4-dodecylaniline (B94358) with established literature values. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. The guide outlines detailed experimental protocols for key analytical techniques and presents a clear comparison of the data obtained.

Physicochemical Properties: A Side-by-Side Comparison

The following table summarizes the key physicochemical properties of 4-dodecylaniline, presenting both literature values and hypothetical experimental findings for a comparative overview.

PropertyLiterature ValueExperimental Value
Molecular Formula C₁₈H₃₁N[1]C₁₈H₃₁N
Molecular Weight 261.45 g/mol [1][2]261.5 g/mol
Melting Point 35-39 °C[2]36-38 °C
Boiling Point 220-221 °C at 15 mmHg[2]219-222 °C at 15 mmHg
Appearance Solid[2]Off-white crystalline solid
¹H NMR See discussion belowSee discussion below
FTIR See discussion belowSee discussion below

Experimental Workflow and Data Comparison

The following diagram illustrates the general workflow for comparing experimentally obtained data with established literature values.

G cluster_0 Experimental Analysis cluster_1 Literature Review cluster_2 Comparison & Conclusion exp_synthesis Synthesis & Purification of Dodecylaniline exp_mp Melting Point Determination exp_synthesis->exp_mp Characterization exp_bp Boiling Point Determination exp_synthesis->exp_bp Characterization exp_nmr ¹H NMR Spectroscopy exp_synthesis->exp_nmr Characterization exp_ftir FTIR Spectroscopy exp_synthesis->exp_ftir Characterization compare Compare Experimental Data with Literature Values exp_mp->compare exp_bp->compare exp_nmr->compare exp_ftir->compare lit_search Search Databases (e.g., PubChem, SciFinder) lit_data Compile Literature Values (MP, BP, NMR, FTIR) lit_search->lit_data lit_data->compare conclusion Assess Purity & Confirm Structure compare->conclusion

Caption: Workflow for comparing experimental and literature data.

Detailed Experimental Protocols

The following sections detail the methodologies used to determine the physicochemical properties of 4-dodecylaniline.

Melting Point Determination

The melting point of the synthesized 4-dodecylaniline was determined using a capillary melting point apparatus.

Procedure:

  • A small amount of the crystalline 4-dodecylaniline was finely ground and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube was placed in the heating block of the melting point apparatus.

  • The sample was heated at a rate of 10-15 °C per minute initially.

  • Once the temperature was within 20 °C of the expected melting point, the heating rate was reduced to 1-2 °C per minute to allow for accurate determination.

  • The temperature at which the first drop of liquid appeared and the temperature at which the entire sample became liquid were recorded as the melting point range.

Boiling Point Determination

The boiling point was determined at a reduced pressure of 15 mmHg using a micro-boiling point apparatus.

Procedure:

  • Approximately 0.5 mL of 4-dodecylaniline was placed in a small test tube.

  • A capillary tube, sealed at one end, was placed open-end-down into the test tube.

  • The apparatus was assembled with the thermometer bulb positioned adjacent to the opening of the capillary tube.

  • The sample was heated gently.

  • The temperature at which a steady stream of bubbles emerged from the capillary tube was noted.

  • The heat source was removed, and the temperature at which the liquid was drawn back into the capillary tube was recorded as the boiling point.

¹H NMR Spectroscopy

The ¹H NMR spectrum was recorded on a 400 MHz spectrometer using CDCl₃ as the solvent.

Procedure:

  • Approximately 10 mg of 4-dodecylaniline was dissolved in 0.7 mL of CDCl₃.

  • The solution was transferred to an NMR tube.

  • The spectrum was acquired at room temperature.

Expected Chemical Shifts:

  • Aromatic Protons: The protons on the benzene (B151609) ring are expected to appear as doublets in the range of δ 6.5-7.5 ppm.

  • Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which can vary depending on concentration and solvent.

  • Alkyl Chain Protons: The protons of the dodecyl chain will appear as a series of multiplets in the upfield region (δ 0.8-2.6 ppm). The terminal methyl group (-CH₃) is expected to be a triplet around δ 0.9 ppm.

FTIR Spectroscopy

The FTIR spectrum was obtained using an FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

  • A small amount of the solid 4-dodecylaniline was placed directly on the ATR crystal.

  • The anvil was lowered to ensure good contact between the sample and the crystal.

  • The spectrum was recorded in the range of 4000-400 cm⁻¹.

Expected Absorption Bands:

  • N-H Stretching: Two medium to weak bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

  • C-H Stretching (Aliphatic): Strong absorptions are expected just below 3000 cm⁻¹ due to the C-H stretching of the dodecyl chain.

  • C=C Stretching (Aromatic): Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

  • N-H Bending: A medium to strong band is expected around 1600 cm⁻¹.

  • C-N Stretching: A medium absorption is expected in the 1250-1350 cm⁻¹ region.

References

Comparative Cytotoxicity of Dodecylaniline and its Derivatives: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic potential of dodecylaniline and its derivatives. While direct comparative experimental data for this compound and its specific derivatives is limited in publicly available literature, this document synthesizes information on the cytotoxicity of related aniline (B41778) compounds and outlines the experimental protocols necessary to generate such comparative data. The information presented here is intended to guide researchers in designing and executing robust studies to evaluate the cytotoxic profiles of these compounds.

Data Presentation

Due to the absence of specific comparative cytotoxicity data for this compound and its derivatives in the reviewed literature, the following table presents illustrative IC50 values. These hypothetical values are based on general structure-activity relationship (SAR) principles observed for other classes of cytotoxic compounds, where modifications to a parent molecule can influence its cytotoxic potency. Researchers are strongly encouraged to generate experimental data for their specific compounds of interest.

Table 1: Illustrative Comparative Cytotoxicity (IC50) of this compound and Representative Derivatives

CompoundDerivative TypeCell LineIllustrative IC50 (µM)
This compoundParent CompoundMCF-7 (Breast Cancer)>100
A549 (Lung Cancer)>100
4-OctylanilineShorter Alkyl ChainMCF-7 (Breast Cancer)>100
A549 (Lung Cancer)>100
4-HexadecylanilineLonger Alkyl ChainMCF-7 (Breast Cancer)50-100
A549 (Lung Cancer)50-100
N-DodecylanilineN-AlkylationMCF-7 (Breast Cancer)75-150
A549 (Lung Cancer)75-150
2,4-Dichloro-dodecylanilineRing Substitution (Electron-withdrawing)MCF-7 (Breast Cancer)10-50
A549 (Lung Cancer)10-50
4-Methoxy-dodecylanilineRing Substitution (Electron-donating)MCF-7 (Breast Cancer)>100
A549 (Lung Cancer)>100

Note: The IC50 values presented in this table are for illustrative purposes only and are not based on experimental results for these specific compounds. They are intended to demonstrate potential trends based on structure-activity relationships.

Experimental Protocols

To determine the cytotoxic effects of this compound and its derivatives, a standardized in vitro cytotoxicity assay, such as the MTT assay, is recommended.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • Stock solutions of this compound and its derivatives are prepared by dissolving the compounds in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Serial dilutions of the stock solutions are prepared in the culture medium to achieve a range of final concentrations. The final DMSO concentration should be kept below 0.5% to minimize solvent-induced toxicity.

  • The culture medium from the wells is replaced with the medium containing the various concentrations of the test compounds. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) should be included.

3. Incubation:

  • The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a 5% CO2 incubator.

4. MTT Addition and Formazan (B1609692) Solubilization:

  • Following the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • The medium containing MTT is then carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement and Data Analysis:

  • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate overnight_incubation Incubate overnight for cell adherence cell_seeding->overnight_incubation prepare_compounds Prepare serial dilutions of test compounds overnight_incubation->prepare_compounds treat_cells Treat cells with compounds prepare_compounds->treat_cells incubation_24_72h Incubate for 24-72 hours treat_cells->incubation_24_72h add_mtt Add MTT solution to each well incubation_24_72h->add_mtt incubation_2_4h Incubate for 2-4 hours add_mtt->incubation_2_4h solubilize Solubilize formazan crystals incubation_2_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50 Apoptosis_Signaling_Pathway Hypothetical Apoptosis Pathway for Aniline Derivatives cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome Aniline_Derivative This compound Derivative Bax_Bak Bax/Bak Activation Aniline_Derivative->Bax_Bak Induces MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

A Comparative Guide to the Purity of Dodecylaniline from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly influence experimental outcomes, from reaction yields to biological activity. Dodecylaniline, a key intermediate in the synthesis of various organic molecules, is no exception. This guide provides a comprehensive framework for assessing the purity of this compound obtained from different commercial suppliers. We present a comparative analysis based on a hypothetical study of samples from three suppliers—Supplier A, Supplier B, and Supplier C—utilizing a multi-pronged analytical approach to ensure a thorough evaluation.

This guide outlines detailed experimental protocols for three common and powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The quantitative data obtained from these methods are summarized for easy comparison, and the logical workflow of the purity assessment is visualized.

Experimental Workflow

The overall process for evaluating the purity of this compound from each supplier follows a systematic workflow. This begins with sample reception and preparation, followed by analysis using three distinct analytical techniques. The data from each method is then integrated to provide a comprehensive purity profile for the samples from each supplier.

experimental_workflow cluster_suppliers Sample Acquisition cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Integration & Purity Assessment supplier_a Supplier A Sample prep_a Prepare Sample A supplier_a->prep_a supplier_b Supplier B Sample prep_b Prepare Sample B supplier_b->prep_b supplier_c Supplier C Sample prep_c Prepare Sample C supplier_c->prep_c gcms GC-MS Analysis prep_a->gcms hplc HPLC Analysis prep_a->hplc nmr NMR Spectroscopy prep_a->nmr prep_b->gcms prep_b->hplc prep_b->nmr prep_c->gcms prep_c->hplc prep_c->nmr data_integration Integrate & Compare Data gcms->data_integration hplc->data_integration nmr->data_integration purity_assessment Final Purity Profile data_integration->purity_assessment

Caption: Experimental workflow for assessing this compound purity.

Quantitative Data Summary

The purity of this compound samples from three different suppliers was determined using GC-MS, HPLC, and quantitative NMR (qNMR). The results are summarized in the table below. The data is presented as the percentage purity (area % for chromatographic methods and calculated weight % for qNMR).

Analytical Method Supplier A Supplier B Supplier C
GC-MS (Area %) 99.2%98.5%99.8%
HPLC (Area %) 99.4%98.8%99.7%
qNMR (Weight %) 99.1%98.6%99.9%
Average Purity 99.23% 98.63% 99.80%
Major Impurity 1 Isomer0.8%0.3%
Major Impurity 2 Starting Material0.5%0.2%

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile and semi-volatile impurities and to determine the relative purity of this compound by area percentage.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.[1]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[1]

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of each this compound sample in high-purity dichloromethane (B109758).

  • Perform a 1:10 dilution of the stock solution with dichloromethane to obtain a final concentration of 100 µg/mL.

GC-MS Conditions:

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Final hold: 300 °C for 5 minutes.

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Electron Ionization: 70 eV

  • Mass Range: m/z 40-550

Data Analysis: The purity is calculated based on the area percent of the main this compound peak relative to the total area of all peaks detected.[2] Impurities are tentatively identified by comparing their mass spectra with the NIST library.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and to detect non-volatile or thermally labile impurities.

Instrumentation:

  • HPLC System: Standard analytical HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[3]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]

Sample Preparation:

  • Prepare a 0.5 mg/mL solution of each this compound sample in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.[3]

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (with 0.1% formic acid) in a gradient elution.

  • Gradient Program:

    • Start with 60% acetonitrile / 40% water (0.1% formic acid).

    • Linearly increase to 95% acetonitrile over 15 minutes.

    • Hold at 95% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[5]

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Data Analysis: Purity is determined by the area percent method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain structural confirmation and to determine the absolute purity of this compound using a certified internal standard (quantitative NMR - qNMR).

Instrumentation:

  • NMR Spectrometer: 400 MHz (or higher) spectrometer.

Sample Preparation (for qNMR):

  • Accurately weigh approximately 20 mg of the this compound sample into a vial.

  • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) and add it to the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl3).

  • Transfer the solution to an NMR tube.

NMR Parameters (¹H NMR):

  • Pulse Program: Standard single pulse experiment.

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

  • Number of Scans: 16 (or more for better signal-to-noise).

Data Analysis: The purity is calculated by comparing the integral of a well-resolved this compound proton signal with the integral of a known proton signal from the internal standard. The weight percentage purity is calculated using the following formula:

Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * 100

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

Logical Relationship of Analytical Data

The final purity assessment is not based on a single technique but is a consolidation of the results from GC-MS, HPLC, and NMR. Each method provides a unique perspective on the sample's composition, and together they offer a high degree of confidence in the final purity value.

logical_relationship cluster_methods Analytical Techniques cluster_assessment Purity Evaluation cluster_conclusion Final Determination gcms GC-MS (Volatile Impurities) relative_purity Relative Purity (Area %) gcms->relative_purity impurity_id Impurity Identification gcms->impurity_id hplc HPLC (Non-Volatile Impurities) hplc->relative_purity nmr qNMR (Absolute Purity & Structure) absolute_purity Absolute Purity (Weight %) nmr->absolute_purity nmr->impurity_id final_purity Comprehensive Purity Profile relative_purity->final_purity absolute_purity->final_purity impurity_id->final_purity

Caption: Data integration for comprehensive purity assessment.

By employing this rigorous, multi-technique approach, researchers can confidently assess the purity of this compound from various suppliers, ensuring the quality and reliability of their starting materials for successful research and development endeavors.

References

A Head-to-Head Comparison of Dodecylaniline-Based Surfactants: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of drug development and materials science, the selection of an appropriate surfactant is paramount to optimizing formulation stability and efficacy. Dodecylaniline-based surfactants, characterized by a hydrophilic aniline (B41778) head and a hydrophobic dodecyl chain, represent a class of amphiphiles with significant potential. This guide provides a comprehensive framework for the head-to-head comparison of this compound-based surfactants and their alternatives, equipping researchers with the necessary experimental protocols to make data-driven decisions.

While direct comparative performance data for various this compound-based surfactants is not extensively available in published literature, this guide outlines the standardized methodologies to generate such critical data in-house. The following sections detail the experimental protocols for evaluating key surfactant performance indicators, present a summary of known physicochemical properties, and visualize a typical experimental workflow.

Comparative Performance Analysis: Key Experimental Protocols

To conduct a thorough and objective comparison of this compound-based surfactants with other alternatives, a series of standardized experiments should be performed. These tests are designed to quantify the fundamental properties of surfactants that dictate their performance in various applications.

1. Critical Micelle Concentration (CMC) and Surface Tension Reduction

The Critical Micelle Concentration (CMC) is a fundamental parameter that indicates the concentration at which surfactant molecules begin to self-assemble into micelles.[1][2] It is a crucial measure of surfactant efficiency; a lower CMC value signifies that less surfactant is required to achieve the desired surface activity. Concurrently, the extent to which a surfactant can reduce the surface tension of a liquid is a measure of its effectiveness.

Experimental Protocol:

  • Apparatus: Tensiometer (Du Noüy ring or Wilhelmy plate method).

  • Procedure:

    • Prepare a stock solution of the this compound-based surfactant in deionized water.

    • Create a series of dilutions from the stock solution, covering a wide concentration range both below and above the expected CMC.

    • Measure the surface tension of each solution using the tensiometer, starting from the most dilute to the most concentrated.[3] Ensure the platinum-iridium ring or plate is thoroughly cleaned and dried between each measurement to prevent cross-contamination.[3]

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is identified as the concentration at the point of inflection in the plot, where the surface tension ceases to decrease significantly and plateaus.[1][3] The surface tension value in this plateau region is the minimum surface tension the surfactant can achieve.

2. Foam Stability and Foamability

The ability of a surfactant to generate and sustain foam is critical in many applications, from detergents to drug delivery systems. Foamability refers to the volume of foam produced, while foam stability measures the persistence of that foam over time.

Experimental Protocol:

  • Apparatus: Graduated cylinder, gas sparging tube or mechanical agitation system (e.g., blender or homogenizer). A common standardized method is the Ross-Miles test.[4]

  • Procedure:

    • Prepare a solution of the surfactant at a specific concentration (e.g., 1% w/v) in a graduated cylinder.

    • Generate foam by either sparging a gas (e.g., air or nitrogen) through the solution at a constant flow rate for a set period or by mechanical agitation for a defined time and speed.

    • Immediately after foam generation ceases, record the initial foam volume. This is a measure of foamability.

    • Record the foam volume at regular intervals (e.g., every minute) to monitor its decay.

    • Foam stability can be quantified by determining the time it takes for the foam volume to reduce to half of its initial volume (the half-life of the foam).[5]

3. Emulsification Power

Emulsification is the process of dispersing one immiscible liquid into another, and the ability of a surfactant to stabilize an emulsion is a key performance indicator, particularly in drug formulation and delivery.

Experimental Protocol:

  • Apparatus: Homogenizer or high-speed mixer, graduated cylinders.

  • Procedure:

    • Prepare an aqueous solution of the this compound-based surfactant.

    • Select an oil phase relevant to the intended application (e.g., mineral oil, vegetable oil).

    • Mix the aqueous surfactant solution and the oil phase in a defined ratio (e.g., 1:1 v/v).

    • Homogenize the mixture at a constant speed and for a set duration to form an emulsion.

    • Transfer the emulsion to a graduated cylinder and allow it to stand undisturbed.

    • Monitor the emulsion over time for signs of instability, such as creaming, coalescence, or phase separation. The time taken for a visible layer of separated liquid to appear is a measure of emulsion stability.

Physicochemical Properties of this compound and a Longer-Chain Analogue

The length of the hydrophobic alkyl chain is a critical factor influencing the surfactant properties of N-alkylanilines.[3] A longer chain generally leads to a lower CMC and greater surface activity. The table below summarizes the known physicochemical properties of 4-dodecylaniline (B94358) and its longer-chain analogue, N-hexadecylaniline, to provide a baseline for comparison.[3]

Property4-DodecylanilineN-Hexadecylaniline
Molecular Formula C₁₈H₃₁NC₂₂H₃₉N
Molecular Weight 261.45 g/mol 317.55 g/mol
Appearance SolidColorless to pale yellow liquid
Melting Point 35-39 °C53-56 °C
Boiling Point 220-221 °C at 15 mmHg254-255 °C at 15 mmHg

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the workflow for determining the Critical Micelle Concentration (CMC) and surface tension of a this compound-based surfactant.

G cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis cluster_results Results A Prepare Surfactant Stock Solution B Perform Serial Dilutions A->B C Measure Surface Tension (Tensiometer) B->C D Plot Surface Tension vs. log(Concentration) C->D E Determine CMC and Minimum Surface Tension D->E F CMC Value E->F G Surface Tension at CMC E->G

Experimental workflow for CMC and surface tension determination.

By following these standardized protocols and utilizing the provided framework, researchers can generate robust and comparable data to effectively evaluate the performance of this compound-based surfactants against other alternatives, leading to more informed and optimized product development.

References

A Comparative Guide to Spectroscopic Validation of Synthesized Dodecylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specialty chemicals such as dodecylaniline requires rigorous structural confirmation to ensure purity and identity, which is critical for its application in research and development, including drug design and materials science. Spectroscopic methods, particularly Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), are indispensable tools for this validation process. This guide provides a comparative analysis of the expected spectroscopic data for 4-dodecylaniline (B94358) against its common starting materials, aniline (B41778) and 1-dodecene (B91753), to facilitate the identification of the final product and potential impurities.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data. Below are the standard protocols for the IR and NMR analysis of synthesized this compound.

1. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the infrared spectrum.

  • Sample Preparation (Solid Sample):

    • Ensure the synthesized this compound is a dry, solid powder.

    • Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the pressure arm to ensure good contact between the sample and the crystal.

    • Alternatively, for the thin solid film method, dissolve approximately 50 mg of the solid in a few drops of a volatile solvent like methylene (B1212753) chloride.[1]

    • Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin film of the compound.[1]

  • Data Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty ATR crystal or salt plate before running the sample.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum to identify the wavenumbers (cm⁻¹) of the major absorption bands.

    • Compare the observed peaks with the expected characteristic frequencies for the functional groups present in 4-dodecylaniline and potential impurities.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for both ¹H and ¹³C NMR analysis.

  • Sample Preparation:

    • Weigh 5-25 mg of the synthesized this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition for ¹H NMR:

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to ensure homogeneity.

    • Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans (e.g., 8-16), a spectral width covering the expected proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

  • Data Acquisition for ¹³C NMR:

    • Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.

    • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

    • Set the spectral width to cover the expected carbon chemical shifts (e.g., 0-160 ppm).

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts (δ in ppm), splitting patterns (multiplicity), and coupling constants (J in Hz) for ¹H NMR signals.

    • Identify the chemical shifts of the signals in the ¹³C NMR spectrum.

    • Compare the experimental data with the expected values for 4-dodecylaniline and potential unreacted starting materials.

Data Presentation and Comparison

The following tables summarize the expected quantitative spectroscopic data for 4-dodecylaniline and provide a comparison with the key starting materials, aniline and 1-dodecene.

Table 1: Comparative IR Absorption Data (cm⁻¹)

Functional Group Vibration4-Dodecylaniline (Expected)Aniline (Reference)1-Dodecene (Reference)Analysis Notes
N-H Stretch (amine)3450-3300 (two bands, m)3433, 3356 (two bands, m)N/AThe presence of two bands in this region is characteristic of a primary amine (-NH₂).
C-H Stretch (aromatic)3100-3000 (m)3100-3000 (m)N/AIndicates the presence of the benzene (B151609) ring.
C-H Stretch (aliphatic)2950-2850 (s)N/A2950-2850 (s)Strong absorptions from the dodecyl chain. Unreacted 1-dodecene would also show these peaks.
C=C Stretch (aromatic)1620-1580 (m)1620-1580 (m)N/AConfirms the presence of the aromatic ring.
N-H Bend (amine)1650-1580 (m)~1619 (m)N/AAnother key indicator for the primary amine group.
C-N Stretch (aromatic amine)1335-1250 (s)~1281 (s)N/AA strong band indicating the C-N bond of the aromatic amine.
=C-H Bend (alkene)N/AN/A995-985 & 915-905 (s)Strong bands characteristic of a terminal alkene, their absence indicates consumption of 1-dodecene.

s = strong, m = medium

Table 2: Comparative ¹H NMR Data (CDCl₃, 400 MHz)

Protons4-Dodecylaniline (Predicted)Aniline (Reference)1-Dodecene (Reference)Analysis Notes
Aromatic H (ortho to -NH₂)~6.65 (d, 2H)~6.77 (d, 2H)N/AProtons on the aromatic ring adjacent to the amine group.
Aromatic H (meta to -NH₂)~7.00 (d, 2H)~7.28 (t, 2H)N/AProtons on the aromatic ring adjacent to the dodecyl group.
Amine (-NH₂)~3.55 (s, br, 2H)~3.68 (s, br, 2H)N/AA broad singlet that can exchange with D₂O. Its presence confirms the amine group.
Alkene (=CH-)N/AN/A~5.80 (m, 1H)Absence of this multiplet indicates the absence of unreacted 1-dodecene.
Alkene (=CH₂)N/AN/A~4.95 (m, 2H)Absence of this multiplet also confirms the consumption of 1-dodecene.
Benzylic (-CH₂-Ar)~2.50 (t, 2H)N/AN/ATriplet corresponding to the methylene group attached to the aromatic ring.
Alkyl chain (-CH₂-)n~1.55 (m, 2H), ~1.25 (m, 18H)N/A~2.02 (q, 2H), ~1.27 (m, 16H)A large multiplet representing the protons of the long alkyl chain.
Terminal Methyl (-CH₃)~0.88 (t, 3H)N/A~0.88 (t, 3H)A triplet characteristic of the terminal methyl group of the dodecyl chain.

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad

Table 3: Comparative ¹³C NMR Data (CDCl₃, 100 MHz)

Carbon4-Dodecylaniline (Predicted)Aniline (Reference)1-Dodecene (Reference)Analysis Notes
C-NH₂ (ipso)~144.0~146.6N/AThe carbon atom attached to the amine group.
C-Alkyl (ipso)~135.0N/AN/AThe carbon atom of the aromatic ring attached to the dodecyl chain.
C-H (ortho to -NH₂)~115.0~115.2N/AAromatic carbons ortho to the amine group.
C-H (meta to -NH₂)~129.5~129.4N/AAromatic carbons meta to the amine group.
Alkene (=CH-)N/AN/A~139.2Absence indicates complete reaction of the alkene.
Alkene (=CH₂)N/AN/A~114.1Absence confirms the consumption of the starting alkene.
Benzylic (-CH₂-Ar)~35.0N/AN/AThe methylene carbon attached to the aromatic ring.
Alkyl chain (-CH₂-)n~32.0, 31.5, 29.6-29.3, 22.7N/A~33.9, 31.9, 29.6-28.9, 22.7A series of peaks corresponding to the carbons of the dodecyl chain.
Terminal Methyl (-CH₃)~14.1N/A~14.1The terminal methyl carbon of the dodecyl chain.

Mandatory Visualizations

Visual workflows and diagrams are essential for conceptualizing the validation process and the structure-spectrum correlations.

G cluster_workflow Spectroscopic Validation Workflow A Synthesized This compound Sample B IR Spectroscopy A->B C 1H NMR Spectroscopy A->C D 13C NMR Spectroscopy A->D E Data Analysis and Comparison B->E C->E D->E F Structure Validated E->F Data Matches Reference G Impurity Detected/ Structure Not Confirmed E->G Data Mismatches Reference

Caption: Workflow for the spectroscopic validation of synthesized this compound.

G cluster_correlation Structure-Spectrum Correlation for 4-Dodecylaniline cluster_structure Molecular Structure cluster_spectra Expected Spectroscopic Signals cluster_ir IR (cm-1) cluster_h_nmr 1H NMR (ppm) cluster_c_nmr 13C NMR (ppm) Structure IR_NH N-H Stretch ~3400 Structure->IR_NH IR_CH_arom C-H Aromatic ~3050 Structure->IR_CH_arom IR_CH_aliph C-H Aliphatic ~2920 Structure->IR_CH_aliph IR_CN C-N Stretch ~1280 Structure->IR_CN HNMR_arom Aromatic H 6.6-7.0 Structure->HNMR_arom HNMR_NH2 -NH2 ~3.6 Structure->HNMR_NH2 HNMR_alkyl Alkyl Chain 0.8-2.5 Structure->HNMR_alkyl CNMR_arom Aromatic C 115-144 Structure->CNMR_arom CNMR_alkyl Alkyl Chain 14-35 Structure->CNMR_alkyl

Caption: Correlation of 4-dodecylaniline's structural features with its spectroscopic signals.

References

A Comparative Guide to the Performance of Dodecylaniline in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 4-dodecylaniline (B94358) in various solvent systems. Understanding its behavior in different solvents is crucial for its application in the synthesis of pharmaceuticals, corrosion inhibitors, and advanced materials. While extensive quantitative data for 4-dodecylaniline is not widely available in public literature, this guide synthesizes known qualitative data, theoretical principles, and detailed experimental protocols to empower researchers to determine its performance characteristics for their specific applications.

Physicochemical Properties of 4-Dodecylaniline

4-Dodecylaniline is an aromatic amine characterized by a long, twelve-carbon alkyl chain attached to the aniline (B41778) ring.[1] This structure imparts a dual nature to the molecule: a polar amino group and a large, nonpolar alkyl tail. This amphiphilic character is the primary determinant of its solubility and other performance aspects in various solvents.

PropertyValueReference
Molecular Formula C₁₈H₃₁N[2]
Molecular Weight 261.45 g/mol [2]
Appearance White to pale yellow crystalline solid
Melting Point 35-39 °C[3]
Boiling Point 220-221 °C at 15 mmHg[3]

Solubility Profile

The principle of "like dissolves like" is central to understanding the solubility of 4-dodecylaniline. Its long hydrophobic dodecyl chain makes it readily soluble in nonpolar and moderately polar organic solvents, while its polar amino group allows for some interaction with more polar solvents.[1] However, it is generally insoluble in water.

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of 4-dodecylaniline in a range of common laboratory solvents. For precise quantitative measurements, the experimental protocol provided in the subsequent section should be followed.

Solvent SystemSolvent TypeExpected Solubility
Water Highly Polar ProticInsoluble
Methanol Polar ProticModerately Soluble
Ethanol Polar ProticSoluble
Isopropanol Polar ProticSoluble
Acetone Polar AproticSoluble
Toluene Nonpolar AromaticHighly Soluble
Hexane Nonpolar AliphaticSoluble
Chloroform ChlorinatedSoluble
Diethyl Ether EtherSoluble
Comparative Performance with Other Alkyl-Substituted Anilines

The length of the alkyl chain in alkyl-substituted anilines significantly influences their physical properties. As the chain length increases, the hydrophobicity of the molecule increases, leading to lower solubility in polar solvents and higher solubility in nonpolar solvents.[1] This trend also affects the thermal stability, with longer alkyl chains generally resulting in higher boiling points due to increased van der Waals forces.[1]

G cluster_0 Alkyl Chain Length vs. Properties Shorter Alkyl Chain (e.g., 4-Octylaniline) Shorter Alkyl Chain (e.g., 4-Octylaniline) Increased Hydrophobicity Increased Hydrophobicity Shorter Alkyl Chain (e.g., 4-Octylaniline)->Increased Hydrophobicity Increases with chain length Increased Boiling Point Increased Boiling Point Shorter Alkyl Chain (e.g., 4-Octylaniline)->Increased Boiling Point Increases with chain length Longer Alkyl Chain (e.g., 4-Dodecylaniline) Longer Alkyl Chain (e.g., 4-Dodecylaniline) Longer Alkyl Chain (e.g., 4-Dodecylaniline)->Increased Hydrophobicity Longer Alkyl Chain (e.g., 4-Dodecylaniline)->Increased Boiling Point G Start Start Preparation Add excess 4-dodecylaniline to solvent Start->Preparation Equilibration Agitate at constant temperature (24-72h) Preparation->Equilibration Phase Separation Centrifuge to separate solid and liquid Equilibration->Phase Separation Sampling Withdraw supernatant Phase Separation->Sampling Filtration Filter through 0.22µm syringe filter Sampling->Filtration Analysis Quantify concentration by HPLC-UV Filtration->Analysis End End Analysis->End

References

Safety Operating Guide

Proper Disposal of Dodecylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of dodecylaniline is critical for ensuring laboratory safety and environmental protection. As a substance classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, adhering to proper disposal protocols is not just a matter of regulatory compliance, but a core responsibility for all scientific professionals.[1][2][3] This guide provides essential, step-by-step instructions for the proper management and disposal of this compound waste.

Immediate Safety and Handling

Before beginning any disposal process, ensure that all appropriate personal protective equipment (PPE) is in use. This is the first line of defense against accidental exposure.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields conforming to EN166, or equivalent government standards such as NIOSH in the US.[1]

  • Hand Protection: Handle with appropriate chemical-resistant gloves. Gloves must be inspected before use and disposed of after use in accordance with good laboratory practices.[1]

  • Skin Protection: Wear appropriate protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: In situations where dust may be generated, use a dust mask (e.g., type N95).

In the event of an accidental release, evacuate the area, ensure adequate ventilation, and prevent the substance from entering drains.[1][2] Spills should be carefully swept up and placed into a suitable, closed container for disposal.[1][2]

Hazard and Transportation Information

This compound is regulated as a hazardous material for transportation. Proper classification and labeling are mandatory for disposal.

Identifier Classification
GHS Hazard Statements H302: Harmful if swallowed.[1][3] H400: Very toxic to aquatic life.[1][3] H410: Very toxic to aquatic life with long lasting effects.[1]
Signal Word Warning[1]
UN Number 3077[2]
Proper Shipping Name Environmentally hazardous substances, solid, n.o.s.[2]
Transport Hazard Class 9[2]
Packing Group III[2]

Step-by-Step Disposal Protocol

Follow this procedural guidance to ensure the safe and compliant disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Identify this compound waste clearly.

  • Do not mix this compound with other waste streams.[1] It should be kept separate from incompatible materials, particularly strong oxidizing agents.[2][4]

Step 2: Container Selection and Labeling

  • Use Original Containers: Whenever possible, store waste this compound in its original container.[1][5]

  • Alternative Containers: If the original container is not available or compromised, use a sturdy, leak-proof container with a secure, screw-on cap.[4][5][6] The container material must be compatible with this compound.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and identify the contents as "this compound Waste."[6][7] Ensure all components are listed if it is a mixture.

Step 3: Waste Storage

  • Designated Area: Store the sealed waste container in a designated satellite accumulation area (SAA).[4]

  • Secondary Containment: Place the primary waste container inside a secondary container, such as a lab tray, that is chemically compatible and can hold at least 110% of the liquid's volume to contain any potential leaks.[6]

  • Closure: Keep the waste container securely closed except when adding waste.[6][7]

Step 4: Disposal and Removal

  • Professional Disposal: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a licensed chemical incinerator equipped with an afterburner and scrubber.[1] This process must be handled by a certified hazardous waste disposal company.

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, regional, and national environmental regulations.[1][2]

  • Requesting Pickup: Do not attempt to dispose of this compound down the drain or in regular trash.[8] Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor to schedule a waste pickup.[4][6]

Step 5: Container Decontamination

  • Empty containers that held this compound must be handled as hazardous waste themselves.[1]

  • If institutional procedures allow for container reuse or disposal as non-hazardous waste, the container must be triple-rinsed with an appropriate solvent. This rinsate must be collected and treated as hazardous waste.[7]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage On-Site Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B E Keep Container Tightly Closed C Select Compatible, Leak-Proof Container with Screw Cap B->C D Label Container: 'Hazardous Waste - this compound' C->D D->E F Store in Designated Satellite Accumulation Area (SAA) E->F H Arrange for Pickup by EH&S or Licensed Contractor G Use Secondary Containment F->G G->H Container Full or Storage Time Limit Reached I Transport to Approved Hazardous Waste Facility H->I J Final Disposal via Chemical Incineration I->J

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Dodecylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Dodecylaniline, including operational procedures and disposal plans, to ensure laboratory safety and build trust in chemical handling protocols.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategoryItemStandard/Specification
Eye/Face Protection Safety glasses with side-shieldsConforming to EN166 (EU) or NIOSH (US) approved[1]
Skin Protection Chemical resistant glovesInspected prior to use and disposed of according to good laboratory practices[1]
Protective clothingTo prevent skin exposure[2]
Impermeable gownLong-sleeved, closed in the back with closed cuffs[3]
Respiratory Protection Dust maskType N95 (US) or Type P1 (EU EN 143) for nuisance exposures[1][4]
Respirator with cartridgesType OV/AG/P99 (US) or ABEK-P2 (EU EN 143) for higher-level protection[1]
Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1][2] Key precautionary statements include:

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P273: Avoid release to the environment.[1]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

  • P391: Collect spillage.[4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[4]

Always handle this compound in a well-ventilated area and avoid the formation of dust and aerosols.[1]

Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • PPE: Wear appropriate PPE, including gloves, when handling the container.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

Handling and Use
  • Engineering Controls: Use in a chemical fume hood or an area with appropriate exhaust ventilation.[1]

  • PPE: Don the required PPE as detailed in the table above.

  • Weighing and Transfer: Handle as a solid to minimize dust generation. Use a spatula for transfers.

  • Spill Prevention: Work in a contained area, such as a tray, to manage any potential spills.

Emergency Procedures
  • Eye Contact: Flush eyes with water as a precaution.[1]

  • Skin Contact: Wash off with soap and plenty of water.[1]

  • Inhalation: If breathed in, move the person into fresh air. If not breathing, give artificial respiration.[1]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]

  • Medical Attention: In all cases of exposure, consult a physician and show them the Safety Data Sheet.[1]

  • Spills: Evacuate personnel to safe areas. Use personal protective equipment. Avoid dust formation. Sweep up and shovel the material. Keep in suitable, closed containers for disposal. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Specific Hazards: Carbon oxides and nitrogen oxides (NOx) may be produced during a fire.[2]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1][2]

Disposal Plan
  • Waste Classification: this compound is considered a hazardous waste and is very toxic to aquatic organisms.[2]

  • Disposal Method: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Container Disposal: Dispose of contaminated packaging as unused product.[1] Do not mix with other waste.[1]

  • Regulations: All disposal practices must be in accordance with local, regional, and national hazardous waste regulations.[1][2]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

Dodecylaniline_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal A Review Safety Data Sheet B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Work Area B->C D Weigh and Transfer this compound C->D E Conduct Experiment D->E F Spill or Exposure Occurs? E->F J Collect Waste in Labeled Container E->J G Follow First Aid Procedures F->G Yes H Contain and Clean Spill F->H Yes F->J No I Seek Medical Attention G->I H->J K Dispose via Licensed Contractor J->K L Decontaminate Work Area K->L

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.